Product packaging for Acid Red 26(Cat. No.:CAS No. 3761-53-3)

Acid Red 26

Cat. No.: B1679045
CAS No.: 3761-53-3
M. Wt: 480.4 g/mol
InChI Key: DKUHOIWLFSTHJN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C.i. food red 5 appears as dark red crystals or red powder. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2Na2O7S2 B1679045 Acid Red 26 CAS No. 3761-53-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,6-disulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S2.2Na/c1-10-3-6-15(11(2)7-10)19-20-17-14-9-13(28(22,23)24)5-4-12(14)8-16(18(17)21)29(25,26)27;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUHOIWLFSTHJN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C3C=C(C=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2Na2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021228
Record name Acid Red 26
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3761-53-3
Record name Acid Red 26
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Acid Red 26: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Acid Red 26, also known as Ponceau 2R, for researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies, and discusses its toxicological profile in the context of azo dyes.

Chemical Structure and Identity

This compound is a synthetic red azo dye.[1] Its molecular structure is characterized by a single azo bond (-N=N-) connecting a 2,4-dimethylphenyl group to a 3-hydroxynaphthalene-2,7-disulfonic acid moiety.[2] It is typically supplied as a disodium salt.[3]

Synonyms: Ponceau 2R, Xylidine Ponceau, Ponceau G, Red R, C.I. 16150, Food Red 5.[3]

Physicochemical Properties

This compound is a dark red to bordeaux-colored powder.[4] It is readily soluble in water, slightly soluble in ethanol, and practically insoluble in non-polar organic solvents. The presence of two sulfonate groups contributes to its water solubility.

Quantitative Data Summary
PropertyValueReference(s)
Chemical Formula C₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight 480.42 g/mol
CAS Number 3761-53-3
Appearance Dark red to bordeaux powder
Melting Point >300 °C
Water Solubility Readily soluble
Ethanol Solubility Slightly soluble
Absorption Maximum (λmax) in Water 503-508 nm

Synthesis and Manufacturing

The industrial synthesis of this compound involves a two-step process: diazotization followed by azo coupling.

  • Diazotization: 2,4-Dimethylbenzenamine is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with 3-Hydroxynaphthalene-2,7-disulfonic acid. The coupling reaction occurs at the position ortho to the hydroxyl group on the naphthalene ring, resulting in the formation of the azo bond and the final this compound molecule.

Manufacturing_Process cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_products Final Product A 2,4-Dimethylbenzenamine D Diazotization A->D B 3-Hydroxynaphthalene-2,7-disulfonic acid E Azo Coupling B->E C Nitrous Acid (from NaNO2 + HCl) C->D D->E Diazonium Salt Intermediate F This compound (Disodium Salt) E->F

Caption: Manufacturing Process of this compound.

Experimental Protocols

Spectrophotometric Analysis

A common method for the quantitative analysis of this compound is UV-Visible spectrophotometry, leveraging its strong absorbance in the visible spectrum.

Objective: To determine the concentration of this compound in an aqueous solution.

Materials:

  • Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • This compound reference standard

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in a volumetric flask with deionized water.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from, for example, 1 to 10 µg/mL.

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Scan one of the standard solutions across the visible spectrum (e.g., 400-700 nm) to determine the λmax, which is expected to be around 503-508 nm.

  • Calibration Curve Generation:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin, following the Beer-Lambert law.

  • Sample Analysis:

    • Measure the absorbance of the unknown sample solution at the λmax.

    • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve or using the equation of the linear regression.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation and quantification of this compound, especially in complex matrices. A reverse-phase HPLC method is typically employed.

Objective: To separate and quantify this compound in a sample.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile, water, buffer)

Illustrative Chromatographic Conditions:

  • Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B in 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: At the λmax of this compound (approx. 505 nm)

  • Injection Volume: 10-20 µL

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter to remove particulate matter.

  • Standard Preparation: Prepare standard solutions of this compound of known concentrations in the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve generated from the standards.

Toxicological Profile and Potential Signaling Pathway Involvement

This compound is classified as a suspected carcinogen. Like other azo dyes, its metabolism can lead to the formation of aromatic amines, some of which are known to be carcinogenic. The reductive cleavage of the azo bond, which can be catalyzed by azoreductases from gut microbiota or liver enzymes, is a key step in its metabolic activation.

Exposure to azo dyes has been linked to oxidative stress. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. In the presence of oxidative stress, such as that induced by azo dye metabolites, Keap1 is modified, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and thereby protecting the cell from oxidative damage. Chronic activation of this pathway, however, can be indicative of a persistent pro-oxidant state.

Signaling_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Azo Dye Exposure Azo Dye Exposure ROS Reactive Oxygen Species (ROS) Azo Dye Exposure->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Cellular Protection Cellular Protection Antioxidant_Genes->Cellular Protection

Caption: Azo Dye-Induced Oxidative Stress and the Keap1-Nrf2-ARE Signaling Pathway.

References

An In-depth Technical Guide to Acid Red 26 (CAS Number 3761-53-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 26, also known by names such as Ponceau Xylidine, Ponceau R, and C.I. 16150, is a synthetic monoazo dye.[1][2][3] Its chemical formula is C₁₈H₁₄N₂Na₂O₇S₂ with a molecular weight of 480.42 g/mol .[2] This red-colored dye is soluble in water and slightly soluble in ethanol.[3] Due to its vibrant and stable color, this compound has found applications in various industries, including textiles, cosmetics, and food coloring. In the realm of scientific research, it is most notably utilized as a biological stain, particularly as a key component of the Masson's trichrome stain, which is employed to differentiate cellular and extracellular components in tissue sections. However, concerns regarding its safety have arisen due to its classification as a suspected carcinogen, prompting further toxicological investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 3761-53-3
Molecular Formula C₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight 480.42 g/mol
Appearance Red to dark red powder/crystals
Solubility Soluble in water, slightly soluble in ethanol
Melting Point >300 °C
λmax 504.0 to 508.0 nm (in H₂O)

Synthesis

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction. The general scheme begins with the diazotization of 2,4-dimethylbenzenamine, which is then coupled with 3-hydroxynaphthalene-2,7-disulfonic acid.

G cluster_synthesis Synthesis of this compound 2_4_dimethylaniline 2,4-Dimethylbenzenamine diazonium_salt Diazonium Salt Intermediate 2_4_dimethylaniline->diazonium_salt Diazotization (NaNO₂, HCl) acid_red_26 This compound diazonium_salt->acid_red_26 Azo Coupling coupling_agent 3-Hydroxynaphthalene-2,7-disulfonic acid coupling_agent->acid_red_26 G cluster_metabolism Metabolic Activation of Aromatic Amines Aromatic_Amine Aromatic Amine (e.g., 2,4-dimethylaniline) N_hydroxy N-hydroxyarylamine Aromatic_Amine->N_hydroxy N-hydroxylation (Cytochrome P450) Esterification Esterification (Sulfonation/Acetylation) N_hydroxy->Esterification Nitrenium_Ion Reactive Nitrenium Ion Esterification->Nitrenium_Ion DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Covalent Binding to DNA Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer G cluster_sce_workflow In Vivo Sister Chromatid Exchange (SCE) Assay Workflow Animal_Treatment Animal Treatment (e.g., mouse) with This compound BrdU_Injection BrdU Injection (for two cell cycles) Animal_Treatment->BrdU_Injection Colchicine_Treatment Colchicine Treatment (arrests cells in metaphase) BrdU_Injection->Colchicine_Treatment Marrow_Harvest Bone Marrow Harvest Colchicine_Treatment->Marrow_Harvest Hypotonic_Treatment Hypotonic Treatment Marrow_Harvest->Hypotonic_Treatment Fixation Cell Fixation Hypotonic_Treatment->Fixation Slide_Preparation Slide Preparation (metaphase spreads) Fixation->Slide_Preparation Differential_Staining Differential Staining (e.g., FPG technique) Slide_Preparation->Differential_Staining Microscopy Microscopic Analysis (quantification of SCEs) Differential_Staining->Microscopy

References

An In-depth Technical Guide to Acid Red 26 (C18H14N2Na2O7S2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 26, also known as Ponceau Xylidine or C.I. 16150, is a synthetic azo dye with the molecular formula C18H14N2Na2O7S2.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and diverse applications, with a particular focus on its use in biological staining and its toxicological profile. Detailed experimental protocols for its synthesis, use in Masson's trichrome staining, assessment of its toxicity using a zebrafish model, and its photocatalytic degradation are presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences, materials science, and environmental science.

Chemical and Physical Properties

This compound is a dark red crystalline powder.[3][4] It is an organic sodium salt, specifically the disodium salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid.[5] As an azo dye, its structure is characterized by the presence of an azo group (-N=N-) which is responsible for its color. The compound is slightly soluble in water and ethanol, and practically insoluble in most organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H14N2Na2O7S2
Molecular Weight 480.42 g/mol
Appearance Dark red crystals or powder
Melting Point >300 °C
Solubility in Water Slightly soluble
Solubility in Ethanol Hardly soluble
CAS Number 3761-53-3
C.I. Number 16150

Table 2: Spectroscopic Data of this compound

TechniqueWavelength (nm)Reference
UV-Vis Absorption Max (λmax) 500

Synthesis

The synthesis of this compound is a classic example of azo coupling. It involves a two-step process: the diazotization of an aromatic amine followed by coupling with a coupling agent. In this case, 2,4-dimethylbenzenamine is diazotized and then coupled with 3-hydroxynaphthalene-2,7-disulfonic acid.

Synthesis_of_Acid_Red_26 cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2,4-Dimethylbenzenamine 2,4-Dimethylbenzenamine Diazonium Salt Diazonium Salt 2,4-Dimethylbenzenamine->Diazonium Salt Reacts with Nitrous Acid (NaNO2 + HCl) Nitrous Acid (NaNO2 + HCl) Nitrous Acid (NaNO2 + HCl)->Diazonium Salt To form This compound This compound Diazonium Salt->this compound Couples with 3-Hydroxynaphthalene-2,7-disulfonic acid 3-Hydroxynaphthalene-2,7-disulfonic acid 3-Hydroxynaphthalene-2,7-disulfonic acid->this compound To yield Massons_Trichrome_Workflow Start Start Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Mordanting Mordanting (e.g., Bouin's Solution) Deparaffinization->Mordanting Nuclear_Staining Nuclear Staining (Weigert's Hematoxylin) Mordanting->Nuclear_Staining Plasma_Staining Plasma Staining (Acid Fuchsin + this compound) Nuclear_Staining->Plasma_Staining Differentiation Differentiation (Phosphomolybdic/Phosphotungstic Acid) Plasma_Staining->Differentiation Counterstaining Counterstaining (Aniline Blue or Light Green) Differentiation->Counterstaining Dehydration Dehydration & Clearing Counterstaining->Dehydration Mounting Mounting Dehydration->Mounting End End Mounting->End Zebrafish_Toxicity_Workflow Start Start Embryo_Collection Zebrafish Embryo Collection & Selection Start->Embryo_Collection Exposure_Setup Exposure to this compound Concentrations Embryo_Collection->Exposure_Setup Incubation Incubation (96 hours) Exposure_Setup->Incubation Endpoint_Assessment Endpoint Assessment (Mortality, Hatching Rate, Malformations) Incubation->Endpoint_Assessment Data_Analysis Data Analysis (LC50, EC50) Endpoint_Assessment->Data_Analysis End End Data_Analysis->End Photocatalytic_Degradation_Workflow Start Start Reactor_Setup Photoreactor Setup Start->Reactor_Setup Solution_Preparation Preparation of this compound Solution and Catalyst Suspension Reactor_Setup->Solution_Preparation Irradiation UV Irradiation Solution_Preparation->Irradiation Sampling Periodic Sampling Irradiation->Sampling Analysis Spectrophotometric Analysis Sampling->Analysis Data_Processing Data Processing (Degradation Efficiency) Analysis->Data_Processing End End Data_Processing->End

References

An In-depth Technical Guide to the Spectroscopic Properties of Acid Red 26

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of Acid Red 26 (C.I. 16150), an azo dye with applications in histology and various industrial processes. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's analytical characteristics.

Core Spectroscopic and Physicochemical Data

This compound, also known by synonyms such as Ponceau MX and Xylidine Ponceau 2R, is a synthetic organic dye with the chemical formula C₁₈H₁₄N₂Na₂O₇S₂.[1][2] Its spectroscopic and physical properties are summarized in the tables below.

Identifier Value
CAS Number 3761-53-3[3]
Molecular Formula C₁₈H₁₄N₂Na₂O₇S₂[2][3]
Molecular Weight ~480.4 g/mol
Exact Mass 480.00378170 Da
Synonyms Acid Scarlet GR, AR-26, Ponceau MX, Ponceau Xylidine, Xylidine Ponceau 2R, C.I. 16150
Appearance Dark red to bordeaux colored powder or crystals

Table 1: General and Physicochemical Properties of this compound

Spectroscopic Parameter Value Conditions
UV-Vis Absorption Maximum (λmax) 500 nmNot specified
504.0 to 508.0 nmIn H₂O
Molar Absorptivity (ε) min. 480 (unit not specified)In H₂O at 504.0 to 508.0 nm (calculated on dried substance)
Mass Spectrometry Available data on mzCloudInstruments: Orbitrap Fusion with FAIMS; Ionization: NSI; Tandem Spectra: MS1, MS2, MS3, MS4

Table 2: Key Spectroscopic Data for this compound

The chromophoric properties of this compound are notably sensitive to pH, leading to distinct color changes. Under strongly acidic conditions with concentrated sulfuric acid, the color shifts from red to a magenta or wine-red hue. In the presence of strong bases like concentrated sodium hydroxide, the color changes to orange-brown.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound. The following sections outline typical experimental protocols.

UV-Visible Absorption Spectroscopy

This protocol describes the determination of the absorption spectrum and maximum absorbance wavelength (λmax) of this compound.

1. Materials and Equipment:

  • This compound standard

  • Deionized water or appropriate buffer (e.g., PBS pH 7.2)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound by accurately weighing a known amount of the dye and dissolving it in a specific volume of deionized water or buffer in a volumetric flask.

  • Perform serial dilutions from the stock solution to prepare a series of standard solutions with known concentrations.

3. Spectrophotometric Measurement:

  • Turn on the spectrophotometer and allow it to warm up.

  • Set the wavelength range for scanning (e.g., 200-800 nm).

  • Use a blank solution (the solvent used to prepare the standards) to zero the absorbance of the instrument.

  • Measure the absorbance of each standard solution in a quartz cuvette.

  • Record the full absorption spectrum for a representative standard solution to determine the λmax.

4. Data Analysis:

  • Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

  • The relationship should be linear and follow the Beer-Lambert Law within a certain concentration range.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

This method is suitable for the separation and quantification of this compound in complex mixtures.

1. Materials and Equipment:

  • HPLC system with a UV-Vis detector

  • Analytical column (e.g., C18 reversed-phase)

  • Mobile phase solvents (e.g., acetonitrile, methanol, water with additives like ammonium acetate)

  • This compound standard

  • Sample for analysis

2. Chromatographic Conditions:

  • Mobile Phase: A suitable gradient or isocratic mixture of organic solvent and aqueous buffer.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C).

  • Injection Volume: A fixed volume (e.g., 10-20 µL).

  • Detection Wavelength: Set at the λmax of this compound (e.g., 505 nm).

3. Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Inject the standards into the HPLC system to obtain a calibration curve based on peak area.

  • Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

  • Inject the sample and record the chromatogram.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

The following diagrams illustrate key experimental workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute blank Measure Blank dilute->blank prepare_mobile Prepare Mobile Phase dilute->prepare_mobile measure Measure Sample Absorbance blank->measure spectrum Record Spectrum measure->spectrum lambda_max Determine λmax spectrum->lambda_max calibration Create Calibration Curve lambda_max->calibration inject Inject Sample prepare_mobile->inject chromatogram Obtain Chromatogram inject->chromatogram chromatogram->calibration quantify Quantify Concentration calibration->quantify end End quantify->end

Caption: Workflow for Spectroscopic Analysis of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound, along with practical experimental protocols. For more in-depth research, consulting the cited literature is recommended.

References

An In-depth Technical Guide to the Solubility of Acid Red 26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Red 26 (also known as Ponceau R, C.I. 16150) in aqueous and organic solvent systems. The information presented herein is intended to support research, development, and quality control activities where this azo dye is utilized.

Core Physical and Chemical Properties

This compound is a synthetic red azo dye, commonly used as a histological stain.[1] It presents as a dark red crystalline powder.[2][3] Its chemical structure, characterized by the presence of two sulfonate groups, dictates its solubility profile, rendering it an anionic dye.

PropertyValue
Molecular FormulaC₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight480.42 g/mol [4][5]
CAS Number3761-53-3
AppearanceDark red crystals or red powder

Aqueous and Organic Solvent Solubility

The solubility of this compound is a critical parameter for its application in various scientific disciplines. The presence of two hydrophilic sulfonate groups significantly influences its behavior in polar and non-polar solvents.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound in water.

SolventTemperatureSolubility
Water20 °C (68 °F)1 - 10 mg/mL
PBS (pH 7.2)Not Specified0.1 - 1 mg/mL (Slightly soluble)
Qualitative Solubility in Organic Solvents

The solubility of this compound in organic solvents is generally limited, particularly in non-polar media.

SolventSolubility Description
EthanolHardly soluble / Very slightly soluble
AcetoneHardly soluble / Very slightly soluble
EtherVery slightly soluble
Dimethyl Sulfoxide (DMSO)Slightly soluble
BenzeneInsoluble
OilsInsoluble

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The following protocols are based on established international guidelines and common laboratory practices for azo dyes.

Water Solubility Determination (Adapted from OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Flask Method and the Column Elution Method. Given the solubility range of this compound, the Flask Method is the more appropriate choice.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. The concentration of the dye in the saturated aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature water bath or shaker

  • Volumetric flasks

  • Centrifuge

  • Analytical balance

  • UV-Vis Spectrophotometer

Procedure:

  • Preliminary Test: To estimate the approximate solubility, a small amount of this compound is added to a known volume of water at 20 °C and shaken. This helps in determining the appropriate amount of substance to be used for the main test and the time required to reach equilibrium.

  • Equilibration: An excess amount of this compound is added to a known volume of deionized water in a flask. The flask is then agitated in a constant temperature bath at 20 ± 0.5 °C. The time to reach equilibrium should be determined, but a minimum of 24 hours is recommended.

  • Phase Separation: After equilibration, the mixture is centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: A sample of the clear supernatant is carefully removed and its concentration is determined. For a colored substance like this compound, UV-Vis spectrophotometry is a suitable analytical method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Replicate Measurements: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Solubility Determination in Organic Solvents

A similar flask method can be employed to determine the solubility of this compound in organic solvents.

Procedure:

  • An excess amount of this compound is added to the organic solvent of interest in a sealed container to prevent solvent evaporation.

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The undissolved solid is separated by centrifugation or filtration.

  • The concentration of this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry, after appropriate dilution if necessary.

Protocol for Dissolving Poorly Water-Soluble Azo Dyes

For applications requiring the use of this compound in aqueous buffers where its solubility is limited, a co-solvent method can be employed.

Principle: A concentrated stock solution is first prepared in a water-miscible organic solvent in which the dye is more soluble. This stock solution is then added dropwise to the aqueous buffer.

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO).

  • Dissolution: Ensure the dye is completely dissolved in the organic solvent. Gentle warming or vortexing may be applied if necessary, taking care not to degrade the compound.

  • Addition to Aqueous Buffer: While stirring the target aqueous buffer, add the concentrated stock solution dropwise. This gradual addition helps to prevent precipitation of the dye.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Agitate at constant temperature (e.g., 20°C) B->C D Centrifuge to separate solid C->D E Extract clear supernatant D->E F Measure concentration (e.g., UV-Vis) E->F G Calculate solubility F->G

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Acid Red 26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of Acid Red 26 (C.I. 16150), a significant monoazo dye. The document details the chemical principles, experimental protocols, and key data associated with its production, tailored for a scientific audience.

Introduction

This compound, also known as Ponceau R, Ponceau de Xylidine, or C.I. Food Red 5, is a red azo dye.[1] Its molecular structure features a single azo bond (-N=N-) connecting a substituted benzene ring to a hydroxynaphthalene sulfonic acid moiety.[2] The synthesis of this compound is a classic example of a two-step process involving diazotization followed by an azo coupling reaction. This guide will elaborate on the manufacturing process, starting from the diazotization of 2,4-dimethylbenzenamine (2,4-xylidine) and its subsequent coupling with 3-hydroxynaphthalene-2,7-disulfonic acid (R-acid).[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Namedisodium;4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,6-disulfonate[1]
C.I. NameThis compound, 16150[2]
CAS Number3761-53-3
Molecular FormulaC₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight480.42 g/mol
AppearanceDark red to bordeaux fine powder
SolubilitySoluble in water (red-orange to red solution), slightly soluble in ethanol and acetone, insoluble in other organic solvents.

Synthesis Pathway

The synthesis of this compound is a two-stage process. The first stage is the diazotization of an aromatic primary amine, 2,4-dimethylaniline. The second stage is the azo coupling of the resulting diazonium salt with an activated aromatic compound, 3-hydroxynaphthalene-2,7-disulfonic acid.

Synthesis_Pathway cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling A 2,4-Dimethylaniline D 2,4-Dimethylbenzenediazonium Chloride A->D Diazotization B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D G This compound D->G Coupling Reaction E 3-Hydroxynaphthalene-2,7-disulfonic Acid (R-Acid) E->G Azo Coupling F Sodium Hydroxide (NaOH) F->G

Diagram 1: Synthesis Pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key stages in the synthesis of this compound.

Stage 1: Diazotization of 2,4-Dimethylaniline

This procedure describes the formation of the 2,4-dimethylbenzenediazonium chloride intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)
2,4-Dimethylaniline121.181.0
Sodium Nitrite (NaNO₂)69.001.05
Concentrated Hydrochloric Acid (HCl)36.46~3.0
Distilled Water18.02As required
Ice-As required

Procedure:

  • In a suitable reaction vessel, prepare a solution of 2,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water. Stir until the amine is completely dissolved, forming the hydrochloride salt.

  • Cool the solution to 0-5 °C in an ice-water bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of 2,4-dimethylaniline hydrochloride. The rate of addition should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.

  • The presence of excess nitrous acid can be tested using starch-iodide paper (a blue-black color indicates excess nitrous acid). A slight excess is desirable to ensure complete reaction of the primary amine.

Stage 2: Azo Coupling Reaction

This procedure details the coupling of the diazonium salt with R-acid to form this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)
3-Hydroxynaphthalene-2,7-disulfonic acid (R-acid)304.281.0
Sodium Hydroxide (NaOH)40.00As required to maintain alkaline pH
Sodium Chloride (NaCl)58.44For salting out
Distilled Water18.02As required

Procedure:

  • In a separate reaction vessel, dissolve 3-hydroxynaphthalene-2,7-disulfonic acid in an aqueous solution of sodium hydroxide. The solution should be alkaline (pH > 7.5) to activate the naphthol for electrophilic aromatic substitution.

  • Cool the alkaline solution of R-acid to 0-5 °C in an ice-water bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold, stirred solution of R-acid. The coupling reaction is typically rapid, and the formation of the red dye will be observed.

  • Maintain the alkaline pH of the reaction mixture by adding a sodium hydroxide solution as needed. The coupling reaction is pH-dependent, with alkaline conditions favoring the coupling with phenols.

  • After the addition of the diazonium salt is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • The dye is then precipitated from the solution by "salting out," which involves the addition of sodium chloride to decrease the solubility of the dye.

  • The precipitated this compound is collected by filtration, washed with a saturated sodium chloride solution to remove impurities, and then dried.

Experimental Workflow

The logical flow of the synthesis process is illustrated in the diagram below.

Experimental_Workflow start Start prep_amine Prepare 2,4-Dimethylaniline Hydrochloride Solution start->prep_amine cool_amine Cool to 0-5 °C prep_amine->cool_amine diazotization Diazotization: Add NaNO₂ to Amine cool_amine->diazotization prep_nitrite Prepare Sodium Nitrite Solution prep_nitrite->diazotization stir_diazo Stir for 30 min at 0-5 °C diazotization->stir_diazo coupling Azo Coupling: Add Diazonium Salt to R-Acid stir_diazo->coupling prep_racid Prepare Alkaline R-Acid Solution cool_racid Cool to 0-5 °C prep_racid->cool_racid cool_racid->coupling stir_coupling Stir for 1-2 hours at 0-5 °C coupling->stir_coupling salting_out Precipitate Dye with NaCl stir_coupling->salting_out filtration Filter and Wash Precipitate salting_out->filtration drying Dry the Final Product filtration->drying end End: this compound drying->end

Diagram 2: Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound via the diazotization of 2,4-dimethylaniline and subsequent azo coupling with R-acid is a well-established industrial process. This guide has provided a detailed technical overview of the manufacturing process, including the underlying chemical principles and a comprehensive experimental protocol. The successful synthesis of this compound is highly dependent on the careful control of reaction parameters, particularly temperature and pH. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-Depth Technical Guide to Acid Red 26 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and grade specifications of Acid Red 26 (C.I. 16150), a synthetic azo dye widely utilized in biological and chemical research. This document details the dye's chemical and physical properties, quality specifications, analytical methodologies for purity assessment, and a detailed protocol for its primary application in histological staining.

Introduction to this compound

This compound, also known by synonyms such as Ponceau 2R, Ponceau de xylidine, and Xylidine Ponceau 2R, is a red azo dye valued for its utility as a biological stain.[1][2][3] Its chemical structure, disodium 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate, imparts a vibrant red color, making it particularly effective as a cytoplasmic counterstain in various histological procedures.[4][5] The most prominent research application of this compound is as a key component of the plasma stain in Masson's trichrome staining, a method used to differentiate collagen and muscle fibers in tissue sections.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in a research setting.

PropertyValueReference(s)
Synonyms Ponceau 2R, Xylidine ponceau, Ponceau G, Red R, Food Red 5, C.I. 16150
CAS Number 3761-53-3
Molecular Formula C₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight 480.42 g/mol
Appearance Dark red to bordeaux powder
Solubility Soluble in water; slightly soluble in ethanol and acetone; insoluble in other organic solvents.
Absorbance Maximum (λmax) ~500 nm
Storage Store at room temperature (18-26°C) in a dry, dark place.
Stability Stable for ≥ 4 years under proper storage conditions.

Purity and Grade Specifications

The purity of this compound is critical for achieving consistent and reliable results in research, particularly in histology where impurities can lead to non-specific staining and artifacts. Commercial suppliers offer various grades of this compound, with purity often defined by the total dye content.

GradeTypical Dye ContentNotesReference(s)
Technical Grade VariesSuitable for general industrial applications, but not recommended for research.
C.I. 16150 ≥ 78%A common grade available from chemical suppliers.
Biological Stain Commission (BSC) Certified Varies (meets BSC standards)Each batch is tested for performance in specific staining procedures.
Biotechnology Grade / Highly Pure >80%Often purified for research applications to minimize impurities.

Typical Impurities and Quality Parameters:

For research applications, particularly in histology and drug development, the presence of impurities can significantly impact experimental outcomes. While a specific Certificate of Analysis for a single lot of this compound was not available, the following table outlines typical quality control specifications for high-purity biological stains based on regulatory guidelines and supplier data for similar dyes.

ParameterTypical SpecificationMethod of Analysis
Dye Content ≥ 80%Titration or UV-Vis Spectrophotometry
Subsidiary Dyes ≤ 5%HPLC or TLC
Loss on Drying ≤ 10%Gravimetric
Insoluble Matter ≤ 0.5%Gravimetric
Heavy Metals ICP-MS
- Arsenic (As)≤ 3 ppm
- Lead (Pb)≤ 10 ppm
- Mercury (Hg)≤ 1 ppm
- Cadmium (Cd)≤ 1 ppm

Experimental Protocols

This section provides detailed methodologies for the quality control analysis of this compound and its application in the widely used Masson's trichrome staining technique.

Quality Control Workflow for this compound

Researchers may need to verify the quality of their this compound supply. The following workflow outlines a general procedure for assessing the purity of the dye.

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedures cluster_results Data Analysis and Specification Check prep Accurately weigh this compound powder dissolve Dissolve in deionized water to a known concentration prep->dissolve uv_vis UV-Vis Spectrophotometry dissolve->uv_vis Determine λmax and quantify dye content hplc HPLC-UV Analysis dissolve->hplc Assess purity and quantify subsidiary dyes tlc TLC for Subsidiary Dyes dissolve->tlc Qualitative check for colored impurities compare Compare results to specifications uv_vis->compare hplc->compare tlc->compare decision Meets Specs? compare->decision pass Pass decision->pass Yes fail Fail decision->fail No

Figure 1: Quality Control Workflow for this compound.

4.1.1. Determination of Dye Content by UV-Vis Spectrophotometry

This method provides a rapid estimation of the total dye content based on the Beer-Lambert law.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of a reference standard of this compound in deionized water with concentrations ranging from approximately 1 to 10 mg/L.

  • Preparation of Sample Solution: Accurately weigh a sample of the this compound powder and prepare a stock solution in deionized water. Dilute an aliquot of the stock solution to a concentration that falls within the range of the standard solutions.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the visible range (e.g., 400-700 nm) to determine the wavelength of maximum absorbance (λmax), which should be around 500 nm.

    • Measure the absorbance of each standard solution and the sample solution at the determined λmax.

  • Calculation:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample solution from the calibration curve.

    • Calculate the percentage of dye content in the original powder.

4.1.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the main dye component from subsidiary dyes and other impurities. The following is a general reversed-phase HPLC method that can be adapted for this compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.8).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A linear gradient, for example, starting with 95% A and increasing the concentration of B over 20-30 minutes. The exact gradient should be optimized to achieve good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set at the λmax of this compound (~500 nm) and a lower wavelength (e.g., 254 nm) to detect other impurities.

    • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a solution of this compound in the initial mobile phase composition at a concentration of approximately 50-100 mg/L. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Masson's Trichrome Staining Protocol

This protocol is a widely used method in histology to differentiate collagen (blue/green) from muscle and cytoplasm (red), with nuclei stained black. This compound is a component of the red "plasma stain."

Masson_Trichrome start Deparaffinize and Rehydrate Tissue Sections bouin Post-fixation in Bouin's Solution (optional, enhances staining) start->bouin wash1 Wash in water bouin->wash1 hematoxylin Stain nuclei with Weigert's Iron Hematoxylin wash1->hematoxylin wash2 Wash and 'blue' nuclei hematoxylin->wash2 plasma_stain Stain with Biebrich Scarlet-Acid Fuchsin (containing this compound) wash2->plasma_stain wash3 Rinse in water plasma_stain->wash3 differentiate Differentiate with Phosphomolybdic/Phosphotungstic Acid wash3->differentiate collagen_stain Stain collagen with Aniline Blue or Light Green differentiate->collagen_stain acetic_acid Rinse in 1% Acetic Acid collagen_stain->acetic_acid dehydrate Dehydrate through graded alcohols acetic_acid->dehydrate clear Clear in xylene dehydrate->clear mount Mount with coverslip clear->mount

Figure 2: Masson's Trichrome Staining Workflow.

Reagents:

  • Bouin's Solution: Saturated Picric Acid (75 mL), 40% Formaldehyde (25 mL), Glacial Acetic Acid (5 mL).

  • Weigert's Iron Hematoxylin:

    • Solution A: 1 g Hematoxylin in 100 mL 95% Ethanol.

    • Solution B: 4 mL 29% Ferric Chloride in water, 1 mL concentrated HCl, 95 mL distilled water.

    • Working Solution: Mix equal parts of Solution A and B immediately before use.

  • Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain):

    • 1% aqueous Biebrich Scarlet (90 mL).

    • 1% aqueous Acid Fuchsin (10 mL).

    • Glacial Acetic Acid (1 mL).

    • Note: Some protocols use a mixture of Acid Fuchsin and Xylidine Ponceau (this compound).

  • Phosphomolybdic-Phosphotungstic Acid Solution: 5% aqueous Phosphomolybdic acid (25 mL) and 5% aqueous Phosphotungstic acid (25 mL).

  • Aniline Blue Solution: 2.5 g Aniline Blue, 2 mL Glacial Acetic Acid, 100 mL distilled water.

  • 1% Acetic Acid Solution: 1 mL Glacial Acetic Acid in 99 mL distilled water.

Procedure:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.

  • For enhanced staining, mordant sections in Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.

  • Rinse in running tap water until the yellow color disappears.

  • Stain nuclei in Weigert's iron hematoxylin working solution for 10 minutes.

  • Wash in running tap water for 10 minutes, then rinse in distilled water.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in Phosphomolybdic-Phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.

  • Transfer sections directly to Aniline Blue solution and stain for 5-10 minutes.

  • Rinse briefly in distilled water, then differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydrate quickly through 95% and absolute ethanol, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Blue

Conclusion

The quality and purity of this compound are paramount for its successful application in research, particularly for reproducible and accurate histological staining. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the specifications, analytical methods, and a detailed experimental protocol for the use of this compound. By adhering to these guidelines, researchers can ensure the reliability and integrity of their experimental results.

References

Acid Red 26: A Technical Guide to Toxicological Data and Safe Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Red 26, also known as Ponceau 2R or C.I. 16150, is a synthetic azo dye with historical use in histology and various industries.[1] This technical guide provides a comprehensive overview of the available toxicological data and essential safety handling procedures for this compound. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals who may handle or encounter this compound. This document summarizes the known hazards, including its classification as a suspected carcinogen and its mutagenic potential, and outlines detailed experimental protocols for key toxicological assays. Due to a notable lack of quantitative acute toxicity data, this guide also highlights existing data gaps to inform future research and risk assessment efforts.

Chemical and Physical Properties

This compound is a red azo dye that typically exists as a disodium salt.[2] It is soluble in water and slightly soluble in ethanol.[2]

PropertyValueReference
Synonyms Ponceau 2R, Xylidine Ponceau, Ponceau G, Red R, Food Red 5, C.I. 16150[1]
CAS Number 3761-53-3[3]
Molecular Formula C₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight 480.42 g/mol
Appearance Dark red crystals or red powder
Solubility Soluble in water, slightly soluble in ethanol
Melting Point >300 °C

Toxicological Data

The toxicological profile of this compound indicates potential for significant health hazards, primarily related to carcinogenicity and genotoxicity. However, there is a notable lack of comprehensive data on its acute toxicity.

Acute Toxicity

Data on the acute toxicity of this compound is limited. Most safety data sheets report "no data available" for oral, dermal, and inhalation LD50/LC50 values in standard laboratory animals.

EndpointSpeciesRouteValueReference
LD50RatOral23160 mg/kg
LD50Not availableDermalNo data available
LC50Not availableInhalationNo data available
LC50Zebrafish (larvae)Immersion2800 µg/mL (induces mortality)

Note: The single oral LD50 value for rats suggests a low order of acute toxicity by ingestion. However, the lack of corroborating studies necessitates a cautious approach to handling.

Carcinogenicity

This compound is classified as "Possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC). This classification is based on sufficient evidence of carcinogenicity in experimental animals. It is also listed under California's Proposition 65 as a chemical known to cause cancer.

Genotoxicity

There is evidence to suggest that this compound is mutagenic. Studies have shown equivocal evidence for mutagenicity in the Ames test (histidine reversion) and it has been shown to increase sister chromatid exchange in mouse bone marrow cells.

Safety and Handling

Given the toxicological profile of this compound, particularly its suspected carcinogenicity, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
PPESpecification
Eye/Face Protection Wear tightly fitting safety goggles.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate particulate filter if dust is generated.
Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures

In the event of a spill, a clear and systematic approach is necessary to ensure safety and minimize environmental contamination.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent pads or sand) ppe->contain collect Carefully Collect Spilled Material (Avoid generating dust) contain->collect decontaminate Decontaminate the Area (Soap and water solution) collect->decontaminate dispose Dispose of Waste (In a sealed, labeled container according to regulations) decontaminate->dispose report Report the Incident dispose->report Ames_Test_Workflow cluster_exposure Exposure start Prepare Bacterial Strains (e.g., Salmonella typhimurium) mix_no_s9 Mix Bacteria + Test Compound start->mix_no_s9 mix_s9 Mix Bacteria + Test Compound + S9 Mix start->mix_s9 prepare_s9 Prepare S9 Mix (for metabolic activation) prepare_s9->mix_s9 prepare_test Prepare Test Compound (this compound at various concentrations) prepare_test->mix_no_s9 prepare_test->mix_s9 plate Plate on Minimal Glucose Agar mix_no_s9->plate mix_s9->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to controls) count->analyze Micronucleus_Test_Workflow start Select Animals (e.g., Mice or Rats) dose Administer this compound (Multiple dose levels) start->dose collect Collect Bone Marrow or Peripheral Blood (At specified time points) dose->collect prepare_slides Prepare and Stain Slides collect->prepare_slides microscopy Microscopic Analysis (Score micronucleated erythrocytes) prepare_slides->microscopy analyze Statistical Analysis (Compare treated to control groups) microscopy->analyze

References

The Carcinogenic Potential of Acid Red 26: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide provides a comprehensive analysis of the carcinogenic potential of the azo dye Acid Red 26 (C.I. 16150; CAS No. 3761-53-3), also widely known as Ponceau MX or Ponceau 2R. This document is intended for researchers, toxicologists, and professionals in drug development and chemical safety assessment. It synthesizes available data from carcinogenicity bioassays, genotoxicity studies, and metabolic research, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through standardized diagrams.

Executive Summary

This compound is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen , meaning it is "possibly carcinogenic to humans".[1][2][3] This classification is predicated on sufficient evidence of carcinogenicity in experimental animals.[4] Long-term feeding studies in rodents have demonstrated the induction of liver tumors.[5]

The primary mechanism of carcinogenicity is believed to be the metabolic reduction of the azo linkage, which releases the aromatic amine 2,4-xylidine . This metabolite can undergo further bioactivation to reactive electrophilic species that form DNA adducts, inducing genetic damage and initiating tumorigenesis. Genotoxicity assays have yielded mixed results, with evidence of mutagenicity in mammalian cells with metabolic activation and induction of sister chromatid exchange in vivo, while bacterial reverse mutation assays have been negative. Regulatory bodies, including those in California (Proposition 65), have listed this compound as a carcinogen.

Carcinogenicity Assessment

Long-term animal bioassays are the primary source of evidence for the carcinogenic potential of this compound. Studies conducted by the National Toxicology Program (NTP) have shown clear evidence of carcinogenic activity in multiple species.

Quantitative Data from Animal Bioassays

The following table summarizes the key findings from long-term carcinogenicity studies.

Species/Strain Sex Route of Administration Dose Levels (ppm in diet) Exposure Duration Key Findings (Tumor Incidence) Reference
MouseM/FDiet2,000 - 50,00019 monthsIncreased incidence of liver cell tumors
RatM/FDiet2,500 - 10,0002 yearsIncreased incidence of liver cell tumors
Experimental Protocol: Chronic Carcinogenicity Feeding Study

The findings summarized above were derived from studies following a standardized protocol for assessing chronic toxicity and carcinogenicity.

  • Test Animals: Typically, studies utilize rodent models such as F344/N rats and B6C3F1 mice. Animals are sourced from specific pathogen-free colonies and are acclimated to laboratory conditions before the study begins.

  • Group Allocation: Animals are randomly assigned to control and multiple dose groups, with a typical group size of 50 animals per sex.

  • Diet Preparation and Administration: The test substance, this compound, is mixed into the standard laboratory feed at varying concentrations (e.g., parts per million, ppm). The stability and homogeneity of the dye in the feed are verified analytically. The control group receives the same diet without the added test substance. Food and water are provided ad libitum.

  • Duration: The exposure period is typically a major portion of the animal's lifespan, such as 24 months for rats and 19-24 months for mice.

  • In-life Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights and food consumption are recorded weekly for the first few months and then at monthly intervals.

  • Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die prematurely). All organs and tissues are examined macroscopically. A comprehensive set of tissues, along with any gross lesions, are collected and preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin, and examined microscopically by a qualified pathologist.

  • Statistical Analysis: The incidence of tumors in the dosed groups is compared to the incidence in the control group using appropriate statistical methods, such as the Poly-k test, to account for differential survival rates.

Genotoxicity Profile

The genotoxicity of this compound has been evaluated in a range of in vitro and in vivo assays. The results suggest that the substance has genotoxic potential, particularly after metabolic activation.

Summary of Genotoxicity Data
Assay Type Test System Metabolic Activation (S9) Result Reference
Gene MutationSalmonella typhimurium (Ames test)With and WithoutNegative / Weakly Positive
Gene MutationMouse Lymphoma Assay (L5178Y cells)WithPositive
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNot specifiedNegative
Sister Chromatid Exchange (SCE)Mouse Bone Marrow Cells (in vivo)N/APositive
Experimental Protocol: In Vivo Sister Chromatid Exchange (SCE) Assay

The in vivo SCE assay is a sensitive method for detecting DNA damage. The protocol for the study cited is outlined below.

  • Test Animals: Male mice are typically used.

  • Dosing: this compound is administered to the animals, often via intraperitoneal injection or oral gavage, at multiple dose levels (e.g., 62.5 and 125 mg/kg). A vehicle control group and a positive control group (treated with a known mutagen like cyclophosphamide) are included.

  • 5-Bromodeoxyuridine (BrdU) Infusion: To allow for the visualization of sister chromatids, animals are infused with BrdU, a thymidine analog that incorporates into newly synthesized DNA. This is typically done by implanting a BrdU pellet subcutaneously.

  • Metaphase Arrest: Prior to tissue collection, animals are treated with a mitotic arresting agent, such as colchicine or vincristine, to accumulate cells in the metaphase stage of cell division.

  • Cell Harvesting: Animals are euthanized, and bone marrow is flushed from the femurs. The cells are then processed to create chromosome preparations.

  • Slide Preparation and Staining: The harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then differentially stained (e.g., using the fluorescence plus Giemsa technique) to distinguish between the sister chromatids.

  • Scoring: Under a microscope, well-spread second-division metaphase cells are scored for the number of sister chromatid exchanges per cell. A statistically significant, dose-dependent increase in the mean number of SCEs per cell in the treated groups compared to the vehicle control group indicates a positive result.

Metabolism and Mechanism of Action

The carcinogenic activity of this compound is intrinsically linked to its metabolism. As an azo compound, its primary metabolic pathway involves the reductive cleavage of the -N=N- bond.

  • Azo Reduction: This cleavage is primarily carried out by azoreductase enzymes produced by the intestinal microflora and, to a lesser extent, by hepatic enzymes. This reaction breaks the dye molecule into its constituent aromatic amines. For this compound, this process yields 2,4-xylidine and an amino-naphthalenedisulfonic acid moiety.

  • Bioactivation of 2,4-Xylidine: The carcinogenicity is attributed to 2,4-xylidine. This aromatic amine undergoes metabolic activation, primarily in the liver, through a two-step process:

    • N-hydroxylation: Cytochrome P450 enzymes catalyze the formation of N-hydroxy-2,4-xylidine.

    • Esterification: The N-hydroxy metabolite is further activated by enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive N-acetoxy or N-sulfonyloxy esters.

  • DNA Adduct Formation: These highly reactive electrophilic esters can covalently bind to nucleophilic sites on DNA bases (primarily guanine), forming bulky DNA adducts.

  • Consequences of DNA Damage: If not repaired by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication. The accumulation of mutations in critical proto-oncogenes or tumor suppressor genes can lead to uncontrolled cell proliferation and the initiation of cancer.

Visualizations

Diagrams of Pathways and Workflows

Metabolic_Activation_of_Acid_Red_26 AR26 This compound (Ponceau MX) AzoRed Azo Reductases (Gut Microbiota, Liver) Xylidine 2,4-Xylidine AR26->Xylidine Reductive Cleavage CYP450 CYP450 (N-hydroxylation) NHydroxy N-hydroxy-2,4-xylidine Xylidine->NHydroxy Bioactivation Step 1 NAT_SULT NAT / SULT (Esterification) Reactive Reactive Ester (e.g., N-acetoxyarylamine) NHydroxy->Reactive Bioactivation Step 2 Adduct DNA Adducts Reactive->Adduct DNA DNA DNA->Adduct Mutation Mutation Adduct->Mutation If unrepaired Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of this compound.

Carcinogenicity_Bioassay_Workflow start Start: Animal Acclimation random Randomization into Dose & Control Groups start->random dosing Chronic Dosing via Diet (19-24 months) random->dosing observe In-life Observations (Clinical Signs, Body Weight) dosing->observe end Terminal Sacrifice dosing->end observe->dosing Daily necropsy Gross Necropsy end->necropsy histo Histopathology (Microscopic Examination) necropsy->histo analysis Statistical Analysis of Tumor Incidence histo->analysis report Final Report analysis->report

Caption: Workflow for a long-term animal carcinogenicity bioassay.

SCE_Assay_Workflow start Start: Select Animals dosing Administer this compound (Multiple Dose Levels) start->dosing brdu Implant BrdU Pellet (Incorporate into DNA) dosing->brdu arrest Inject Mitotic Arresting Agent (e.g., Colchicine) brdu->arrest harvest Harvest Bone Marrow Cells arrest->harvest prep Prepare Chromosome Spreads harvest->prep stain Differential Staining (Visualize SCEs) prep->stain score Microscopic Scoring (SCEs per Metaphase) stain->score result Data Analysis score->result

Caption: Experimental workflow for an in vivo Sister Chromatid Exchange assay.

References

An In-Depth Technical Guide on the Chemical Stability and Degradation of Acid Red 26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and various degradation pathways of Acid Red 26, a synthetic azo dye. The information presented herein is intended to support research and development efforts by providing detailed experimental protocols, quantitative data on degradation efficiency, and an understanding of the underlying chemical mechanisms.

Chemical Stability of this compound

This compound, with the chemical formula C₁₈H₁₄N₂Na₂O₇S₂, is a disodium salt of 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid. Its stability is a critical factor in its application and environmental fate.

General Stability and Reactivity:

  • Long-term Storage: When stored at -20°C, this compound is stable for at least four years.[1]

  • Light Stability: The dye exhibits moderate to poor light stability.

  • Reactivity: As an azo compound, this compound can be explosive when suspended in air at specific concentrations. It is incompatible with strong oxidizing agents and strong acids.[2] Mixing with acids, aldehydes, amides, and other substances can lead to the formation of toxic gases.[3] Flammable gases can be produced upon mixing with alkali metals.[3]

Degradation of this compound

The degradation of this compound can be achieved through various methods, including photocatalysis, biodegradation, advanced oxidation processes (AOPs), and sonochemical degradation. The primary mechanism of degradation often involves the cleavage of the azo bond (-N=N-), leading to the decolorization of the dye, followed by the breakdown of the resulting aromatic amines.

Photocatalytic Degradation

Photocatalysis utilizes semiconductor materials to generate reactive oxygen species (ROS) upon irradiation with light, which then degrade organic pollutants.

Quantitative Data:

CatalystLight SourcepHCatalyst Dosage (g/L)Initial Dye Conc. (mg/L)Time (min)Degradation Efficiency (%)Reference
TiO₂UV-A---6086
TiO₂/ZeoliteUV6.50.8810012598.5 (predicted), 96.3 (actual)
g-C₃N₄UV-A7---High clearance rates

Experimental Protocol: Photocatalytic Degradation using TiO₂

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • Catalyst Suspension: In a suitable reactor (e.g., a beaker), add a specific amount of TiO₂ catalyst (e.g., 0.75 g/L) to the this compound solution of a known concentration (e.g., 45 mg/L).

  • pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., using dilute HCl or NaOH). Studies on similar dyes show optimal degradation at acidic pH.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.

  • Photoreaction: Irradiate the suspension with a UV light source (e.g., UV-A lamp) under continuous stirring.

  • Sampling and Analysis: At regular time intervals, withdraw aliquots of the suspension. Centrifuge or filter the samples to remove the catalyst particles. Analyze the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

Degradation Pathway:

The photocatalytic degradation of this compound is initiated by the generation of electron-hole pairs in the semiconductor catalyst upon UV irradiation. These charge carriers react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). These radicals then attack the dye molecule. The primary degradation steps include:

  • Azo Bond Cleavage: The -N=N- bond is cleaved, resulting in the formation of aromatic amines.

  • Hydroxylation: Hydroxyl radicals attack the aromatic rings, leading to the formation of hydroxylated intermediates.

  • Dealkylation: The methyl groups on the phenyl ring can be oxidized and removed.

  • Ring Opening: Further oxidation leads to the opening of the aromatic rings, eventually resulting in the mineralization of the dye into CO₂, H₂O, and inorganic ions.

Photocatalytic_Degradation_Pathway This compound This compound Aromatic Amines Aromatic Amines This compound->Aromatic Amines Azo Bond Cleavage Hydroxylated Intermediates Hydroxylated Intermediates Aromatic Amines->Hydroxylated Intermediates Hydroxylation Ring-Opened Products Ring-Opened Products Hydroxylated Intermediates->Ring-Opened Products Ring Opening CO2 + H2O + Inorganic Ions CO2 + H2O + Inorganic Ions Ring-Opened Products->CO2 + H2O + Inorganic Ions Mineralization

Simplified photocatalytic degradation pathway of this compound.
Biodegradation

Biodegradation utilizes microorganisms to break down organic compounds. Both bacteria and fungi have been shown to be effective in decolorizing this compound.

Quantitative Data:

MicroorganismConditionspHTemperature (°C)Time (h)Decolorization Efficiency (%)Reference
Bacterial ConsortiumMicroaerophilic8371287.05
Phanerochaete chrysosporiumImmobilized--24Significant decolorization

Experimental Protocol: Biodegradation by a Bacterial Consortium

  • Culture Preparation: Isolate and cultivate a bacterial consortium from a source like textile effluent.

  • Inoculation: Inoculate a suitable nutrient broth medium containing this compound (e.g., 0.002 g/L) with a 24-hour old culture of the bacterial consortium.

  • Incubation: Incubate the culture under specific conditions (e.g., 37°C, pH 7) for a designated period.

  • Analysis: After incubation, centrifuge the culture broth to separate the bacterial cells. Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the extent of decolorization.

  • Metabolite Extraction: To analyze the degradation products, extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

Degradation Workflow:

Biodegradation_Workflow cluster_prep Preparation cluster_degradation Degradation cluster_analysis Analysis Isolate Bacterial Consortium Isolate Bacterial Consortium Inoculate Medium Inoculate Medium Isolate Bacterial Consortium->Inoculate Medium Prepare Culture Medium with this compound Prepare Culture Medium with this compound Prepare Culture Medium with this compound->Inoculate Medium Incubate under Controlled Conditions Incubate under Controlled Conditions Inoculate Medium->Incubate under Controlled Conditions Centrifuge Culture Centrifuge Culture Incubate under Controlled Conditions->Centrifuge Culture Measure Supernatant Absorbance Measure Supernatant Absorbance Centrifuge Culture->Measure Supernatant Absorbance Extract Metabolites Extract Metabolites Centrifuge Culture->Extract Metabolites

Workflow for the biodegradation of this compound.
Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants. The Fenton process (Fe²⁺/H₂O₂) and photo-Fenton process (Fe²⁺/H₂O₂/UV) are common AOPs.

Quantitative Data (for similar azo dyes):

ProcessDyepH[Fe²⁺] (mM)[H₂O₂] (mM)TimeDegradation Efficiency (%)Reference
Electro-FentonAcid Red G3Generated in-situGenerated in-situ80 min94.05
Photo-FentonAcid Red 883.00.227.930 min>91.7
Fenton-likeAcid Red 12.50.60 wt% Fe-KKC8140 min99

Experimental Protocol: Fenton Degradation

  • Solution Preparation: Prepare a solution of this compound (e.g., 50 mg/L) in a reaction vessel.

  • pH Adjustment: Adjust the pH of the solution to an acidic range (typically around 3.0) using an acid like H₂SO₄.

  • Fenton's Reagent Addition: Add a specific amount of a ferrous salt (e.g., FeSO₄·7H₂O) as the catalyst, followed by the addition of hydrogen peroxide (H₂O₂) to initiate the reaction. The molar ratio of Fe²⁺ to H₂O₂ is a critical parameter to optimize.

  • Reaction: Stir the solution for a predetermined reaction time at room temperature.

  • Quenching and Analysis: After the reaction, quench any remaining H₂O₂ by adding a suitable agent (e.g., sodium sulfite). Adjust the pH to precipitate the iron ions. Filter the solution and analyze the concentration of the remaining this compound.

Logical Relationship of Fenton's Reaction:

Fentons_Reaction Fe2 Fe²⁺ OH_radical •OH Fe2->OH_radical H2O2 H₂O₂ H2O2->OH_radical Degradation_Products Degradation Products OH_radical->Degradation_Products AR26 This compound AR26->Degradation_Products

Core relationship in the Fenton degradation of this compound.
Sonochemical Degradation

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the formation of reactive species and the degradation of pollutants.

Quantitative Data (for similar azo dyes):

Frequency (kHz)AdditiveDyeDegradation Rate Constant (min⁻¹)ImprovementReference
59Cast IronAcid Red 140.2583.4-fold increase with ultrasound
Low vs. HighCCl₄, TiO₂, CuAzo dyes-Low frequency performance exceeded high frequency with additives

Experimental Protocol: Sonochemical Degradation

  • Experimental Setup: Place a solution of this compound in a sonochemical reactor equipped with an ultrasonic transducer operating at a specific frequency (e.g., 59 kHz).

  • Parameter Adjustment: Adjust the initial pH and concentration of the dye solution as required.

  • Sonication: Subject the solution to ultrasonic irradiation for a defined period. The power of the ultrasound is a key parameter to control.

  • Analysis: Periodically withdraw samples and analyze the concentration of this compound to determine the degradation kinetics.

Sonochemical Degradation Mechanism:

The primary mechanism involves the generation of hydroxyl radicals from the sonolysis of water within the collapsing cavitation bubbles. These radicals then attack the dye molecules. The degradation can be enhanced by the addition of catalysts like iron (sonocatalytic degradation) which can lead to Fenton-like reactions.

Sonochemical_Degradation Ultrasound Ultrasound Acoustic Cavitation Acoustic Cavitation Ultrasound->Acoustic Cavitation Hydroxyl Radicals (•OH) Hydroxyl Radicals (•OH) Acoustic Cavitation->Hydroxyl Radicals (•OH) This compound Degradation This compound Degradation Hydroxyl Radicals (•OH)->this compound Degradation This compound This compound This compound->this compound Degradation

Simplified mechanism of sonochemical degradation.

Identification of Degradation Products

The identification of intermediate and final degradation products is crucial for understanding the degradation pathway and assessing the environmental impact of the treatment process. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

General Approach for Product Analysis:

  • Sample Preparation: Collect samples at different time points during the degradation process.

  • Extraction: If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analytes and remove interfering substances.

  • Chromatographic Separation: Separate the components of the mixture using an appropriate chromatographic technique (e.g., HPLC or GC).

  • Mass Spectrometric Detection: Detect and identify the separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The degradation of this compound typically proceeds through the cleavage of the azo bond, leading to the formation of sulfonated aromatic amines. Further degradation involves the breakdown of these aromatic structures.

This technical guide provides a foundational understanding of the chemical stability and degradation of this compound. For specific applications, further optimization of the described experimental conditions is recommended.

References

An In-depth Technical Guide to Acid Red 26 and its Synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides a comprehensive overview of Acid Red 26, a versatile azo dye known by several synonyms, most notably Ponceau de Xylidine and Ponceau R.

This compound is a red azo dye frequently utilized in histology for staining tissues.[1] It is particularly recognized for its application in Masson's trichrome staining, where it imparts a slight orange hue to red-staining cytoplasmic structures.[2][3][4] This guide delves into its chemical identity, physical properties, and detailed experimental applications.

Nomenclature and Identification

This compound is known by a multitude of synonyms across various industries and historical contexts. Clarity in its identification is crucial for reproducible experimental outcomes. The primary identifiers for this compound are its CAS (Chemical Abstracts Service) number, 3761-53-3, and its Colour Index number, C.I. 16150.[5]

A comprehensive, though not exhaustive, list of its synonyms includes:

  • Ponceau de Xylidine

  • Ponceau R

  • Ponceau 2R

  • Xylidine Ponceau

  • Xylidine Ponceau 2R

  • C.I. This compound

  • Food Red 5

  • Ponceau G

  • Red R

Physicochemical Properties

The utility of this compound in various applications is dictated by its chemical and physical properties. It is a disodium salt of 4-[(2,4-dimethylphenyl)azo]-3-hydroxy-2,7-naphthalenedisulfonic acid. A summary of its key quantitative data is presented in the table below.

PropertyValueReferences
CAS Number 3761-53-3
C.I. Number 16150
Molecular Formula C₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight 480.42 g/mol
Appearance Dark red crystals or red powder
Solubility in Water Readily soluble; 1 to 10 mg/mL at 20°C
Solubility in Ethanol Slightly soluble/Hardly soluble
Absorption Maximum (λmax) in Water 499 nm, 502 nm, 503-508 nm
Typical Dye Content ≥ 60%, >70%, ≥ 78%, >80%

Experimental Protocols

The primary application of this compound in a research setting is as a component of the plasma stain in Masson's trichrome staining protocol. This histological technique is invaluable for differentiating collagen from muscle and other cytoplasmic components.

Masson's Trichrome Staining Protocol

This protocol is a widely accepted method for visualizing connective tissue.

Reagents:

  • Bouin's Solution (Mordant): Optional, but recommended for formalin-fixed tissues to improve staining quality.

  • Weigert's Iron Hematoxylin: For nuclear staining.

  • Biebrich Scarlet-Acid Fuchsin Solution (Plasma Stain):

    • Biebrich Scarlet (or Ponceau de Xylidine/Acid Red 26)

    • Acid Fuchsin

    • Glacial Acetic Acid

  • Phosphomolybdic/Phosphotungstic Acid Solution: For differentiation.

  • Aniline Blue or Light Green Solution (Collagen Stain):

  • 1% Acetic Acid Solution: For rinsing.

Procedure:

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to distilled water.

  • Mordanting (Optional): For formalin-fixed tissues, incubate sections in Bouin's solution at 56-60°C for 1 hour. Rinse with running tap water until the yellow color disappears.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Rinse in running tap water for 10 minutes.

  • Plasma Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. Rinse in distilled water.

  • Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is decolorized.

  • Collagen Staining: Transfer directly to aniline blue or light green solution and stain for 5-10 minutes.

  • Rinsing: Rinse briefly in 1% acetic acid solution for 2-5 minutes.

  • Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle Fibers: Red

  • Collagen: Blue or Green (depending on the counterstain used)

Visualizing Experimental Workflows

To further clarify the relationships and processes involving this compound, the following diagrams are provided.

Synonym and Identifier Relationship for this compound This compound This compound Ponceau de Xylidine Ponceau de Xylidine This compound->Ponceau de Xylidine Ponceau R Ponceau R This compound->Ponceau R Ponceau 2R Ponceau 2R This compound->Ponceau 2R C.I. 16150 C.I. 16150 This compound->C.I. 16150 CAS: 3761-53-3 CAS: 3761-53-3 This compound->CAS: 3761-53-3

Caption: Interrelationship of common synonyms and identifiers for this compound.

Workflow for Masson's Trichrome Staining cluster_prep Sample Preparation cluster_staining Staining Steps cluster_finish Final Steps Deparaffinize & Rehydrate Deparaffinize & Rehydrate Mordant (Bouin's) Mordant (Bouin's) Deparaffinize & Rehydrate->Mordant (Bouin's) Nuclear Stain (Hematoxylin) Nuclear Stain (Hematoxylin) Mordant (Bouin's)->Nuclear Stain (Hematoxylin) Plasma Stain (Ponceau-Fuchsin) Plasma Stain (Ponceau-Fuchsin) Nuclear Stain (Hematoxylin)->Plasma Stain (Ponceau-Fuchsin) Differentiate (Phospho Acid) Differentiate (Phospho Acid) Plasma Stain (Ponceau-Fuchsin)->Differentiate (Phospho Acid) Collagen Stain (Aniline Blue) Collagen Stain (Aniline Blue) Differentiate (Phospho Acid)->Collagen Stain (Aniline Blue) Rinse (Acetic Acid) Rinse (Acetic Acid) Collagen Stain (Aniline Blue)->Rinse (Acetic Acid) Dehydrate & Mount Dehydrate & Mount Rinse (Acetic Acid)->Dehydrate & Mount

Caption: Sequential workflow of the Masson's Trichrome staining protocol.

References

Methodological & Application

Application Notes and Protocols for Acid Red 26 in Cytoplasmic and Muscle Fiber Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 26, also known as Ponceau R, Ponceau de Xylidine, or C.I. 16150, is a synthetic azo dye with a vibrant red color.[1] In histology and pathology, it is a key component in various staining techniques, most notably as part of the plasma stain in Masson's trichrome staining protocols.[2] Its primary application is the differential staining of cytoplasm and muscle fibers, providing a distinct red or orange-red coloration that contrasts with other tissue elements, such as collagen, which is typically stained blue or green in these methods.[2][3]

The mechanism of action for this compound, like other acid dyes, is based on an electrostatic interaction between the negatively charged sulfonate groups of the dye molecule and the positively charged amino groups of proteins in the tissue, particularly in the cytoplasm and muscle fibers. This binding is most effective in an acidic environment, which enhances the positive charges on tissue proteins, thereby promoting dye uptake.

These application notes provide detailed protocols and technical information for the use of this compound in staining cytoplasm and muscle fibers, primarily within the context of the widely used Masson's trichrome stain.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
SynonymsPonceau R, Ponceau de Xylidine, C.I. 16150
Molecular FormulaC₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight480.42 g/mol
AppearanceDark red powder
SolubilitySoluble in water

Table 2: Key Reagents and Recommended Concentrations for Masson's Trichrome Stain

ReagentCompositionPurpose
Bouin's Solution (Mordant)Saturated Picric Acid: 75 ml, 40% Formaldehyde: 25 ml, Glacial Acetic Acid: 5 mlEnhances staining quality and fixes tissue proteins.
Weigert's Iron HematoxylinSolution A: 1% Hematoxylin in 95% Alcohol. Solution B: 29% Ferric Chloride in water with 1% HCl. Mix equal parts before use.Stains cell nuclei black; resistant to acidic solutions.
Biebrich Scarlet-Acid Fuchsin Solution1% aqueous Biebrich Scarlet: 90 ml, 1% aqueous Acid Fuchsin: 10 ml, Glacial Acetic Acid: 1 ml. (this compound can be a component of the "plasma stain")Stains cytoplasm, muscle, and collagen red.
Phosphotungstic/Phosphomolybdic Acid Solution5% Phosphotungstic Acid or Phosphomolybdic Acid in distilled water.Decolorizes collagen, allowing for subsequent counterstaining.
Aniline Blue Solution2.5% Aniline Blue in 2% Acetic Acid.Stains collagen blue.
1% Acetic Acid Solution1 ml Glacial Acetic Acid in 99 ml distilled water.Differentiates and enhances the transparency of the stains.

Experimental Protocols

Masson's Trichrome Staining Protocol for Cytoplasm and Muscle Fibers

This protocol is a standard method for differentiating collagen from muscle and cytoplasm.

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through two changes of absolute ethanol for 3 minutes each. c. Transfer slides through two changes of 95% ethanol for 3 minutes each. d. Rinse slides in distilled water.

2. Mordanting: a. For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature. This step is optional but recommended for improved staining quality. b. After mordanting, rinse the slides in running tap water until the yellow color of the picric acid is completely removed.

3. Nuclear Staining: a. Stain in freshly prepared Weigert's iron hematoxylin working solution for 10 minutes. b. Rinse in running warm tap water for 10 minutes. c. Differentiate in acid alcohol (1% HCl in 70% ethanol) with 1-3 quick dips until the background is clear. d. Wash in running tap water for 5 minutes. e. "Blue" the sections by immersing them in Scott's tap water substitute or an alkaline water solution for 1-2 minutes. f. Wash in running tap water for 5 minutes.

4. Cytoplasmic and Muscle Fiber Staining: a. Stain in Biebrich Scarlet-Acid Fuchsin solution (containing this compound) for 10-15 minutes. b. Rinse in distilled water.

5. Differentiation and Collagen Staining: a. Differentiate in a 5% phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is decolorized (appears pale red or colorless). b. Transfer the slides directly to Aniline Blue solution and stain for 5-10 minutes.

6. Final Differentiation and Dehydration: a. Rinse briefly in distilled water. b. Differentiate in 1% acetic acid solution for 2-5 minutes. c. Dehydrate the sections quickly through 95% ethanol and absolute ethanol (two changes of 1 minute each). d. Clear in two changes of xylene for 3 minutes each. e. Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle Fibers, and Keratin: Red

  • Collagen: Blue

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps deparaffinize Deparaffinization & Rehydration mordant Mordanting (Bouin's Solution) deparaffinize->mordant nuclear_stain Nuclear Staining (Weigert's Hematoxylin) mordant->nuclear_stain cytoplasm_stain Cytoplasm & Muscle Staining (Biebrich Scarlet-Acid Fuchsin with this compound) nuclear_stain->cytoplasm_stain differentiate Differentiation (Phosphotungstic/Phosphomolybdic Acid) cytoplasm_stain->differentiate collagen_stain Collagen Staining (Aniline Blue) differentiate->collagen_stain final_diff Final Differentiation (Acetic Acid) collagen_stain->final_diff dehydrate Dehydration final_diff->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting clear->mount

Caption: Workflow for Masson's Trichrome Staining.

staining_mechanism cluster_tissue Tissue Section (Acidic pH) cluster_dye Staining Solution cluster_result Staining Result protein Cytoplasmic/Muscle Protein (Positively Charged Amino Groups) stained_protein Stained Protein (Red Color) acid_red This compound (Negatively Charged Sulfonate Groups) acid_red->protein Electrostatic Binding

Caption: Electrostatic Binding of this compound to Proteins.

References

Application Notes and Protocols for Acid Red 26 in Histological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Acid Red 26

C.I. This compound, also known as Ponceau 2R, Ponceau de xylidine, or Xylidine Ponceau, is a red azo dye widely used in histology.[1] It is an anionic dye that binds to positively charged (acidophilic) tissue components.[2] The primary application of this compound in histology is as a component of the plasma stain in Masson's trichrome staining method.[3][4] In this technique, it is often combined with acid fuchsin to stain cytoplasm, muscle fibers, and erythrocytes a vibrant red, providing a stark contrast to the blue or green stained collagen.[5] This differential staining is crucial for studying connective tissue and epithelium.

The staining mechanism of acid dyes like this compound relies on electrostatic interactions with the amino groups of proteins in the tissue. The acidic nature of the staining solution enhances the positive charge of these tissue elements, promoting dye binding.

Data Presentation

Physicochemical Properties of C.I. This compound
PropertyValue
C.I. NameThis compound
C.I. Number16150
CAS Number3761-53-3
Molecular FormulaC₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight480.42 g/mol
ColorRed
Solubility in WaterReadily soluble
Solubility in EthanolSlightly soluble
Absorption Maximum503 - 508 nm in water
Quantitative Parameters for Staining Solution Preparation
ReagentConcentrationAmount for 100 mL
This compound (Xylidine Ponceau)0.5% (w/v)0.5 g
Acid Fuchsin0.5% (w/v)0.5 g
Distilled Water-100 mL
Glacial Acetic Acid1% (v/v)1.0 mL
Quantitative Parameters for Histological Staining Protocol
StepReagentDuration
DeparaffinizationXylene2 changes, 5 min each
RehydrationGraded Alcohols (100%, 95%)2 changes each, 3 min each
Nuclear StainingWeigert's Iron Hematoxylin10 minutes
RinsingRunning Tap Water10 minutes
Differentiation1% Acid Alcohol1-3 seconds
"Blueing"Scott's Tap Water Substitute1-2 minutes
Plasma StainingPonceau-Fuchsin Solution1-5 minutes
Differentiation/Mordanting5% Phosphotungstic AcidUntil collagen is pink
Collagen StainingAniline Blue or Light Green5-10 minutes
DehydrationGraded Alcohols (95%, 100%)2 changes each, 1 min each
ClearingXylene2 changes, 3 min each

Experimental Protocols

Preparation of Ponceau-Fuchsin Staining Solution (Masson's Trichrome)

This protocol describes the preparation of a Ponceau-Fuchsin solution where this compound (Xylidine Ponceau) is a key component.

Materials:

  • This compound (Xylidine Ponceau, C.I. 16150) powder

  • Acid Fuchsin powder

  • Distilled water

  • Glacial acetic acid

  • 500 mL graduated cylinder

  • Stir plate and stir bar

  • Filter paper

Procedure:

  • To prepare 100 mL of the staining solution, measure 100 mL of distilled water into a beaker.

  • Add 0.5 g of this compound (Xylidine Ponceau) powder and 0.5 g of Acid Fuchsin powder to the distilled water.

  • Place the beaker on a stir plate and stir until the dyes are completely dissolved.

  • Add 1.0 mL of glacial acetic acid to the solution.

  • Continue to mix thoroughly.

  • Filter the solution before use to remove any undissolved particles.

  • Store the solution at room temperature in a tightly sealed container.

Histological Staining Protocol (Masson's Trichrome)

This protocol outlines the use of the prepared Ponceau-Fuchsin solution for staining paraffin-embedded tissue sections.

Principle: This multi-step staining procedure first stains the cell nuclei with an iron hematoxylin that resists subsequent acidic solutions. The tissue is then stained with the Ponceau-Fuchsin solution, which colors acidophilic elements like cytoplasm and muscle red. A polyacid (phosphotungstic acid) is then used to decolorize the collagen fibers, which are subsequently stained with a contrasting color (blue or green).

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of absolute ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse slides in distilled water.

  • Nuclear Staining:

    • Immerse slides in freshly prepared Weigert's iron hematoxylin for 10 minutes.

    • Wash in running tap water for 10 minutes.

    • Differentiate in 1% acid alcohol with a few quick dips (1-3 seconds) to remove background staining.

    • "Blue" the sections by immersing in Scott's tap water substitute or alkaline water for 1-2 minutes.

    • Wash in running tap water for 5 minutes.

  • Cytoplasmic Staining:

    • Immerse slides in the prepared Ponceau-Fuchsin solution for 1-5 minutes.

    • Briefly rinse in distilled water.

  • Differentiation and Collagen Staining:

    • Differentiate in 5% aqueous phosphotungstic acid until the muscle is bright red and collagen fibers are pink when viewed under a microscope.

    • Rinse briefly in distilled water.

    • Stain in a 2.5% aqueous solution of Aniline Blue or a 2% solution of Light Green in 2% acetic acid for 5-10 minutes.

  • Dehydration and Mounting:

    • Briefly rinse in 1% acetic acid.

    • Dehydrate through two changes of 95% ethanol for 1 minute each, followed by two changes of absolute ethanol for 1 minute each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium and apply a coverslip.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Erythrocytes: Red

  • Collagen: Blue or Green

Mandatory Visualization

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_nuclear Nuclear Staining cluster_cytoplasmic Cytoplasmic Staining cluster_collagen Collagen Staining cluster_final Final Steps deparaffinize Deparaffinization (Xylene) rehydrate Rehydration (Graded Alcohols) deparaffinize->rehydrate rinse_water1 Rinse in Distilled Water rehydrate->rinse_water1 hematoxylin Weigert's Hematoxylin rinse_water1->hematoxylin wash1 Wash hematoxylin->wash1 differentiate Differentiate (Acid Alcohol) wash1->differentiate blueing Blueing differentiate->blueing wash2 Wash blueing->wash2 ponceau Ponceau-Fuchsin (this compound) wash2->ponceau rinse_water2 Rinse ponceau->rinse_water2 phospho Phosphotungstic Acid rinse_water2->phospho rinse_water3 Rinse phospho->rinse_water3 aniline Aniline Blue or Light Green rinse_water3->aniline dehydrate Dehydration (Graded Alcohols) aniline->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting clear->mount

Histological staining workflow using this compound.

References

Acid Red 26 as a Counterstain in Immunohistochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 26, also known as Ponceau 2R, Ponceau de Xylidine, or C.I. 16150, is a red azo dye.[1] While it is a well-established component of the Biebrich Scarlet-Acid Fuchsin solution used in Masson's trichrome staining to highlight muscle and cytoplasm, its application as a standalone counterstain in immunohistochemistry (IHC) is not widely documented.[2][3] These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a cytoplasmic counterstain in IHC, offering a proposed protocol and considerations for its use.

Principle of Staining

This compound is an anionic dye that binds to positively charged proteins in the cytoplasm and connective tissue. This property makes it a potential cytoplasmic counterstain, providing a red to reddish-orange contrast to the chromogenic signal localized at the antigen of interest. Its vibrant color can offer an alternative to more commonly used counterstains like Eosin.

Physicochemical Properties and Data

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference(s)
C.I. NameThis compound[4]
C.I. Number16150[4]
Molecular FormulaC₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight480.42 g/mol
AppearanceDark red crystals or powder
Solubility in WaterReadily soluble (1 to 10 mg/mL at 20°C)
Solubility in EthanolSlightly soluble
Absorption Maximum (in water)503-508 nm

Proposed Application in Immunohistochemistry

This compound is proposed as a cytoplasmic counterstain, particularly for chromogenic IHC applications where the target antigen is localized in the nucleus and a red counterstain is desired for optimal contrast. It can be a potential alternative to other red counterstains like Nuclear Fast Red when a cytoplasmic rather than nuclear counterstain is needed.

Compatibility with Chromogens

The selection of a counterstain should always consider the color of the chromogen used to visualize the primary antibody.

ChromogenChromogen ColorCompatibility with this compound (Red)
DAB (3,3'-Diaminobenzidine) BrownGood contrast
AEC (3-Amino-9-ethylcarbazole) RedPoor contrast (overlapping colors)
Fast Red RedPoor contrast (overlapping colors)
HRP Green GreenExcellent contrast
Alkaline Phosphatase (AP) Blue BlueExcellent contrast

Experimental Protocols

The following are proposed protocols for preparing and using this compound as a counterstain in a standard IHC workflow. Note: As this is not a standard application, optimization of concentration and incubation time is critical.

Preparation of this compound Staining Solution (1% w/v)
  • Weighing: Weigh 1 gram of this compound powder.

  • Dissolving: Dissolve the powder in 100 mL of distilled water.

  • Mixing: Stir or agitate until the dye is completely dissolved.

  • Acidification (Optional but Recommended): Add 0.5 mL of glacial acetic acid to the solution and mix well. The acidic pH can enhance the staining of cytoplasmic components.

  • Filtering: Filter the solution using a fine-pore filter paper to remove any undissolved particles.

  • Storage: Store the solution in a tightly capped bottle at room temperature.

Immunohistochemistry Staining Workflow with this compound Counterstain

This protocol assumes that the tissue sections have already undergone deparaffinization, rehydration, antigen retrieval, and primary and secondary antibody incubations, followed by chromogen development.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_counterstain Counterstaining & Mounting Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Antigen_Retrieval Antigen_Retrieval Rehydration->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Antibody Primary_Antibody Blocking->Primary_Antibody Secondary_Antibody Secondary_Antibody Primary_Antibody->Secondary_Antibody Chromogen_Development Chromogen_Development Secondary_Antibody->Chromogen_Development Wash1 Wash in Distilled Water Chromogen_Development->Wash1 Counterstain This compound Counterstain (1-5 minutes) Wash1->Counterstain Wash2 Wash in Distilled Water Counterstain->Wash2 Dehydration Dehydration Wash2->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Immunohistochemistry workflow incorporating this compound as a counterstain.

Detailed Counterstaining Protocol
  • Washing: After the chromogen development and subsequent washing steps, rinse the slides in distilled water.

  • Counterstaining: Immerse the slides in the 1% this compound staining solution for 1-5 minutes. The optimal time will need to be determined empirically. Start with a shorter incubation time (e.g., 1 minute) and adjust as necessary to achieve the desired staining intensity without masking the chromogen signal.

  • Washing: Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration: Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).

  • Clearing: Clear the sections in xylene or a xylene substitute.

  • Mounting: Coverslip with a permanent mounting medium.

Logical Relationship for Counterstain Selection

The choice of a counterstain is dependent on the localization of the target antigen and the color of the chromogen.

Counterstain_Selection cluster_nuclear cluster_cytoplasmic cluster_chromogens Antigen_Localization Antigen Localization Nuclear_Antigen e.g., Transcription Factor Cytoplasmic_Antigen e.g., Cytoskeletal Protein Chromogen_Color Chromogen Color DAB DAB (Brown) AP_Blue AP (Blue) Counterstain_Choice Counterstain Choice Nuclear_Antigen->Counterstain_Choice Use Cytoplasmic Counterstain (e.g., this compound) Cytoplasmic_Antigen->Counterstain_Choice Use Nuclear Counterstain (e.g., Hematoxylin) DAB->Counterstain_Choice Good Contrast AP_Blue->Counterstain_Choice Good Contrast

Caption: Decision-making process for selecting an appropriate IHC counterstain.

Troubleshooting

Since this compound is not a conventional IHC counterstain, users may encounter the following issues:

  • Weak Staining: Increase the incubation time in the this compound solution or slightly increase the concentration of the staining solution. Ensure the pH of the staining solution is acidic.

  • Overstaining: Decrease the incubation time or dilute the this compound solution.

  • Stain Precipitation: Ensure the staining solution is well-filtered before use.

  • Incompatibility with Mounting Media: Ensure thorough dehydration and clearing before using a permanent mounting medium.

Conclusion

This compound presents a potential, though not yet established, alternative as a cytoplasmic counterstain in immunohistochemistry. Its vibrant red color can provide excellent contrast with brown, green, and blue chromogens, especially when the antigen of interest is located in the nucleus. Researchers are encouraged to experiment with and optimize the proposed protocols to determine the suitability of this compound for their specific applications.

References

Staining Collagen Fibers in Tissue Sections with Acid Red Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dyes for Specific Collagen Staining

While the query specified Acid Red 26, it is important to clarify that for the specific and quantitative staining of collagen fibers in tissue sections, Picrosirius Red (also known as Direct Red 80) is the more widely accepted and extensively documented method.[1][2][3] this compound (Ponceau MX) has seen use in some histological staining methods, such as Masson's trichrome, where it contributes to the red staining of cytoplasmic structures.[4] However, Picrosirius Red offers superior specificity for collagen, making it the standard for both qualitative visualization and quantitative analysis.[2]

The principle behind Picrosirius Red staining lies in the interaction between the dye molecules and the collagen fibers. Picrosirius Red is a strong, elongated anionic dye with sulfonic acid groups that bind specifically to the basic amino acid residues (lysine and arginine) present in collagen molecules. This binding is further enhanced by the alignment of the dye molecules parallel to the long axis of the collagen fibers. This alignment significantly enhances the natural birefringence of collagen when viewed under polarized light, a property that is key to its utility in research.

Under bright-field microscopy, collagen fibers stained with Picrosirius Red appear red against a pale yellow background. However, the true power of this technique is revealed with polarized light microscopy. The enhanced birefringence allows for the differentiation of collagen fibers based on their thickness and organization. Thicker, more mature collagen fibers (like Type I) typically appear bright yellow to orange, while thinner, less organized fibers (like Type III, often found in reticular fibers) appear green.

Application Notes

Picrosirius Red staining is a versatile and powerful tool with numerous applications in basic research, disease pathology, and drug development.

  • Fibrosis Research: The quantification of collagen deposition is a critical endpoint in studies of fibrosis in various organs, including the liver, kidney, heart, and lungs. Picrosirius Red staining allows for the precise measurement of the extent of fibrotic tissue.

  • Wound Healing Analysis: The process of wound healing involves the dynamic deposition and remodeling of collagen. Picrosirius Red can be used to assess the quality and quantity of collagen in healing tissues, providing insights into the efficacy of therapeutic interventions.

  • Cancer Biology: The tumor microenvironment plays a crucial role in cancer progression and metastasis. Alterations in the collagenous stroma can be visualized and quantified using Picrosirius Red, aiding in the understanding of tumor-stroma interactions.

  • Connective Tissue Disorders: In the study of genetic and acquired connective tissue disorders, Picrosirius Red staining can reveal abnormalities in collagen structure and organization.

  • Biomaterial and Tissue Engineering: When evaluating the biocompatibility and integration of implanted biomaterials or the development of engineered tissues, Picrosirius Red staining can be used to assess the host tissue response and the formation of a collagenous capsule or matrix.

Quantitative Data Summary

The quantitative analysis of Picrosirius Red-stained sections is typically performed using image analysis software on images captured under polarized light. The data can be summarized to compare different experimental groups.

GroupTotal Tissue Area (μm²)Collagen Positive Area (μm²)% Collagen Area
Control1,500,00075,0005.0
Treatment A1,450,000217,50015.0
Treatment B1,600,000128,0008.0

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific experiment.

Experimental Protocols

Protocol 1: Picrosirius Red Staining of Paraffin-Embedded Tissue Sections

This protocol is a standard procedure for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagents and Solutions:

  • Picro-Sirius Red Solution:

    • Sirius Red F3B (C.I. 35782; Direct Red 80) - 0.5 g

    • Saturated aqueous solution of picric acid - 500 ml

    • This solution is stable for years and can be reused.

  • Acidified Water:

    • Glacial acetic acid - 5 ml

    • Distilled water - 1 liter

  • Weigert's Hematoxylin (for nuclear counterstain, optional):

    • Working solution prepared according to standard histological procedures.

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 changes of 5 minutes each.

    • Rehydrate through graded alcohols: 100% ethanol (2 changes of 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).

    • Rinse in running tap water for 5 minutes.

  • Nuclear Counterstain (Optional):

    • Stain nuclei with Weigert's hematoxylin for 8 minutes.

    • Wash in running tap water for 10 minutes.

  • Collagen Staining:

    • Stain in Picro-Sirius Red solution for 60 minutes at room temperature. This extended incubation time ensures equilibrium staining.

  • Rinsing and Dehydration:

    • Wash in two changes of acidified water.

    • Dehydrate rapidly in three changes of 100% ethanol.

  • Clearing and Mounting:

    • Clear in xylene for 2 changes of 5 minutes each.

    • Mount with a resinous mounting medium.

Expected Results:

  • Bright-field Microscopy: Collagen will be stained red, muscle and cytoplasm will be yellow, and nuclei (if counterstained) will be black.

  • Polarized Light Microscopy: Thicker collagen fibers will appear yellow or orange, while thinner fibers will be green.

Protocol 2: Quantification of Collagen from Stained Sections

This protocol outlines a general workflow for quantifying collagen using image analysis software such as ImageJ or Fiji.

Procedure:

  • Image Acquisition:

    • Capture images of the stained sections using a microscope equipped with a digital camera and polarizing filters.

    • Ensure consistent lighting and magnification across all images to be compared.

  • Image Processing:

    • Open the captured image in the image analysis software.

    • If the image is in color, convert it to 8-bit grayscale.

    • Apply a threshold to the image to specifically select the bright, birefringent collagen fibers. The threshold value may need to be optimized for your specific imaging setup.

  • Measurement:

    • Measure the area of the thresholded region (collagen positive area).

    • Measure the total area of the tissue in the image. This may require manual tracing of the tissue section.

  • Calculation:

    • Calculate the percentage of collagen area: (% Collagen Area) = (Collagen Positive Area / Total Tissue Area) x 100

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_post_staining Post-Staining cluster_analysis Analysis Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Counterstain Nuclear Counterstain (Weigert's Hematoxylin) Rehydration->Counterstain PSR_Stain Picrosirius Red Staining (60 min) Counterstain->PSR_Stain Rinse Rinse (Acidified Water) PSR_Stain->Rinse Dehydrate_final Dehydration (100% Ethanol) Rinse->Dehydrate_final Clear Clearing (Xylene) Dehydrate_final->Clear Mount Mounting Clear->Mount Imaging Microscopy (Polarized Light) Mount->Imaging Quantification Image Analysis (Quantification) Imaging->Quantification

Figure 1. Experimental workflow for Picrosirius Red staining and analysis of collagen fibers in tissue sections.

References

Application Notes and Protocols for Acid Red 26 in Plant Tissue Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 26, also known as Ponceau R, is a vibrant red azo dye.[1] As an anionic dye, its utility in biological staining is predicated on the electrostatic attraction between its negatively charged sulfonate groups and positively charged molecules within tissues, such as proteins.[2][3] While extensively used in the textile and food industries, its application in plant histology is not well-documented.[1] These notes provide a theoretical framework and a generalized protocol for the use of this compound as a cytoplasmic and cell wall stain in plant tissues, based on the general principles of acid dye staining in histology. It is anticipated to be effective for staining components rich in proteins, such as cytoplasm and certain cell wall layers.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below.

PropertyValueReference
Synonyms Ponceau de xylidine, Ponceau R[1]
CAS Number 3761-53-3
Molecular Formula C₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight 480.42 g/mol
Appearance Red powder
Solubility Soluble in water

Theoretical Staining Mechanism

This compound is an acidic dye, meaning it carries a net negative charge. In an acidic solution, the amino groups of proteins and other components within the plant tissue become protonated, resulting in a net positive charge. The staining mechanism is based on the electrostatic attraction between the anionic sulfonic acid groups of the dye and the cationic groups in the tissue. This interaction results in the selective staining of protein-rich structures.

cluster_dye This compound (Anionic Dye) cluster_tissue Plant Tissue Component (Acidic pH) cluster_result Staining Dye This compound (-SO3⁻) StainedTissue Stained Protein (Red) Dye->StainedTissue Electrostatic Attraction Tissue Protein (-NH3⁺) Tissue->StainedTissue

Caption: Theoretical staining mechanism of this compound.

Recommended Starting Parameters for Staining

The optimal staining parameters for this compound will vary depending on the plant species, tissue type, and fixation method. The following table provides recommended starting ranges that should be optimized for specific applications.

ParameterRecommended RangeKey Considerations
Staining Solution Concentration 0.1% - 1.0% (w/v) in distilled water or 70% ethanolHigher concentrations may reduce staining time but can lead to over-staining.
pH of Staining Solution 2.5 - 4.0An acidic pH is crucial for protonating tissue proteins, enhancing dye uptake. Adjust with dilute acetic acid.
Staining Time 2 - 15 minutesThicker sections or tissues with dense cell walls may require longer staining times.
Differentiation 0.1% Acetic Acid in 70% EthanolA brief rinse can help remove excess stain and improve contrast. This step is optional and should be monitored visually.

Experimental Protocol

This protocol is a general guideline and may require modification for optimal results with specific plant tissues.

1. Materials

  • This compound powder

  • Distilled water

  • 70% Ethanol

  • Glacial acetic acid

  • Fixed plant tissue (e.g., in FAA: formalin-acetic acid-alcohol)

  • Paraffin wax

  • Xylene

  • Microtome

  • Microscope slides and coverslips

  • Staining jars

  • Mounting medium (e.g., DPX or synthetic equivalent)

2. Preparation of Staining Solution

  • Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water. Stir until fully dissolved. This stock solution can be stored in a dark bottle at room temperature.

  • Working Solution (0.5% w/v, pH 3.0):

    • Take 50 mL of the 1% stock solution and add 50 mL of distilled water.

    • Add a few drops of glacial acetic acid to lower the pH to approximately 3.0. Use a pH meter for accurate measurement.

3. Staining Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 5-10 minutes (two changes).

    • Transfer through a graded ethanol series to rehydrate the tissue:

      • 100% ethanol (2 minutes)

      • 95% ethanol (2 minutes)

      • 70% ethanol (2 minutes)

      • 50% ethanol (2 minutes)

    • Rinse gently in distilled water.

  • Staining:

    • Immerse the slides in the 0.5% this compound working solution for 5-10 minutes.

  • Washing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Differentiation (Optional):

    • If the tissue is over-stained, briefly dip the slides in 0.1% acetic acid in 70% ethanol for a few seconds. Monitor the color change under a microscope.

    • Immediately stop the differentiation by rinsing in 70% ethanol.

  • Dehydration and Mounting:

    • Dehydrate the stained sections through a graded ethanol series:

      • 70% ethanol (2 minutes)

      • 95% ethanol (2 minutes)

      • 100% ethanol (2 minutes, two changes)

    • Clear the sections in xylene for 5-10 minutes (two changes).

    • Mount a coverslip using a permanent mounting medium.

4. Visualization

  • Examine the stained sections under a bright-field microscope. Cytoplasm, non-lignified or primary cell walls, and protein-rich structures are expected to stain red.

Experimental Workflow

The following diagram outlines the major steps in the plant tissue staining protocol using this compound.

Fixation 1. Tissue Fixation (e.g., FAA) Dehydration_Embedding 2. Dehydration & Paraffin Embedding Fixation->Dehydration_Embedding Sectioning 3. Sectioning (5-10 µm) Dehydration_Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization Staining 5. Staining with this compound Deparaffinization->Staining Washing 6. Washing Staining->Washing Dehydration_Mounting 7. Dehydration & Mounting Washing->Dehydration_Mounting Visualization 8. Microscopic Visualization Dehydration_Mounting->Visualization

References

Application Notes and Protocols for Acid Red 26 in Total Protein Staining on Western Blot Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative Western blotting, accurate normalization is critical to ensure that observed changes in protein levels are genuine and not artifacts of sample loading or transfer inconsistencies. While housekeeping proteins have traditionally been used as loading controls, their expression can vary under certain experimental conditions. Total protein staining (TPS) has emerged as a more reliable method for normalization, as it accounts for the entire protein profile in each lane.

Acid Red 26 (also known as Ponceau MX or Ponceau R) is an anionic azo dye suitable for the rapid and reversible staining of proteins on Western blot membranes, such as nitrocellulose and polyvinylidene difluoride (PVDF). Its mechanism of action is similar to the more commonly cited Ponceau S, involving electrostatic and hydrophobic interactions with proteins. This allows for a quick visualization of protein transfer efficiency and serves as an effective tool for total protein normalization before immunodetection. The reversible nature of the stain ensures that it does not interfere with subsequent antibody binding.

Principle of the Method

This compound is a negatively charged dye that binds to the positively charged amino groups of proteins, as well as to non-polar regions. This interaction is pH-dependent and is facilitated by an acidic staining solution, typically containing acetic acid. The binding is non-covalent, allowing for the easy removal of the stain with neutral pH washes, such as Tris-buffered saline with Tween 20 (TBST) or even water. This reversibility is a key advantage, as it leaves the proteins on the membrane accessible for subsequent immunodetection with specific antibodies.

Data Presentation

Quantitative Data Summary

The following tables summarize the general performance characteristics of this compound for total protein staining. It is important to note that specific performance may vary depending on the membrane type, protein sample, and imaging system used. The data presented here is largely based on the performance of the closely related and more extensively characterized Ponceau S stain, and should be used as a guideline.

Table 1: Performance Characteristics of this compound

ParameterTypical ValueNotes
Limit of Detection (LOD) ~200-250 ngPer protein band.
Linear Dynamic Range BroadGenerally wider than housekeeping proteins, but should be empirically determined for each experimental setup.
Staining Time 5-15 minutesDependent on membrane type (Nitrocellulose is typically faster than PVDF).
Destaining Time 5-15 minutesCan be achieved with several washes in deionized water or buffer.
Compatibility Nitrocellulose, PVDFNot recommended for positively charged membranes like nylon due to high background.
Downstream Applications CompatibleDoes not interfere with subsequent immunodetection (Western blotting).

Table 2: Comparison with Other Total Protein Stains

FeatureThis compoundPonceau SCoomassie Brilliant BlueFluorescent Stains (e.g., Revert™ 700)
Reversibility ReversibleReversibleGenerally considered irreversible on membranesIrreversible
Sensitivity Moderate (~200 ng)Moderate (~200 ng)High (~50 ng)Very High (<1 ng)
Linear Range BroadBroadNarrowVery Broad
Staining Time Fast (5-15 min)Fast (5-15 min)Slow (>1 hour with destaining)Moderate (30-60 min)
Cost LowLowLowHigh
Imaging White lightWhite lightWhite lightFluorescence imager

Experimental Protocols

Reagent Preparation

This compound Staining Solution (0.1% w/v in 5% v/v Acetic Acid)

  • To prepare 100 mL:

    • Weigh out 100 mg of this compound powder.

    • Add to 95 mL of deionized water.

    • Add 5 mL of glacial acetic acid.

    • Mix thoroughly until the dye is completely dissolved.

    • Store at room temperature, protected from light. The solution is stable for several months.

Destaining Solution

  • Primary: Deionized water.

  • Alternative: 1X Tris-Buffered Saline with 0.1% Tween 20 (TBST).

Staining Protocol for Western Blot Membranes
  • Post-Transfer Wash: After transferring proteins from the gel to the membrane (nitrocellulose or PVDF), briefly rinse the membrane with deionized water to remove any residual transfer buffer.

  • Staining: Place the membrane in a clean tray and add a sufficient volume of this compound Staining Solution to completely submerge it. Incubate for 5-15 minutes at room temperature with gentle agitation. Staining times can be optimized; nitrocellulose membranes typically stain faster than PVDF membranes.

  • Initial Rinse: Pour off the staining solution (it can be reused several times). Briefly rinse the membrane with deionized water to remove excess stain and reduce background.

  • Imaging: The protein bands should now be visible as red bands on a lighter background. The membrane can be imaged using a standard gel documentation system with white light illumination or a flatbed scanner. This image will be used for assessing transfer quality and for total protein normalization.

  • Destaining: To proceed with immunodetection, the stain must be completely removed. Wash the membrane with several changes of deionized water or TBST for 5-10 minutes each, with gentle agitation, until the red color is no longer visible.

  • Blocking and Immunodetection: Once the membrane is fully destained, proceed with the standard Western blotting protocol, starting with the blocking step.

Visualizations

Western_Blot_Workflow cluster_pre_transfer Protein Separation cluster_transfer Protein Transfer cluster_staining Total Protein Staining cluster_immunodetection Immunodetection A Sample Preparation B SDS-PAGE A->B Load Samples C Electrotransfer to Membrane (Nitrocellulose or PVDF) B->C Transfer D Rinse with dH2O C->D E Incubate with This compound Solution (5-15 min) D->E F Image Membrane (for Normalization) E->F G Destain with dH2O/TBST F->G H Blocking G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Signal Detection J->K

Caption: Western Blotting Workflow with this compound Staining.

Staining_Mechanism cluster_membrane Membrane Surface cluster_solution Acidic Staining Solution P Protein NH3 +NH3 NP Non-polar region AR26 This compound (Anionic Dye) AR26->P Electrostatic & Hydrophobic Interactions SO3 -SO3

Caption: Principle of this compound Protein Staining.

Application Notes and Protocols for Quantitative Analysis of Protein Bands with Acid Red 26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a cornerstone of many research and development activities, from basic science to drug discovery. While a variety of organic dyes are utilized for the visualization and quantification of protein bands, this document focuses on the application of Acid Red 26.

Disclaimer: The use of this compound for quantitative protein staining is not widely documented in peer-reviewed literature. The following protocols and data are presented as a starting point for investigation and require thorough optimization and validation for specific applications.

Principle of Staining

This compound, an anionic azo dye, is proposed to bind to proteins through electrostatic interactions between its sulfonic acid groups and the positively charged amino acid residues (such as lysine, arginine, and histidine) under acidic conditions. The intensity of the resulting stained protein band is proportional to the amount of protein present, allowing for quantitative analysis through densitometry.

Experimental Protocols

Protocol for Staining Polyacrylamide Gels with this compound

This protocol is a general guideline and should be optimized for specific experimental conditions, such as gel thickness and protein concentration.

Materials:

  • Fixing Solution: 40% methanol, 10% acetic acid, 50% deionized water

  • Staining Solution: 0.1% (w/v) this compound in 10% acetic acid

  • Destaining Solution: 10% ethanol, 5% acetic acid, 85% deionized water

  • Polyacrylamide gel with separated proteins

  • Clean staining trays

  • Orbital shaker

  • Gel imaging system

Procedure:

  • Fixation: Following electrophoresis, place the gel in a clean staining tray. Add a sufficient volume of Fixing Solution to completely immerse the gel. Gently agitate on an orbital shaker for 30-60 minutes at room temperature. This step is crucial for precipitating and immobilizing the proteins within the gel matrix.[1][2][3][4]

  • Washing (Optional): Discard the Fixing Solution and wash the gel with deionized water for 5-10 minutes to remove residual SDS.

  • Staining: Decant the water and add the Staining Solution. Ensure the gel is fully submerged. Incubate with gentle agitation for 1-2 hours at room temperature. The optimal staining time may vary and should be determined empirically.

  • Destaining: Remove the Staining Solution. Add Destaining Solution and agitate the gel. Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a low-background.[5] This may take several hours.

  • Washing and Storage: Once the desired band-to-background ratio is achieved, wash the gel with deionized water. The gel can be stored in deionized water or 1% acetic acid at 4°C before imaging.

Protocol for Quantitative Densitometric Analysis

Materials:

  • Stained and destained polyacrylamide gel

  • Gel imaging system (e.g., flatbed scanner or a dedicated gel documentation system)

  • Image analysis software (e.g., ImageJ, GelAnalyzer, or other commercial software)

Procedure:

  • Image Acquisition: Place the stained gel on the imaging platform, ensuring there are no air bubbles. Acquire a high-resolution grayscale image (16-bit is recommended for a wider dynamic range). Avoid saturation of the signal in the protein bands.

  • Image Processing:

    • Open the image in the analysis software.

    • Define the lanes on the gel image.

    • Perform background subtraction to minimize variations across the gel. A rolling ball background subtraction method is often effective.

  • Band Detection and Quantification:

    • Identify the protein bands of interest within each lane.

    • The software will measure the intensity of each band, typically expressed as the integrated density (the sum of the pixel intensities within the band area).

  • Data Analysis:

    • To determine the relative amount of a protein, the integrated density of the band can be compared to that of a loading control or another reference band.

    • For absolute quantification, a standard curve must be generated using known concentrations of a purified protein run on the same gel.

Data Presentation

Table 1: Linearity of this compound Staining with Bovine Serum Albumin (BSA)
BSA (µg)Integrated Density (Arbitrary Units)
0.115,234
0.231,567
0.578,912
1.0155,432
2.0301,876
5.0598,234
10.0850,112

Note: This is hypothetical data to illustrate the expected linear range. The linear dynamic range for this compound must be experimentally determined.

Table 2: Quantification of Target Protein X in Cell Lysates
SampleIntegrated Density of Target Protein XIntegrated Density of Loading Control (e.g., GAPDH)Normalized Intensity of Target Protein X
Control125,678250,1230.50
Treatment A248,910245,7891.01
Treatment B65,432255,4320.26

Normalized Intensity = (Integrated Density of Target Protein X) / (Integrated Density of Loading Control)

Visualizations

Experimental_Workflow cluster_electrophoresis Protein Separation cluster_staining Staining Protocol cluster_analysis Quantitative Analysis prep Sample Preparation sds_page SDS-PAGE prep->sds_page fixation Fixation sds_page->fixation staining Staining with this compound fixation->staining destaining Destaining staining->destaining imaging Image Acquisition destaining->imaging quantification Densitometric Quantification imaging->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Workflow for quantitative protein analysis using this compound.

Signaling_Pathway cluster_input Upstream Signaling cluster_pathway Kinase Cascade cluster_output Cellular Response Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TargetProtein Target Protein X (Quantified by this compound) Kinase2->TargetProtein phosphorylates Response Gene Expression TargetProtein->Response regulates

Caption: Hypothetical signaling pathway illustrating a use case.

Considerations for Quantitative Analysis

  • Linear Dynamic Range: It is critical to determine the linear dynamic range of this compound staining for your protein of interest. This is the range where the staining intensity is directly proportional to the protein amount. A standard curve with varying concentrations of a purified protein should be generated to establish this range.

  • Protein-to-Protein Variation: Different proteins may bind this compound with varying affinities due to differences in their amino acid composition. For accurate quantification, it is ideal to use a standard curve of the same protein that is being quantified.

  • Loading Controls: When comparing protein levels across different samples, it is essential to use a loading control (e.g., a housekeeping protein) to normalize for any variations in sample loading.

  • Software and Settings: The choice of image analysis software and the settings used for background subtraction and band detection can significantly impact the results. Consistency in these parameters is crucial for reproducible quantification.

Conclusion

This compound presents a potential alternative for the colorimetric staining of proteins in polyacrylamide gels. The provided protocols offer a foundation for developing a quantitative protein analysis workflow. However, due to the limited existing data, researchers and scientists must undertake thorough optimization and validation to ensure the accuracy and reproducibility of their results for their specific proteins of interest and experimental systems.

References

Application Notes and Protocols for Acid Red 26 in Histological Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Acid Red 26, also known under the synonym Ponceau de Xylidine, as a cytoplasmic and muscle stain in the Masson's Trichrome staining technique. This method is invaluable for distinguishing collagenous connective tissue from muscle and other cytoplasmic elements in various tissue types, which is critical in the assessment of fibrosis and other pathological changes in tissues.

Principle of Staining

Masson's Trichrome staining is a multi-step differential staining technique that utilizes three different colored stains to highlight various tissue components. In this protocol, this compound, in combination with another acid dye like Acid Fuchsin, acts as the primary "plasma stain." This initial step stains the cytoplasm of cells, muscle fibers, and collagen red.

The subsequent application of a polyacid, such as phosphomolybdic acid or phosphotungstic acid, serves as a differentiating agent. Due to its larger molecular size, the polyacid selectively removes the red dye from the more permeable collagen fibers. Finally, a counterstain, typically Aniline Blue or Light Green, is applied. This larger dye molecule can now penetrate and stain the decolorized collagen, rendering it blue or green, respectively. The nuclei are typically stained black or dark blue with Weigert's iron hematoxylin, which is resistant to the acidic conditions of the subsequent staining steps.

Staining Mechanism Workflow

The following diagram illustrates the logical workflow of the Masson's Trichrome staining procedure, emphasizing the role of this compound.

Massons_Trichrome_Workflow cluster_prep Tissue Preparation cluster_staining Staining Steps cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration Mordanting Mordanting (e.g., Bouin's Solution) Deparaffinization->Mordanting Nuclear_Stain Nuclear Staining (Weigert's Hematoxylin) Mordanting->Nuclear_Stain Plasma_Stain Plasma Staining (this compound & Acid Fuchsin) Nuclear_Stain->Plasma_Stain Differentiation Differentiation (Phosphomolybdic/ Phosphotungstic Acid) Plasma_Stain->Differentiation Plasma_Stain->Differentiation Red stain removed from collagen Collagen_Stain Collagen Staining (Aniline Blue/Light Green) Differentiation->Collagen_Stain Differentiation->Collagen_Stain Collagen now permeable to blue/green dye Dehydration Dehydration Collagen_Stain->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow of Masson's Trichrome staining.

Quantitative Data Summary

The following tables summarize the typical ranges for key quantitative parameters in Masson's Trichrome staining protocols utilizing this compound (as part of the Biebrich Scarlet-Acid Fuchsin solution) for different tissue types. It is important to note that optimal times and concentrations may vary depending on the specific tissue, its fixation, and the desired staining intensity.

Table 1: Reagent Concentrations

ReagentComponentConcentration
Biebrich Scarlet-Acid Fuchsin Solution Biebrich Scarlet (1% aqueous)90 ml
Acid Fuchsin (1% aqueous)10 ml
Glacial Acetic Acid1 ml
Phosphomolybdic-Phosphotungstic Acid Solution Phosphomolybdic Acid (5% aqueous)25 ml
Phosphotungstic Acid (5% aqueous)25 ml
Aniline Blue Solution Aniline Blue2.5 g
Glacial Acetic Acid2 ml
Distilled Water100 ml
1% Acetic Acid Solution Glacial Acetic Acid1 ml
Distilled Water99 ml

Table 2: Incubation Times for Different Tissue Types

Staining StepMuscle TissueKidney TissueLiver TissueSkin Tissue
Mordanting (Bouin's Solution) 1 hour at 56°C or overnight at RT1 hour at 56°C1 hour at 56°C1 hour at 56°C
Weigert's Hematoxylin 10 minutes10-20 minutes10 minutes10 minutes
Biebrich Scarlet-Acid Fuchsin 10-15 minutes5-10 minutes10-15 minutes10-15 minutes
Phosphomolybdic-Phosphotungstic Acid 10-15 minutes10-15 minutes10-15 minutes10-15 minutes
Aniline Blue 5-10 minutes10 minutes5-10 minutes5-10 minutes
1% Acetic Acid 2-5 minutes3 minutes2-5 minutes2-5 minutes

Experimental Protocols

The following are detailed protocols for Masson's Trichrome staining using this compound for various tissue types. These protocols are intended for formalin-fixed, paraffin-embedded tissue sections.

General Reagent Preparation
  • Bouin's Solution: Saturated Picric Acid (75 ml), Formaldehyde 37-40% (25 ml), Glacial Acetic Acid (5 ml).

  • Weigert's Iron Hematoxylin: Mix equal parts of Solution A (1g Hematoxylin in 100 ml 95% Ethanol) and Solution B (4 ml 29% Ferric Chloride in water, 95 ml distilled water, 1 ml concentrated HCl). Prepare fresh.

  • Biebrich Scarlet-Acid Fuchsin Solution: 1% Biebrich Scarlet (aqueous, 90 ml), 1% Acid Fuchsin (aqueous, 10 ml), Glacial Acetic Acid (1 ml).

  • Phosphomolybdic-Phosphotungstic Acid Solution: 5% Phosphomolybdic Acid (25 ml), 5% Phosphotungstic Acid (25 ml).

  • Aniline Blue Solution: Aniline Blue (2.5 g), Glacial Acetic Acid (2 ml), Distilled Water (100 ml).

  • 1% Acetic Acid Solution: Glacial Acetic Acid (1 ml), Distilled Water (99 ml).

Staining Protocol for Muscle Tissue[1][2]

This protocol is optimized for skeletal and cardiac muscle to visualize fibrosis.

  • Deparaffinize and rehydrate sections to distilled water.

  • Mordant in Bouin's solution for 1 hour at 56°C or overnight at room temperature.

  • Wash in running tap water for 5-10 minutes to remove the yellow color.

  • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

  • Wash in running warm tap water for 10 minutes.

  • Rinse in distilled water.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is not red.

  • Transfer sections directly to Aniline Blue solution and stain for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 1% acetic acid solution for 2-5 minutes.

  • Wash in distilled water.

  • Dehydrate quickly through 95% and absolute ethanol.

  • Clear in xylene and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

Staining Protocol for Kidney Tissue[3][4]

This protocol is designed to assess tubulointerstitial fibrosis in kidney biopsies.

  • Deparaffinize and rehydrate sections to distilled water.

  • Mordant in Bouin's solution for 1 hour at 56°C.

  • Wash in running tap water for 5-10 minutes until the yellow color is removed.

  • Stain in Weigert's hematoxylin for 10-20 minutes.

  • Wash in running tap water for 10 minutes.

  • Rinse in distilled water.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 5-10 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain in Aniline Blue solution for 10 minutes.

  • Rinse in distilled water.

  • Differentiate in 1% acetic acid for 3 minutes.

  • Dehydrate through graded alcohols.

  • Clear in xylene and mount.

Expected Results:

  • Nuclei: Black

  • Glomeruli, Tubules, Cytoplasm: Red

  • Collagen (in interstitium and glomeruli): Blue

Staining Protocol for Liver Tissue

This protocol is used to evaluate the extent of fibrosis in liver biopsies, a key indicator of chronic liver disease progression.

  • Deparaffinize and rehydrate sections to distilled water.

  • Mordant in Bouin's solution for 1 hour at 56°C.

  • Wash in running tap water for 5-10 minutes to remove picric acid.

  • Stain with Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Rinse in distilled water.

  • Stain with Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate with phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain with Aniline Blue solution for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate with 1% acetic acid for 2-5 minutes.

  • Wash in distilled water.

  • Dehydrate through graded alcohols.

  • Clear in xylene and mount.

Expected Results:

  • Nuclei: Black

  • Hepatocyte Cytoplasm: Red

  • Collagen (in portal tracts and fibrotic septa): Blue

Troubleshooting

  • Poor Nuclear Staining: Ensure Weigert's hematoxylin is fresh. Inadequate "bluing" after hematoxylin staining can lead to a reddish nuclear appearance.[1]

  • Red Staining of Collagen: Insufficient differentiation with phosphomolybdic-phosphotungstic acid. Increase differentiation time.

  • Pale Red Staining: The Biebrich Scarlet-Acid Fuchsin solution may be old or depleted. Dehydration steps after the final acid differentiation should be quick to avoid stripping the red stain.

  • Purple Muscle Fibers: Overstaining with Aniline Blue or Light Green. Reduce the staining time in the collagen stain.

Logical Relationship Diagram

The following diagram illustrates the key logical relationships and decision points in troubleshooting the Masson's Trichrome stain.

Troubleshooting_Logic Start Observe Staining Results Problem1 Poor Nuclear Staining (Nuclei are red/faint) Start->Problem1 Solution1 Check Hematoxylin Freshness Ensure Proper Bluing Problem1->Solution1 Yes Problem2 Collagen Stains Red/Purple Problem1->Problem2 No End Optimal Staining Solution1->End Solution2 Increase Differentiation Time (Phosphomolybdic Acid) Problem2->Solution2 Yes Problem3 Pale Red Cytoplasm/Muscle Problem2->Problem3 No Solution2->End Solution3 Use Fresh Red Stain Perform Quick Dehydration Problem3->Solution3 Yes Problem4 Muscle Stains Blue/Purple Problem3->Problem4 No Solution3->End Solution4 Decrease Aniline Blue/Light Green Staining Time Problem4->Solution4 Yes Problem4->End No Solution4->End

Caption: Troubleshooting logic for Masson's Trichrome.

References

Acid Red 26: Application Notes and Protocols for Textile and Food Industry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Red 26, also known as Ponceau 2R, Ponceau de xylidine, or C.I. 16150, is a synthetic azo dye.[1][2] It has historically been used in the textile industry for dyeing protein fibers and in the food industry as a colorant.[3] However, significant health concerns, particularly its classification as a possible human carcinogen, have led to strict regulations and a decline in its use, especially in food products.[4][5] These application notes provide detailed protocols for its use in textile dyeing for research purposes and summarize its toxicological data and regulatory status relevant to the food industry.

Chemical and Physical Properties

This compound is a red, water-soluble powder. Its properties are summarized in the table below.

PropertyValueReference(s)
Synonyms Ponceau 2R, Ponceau de xylidine, C.I. 16150, Food Red 5
CAS Number 3761-53-3
Molecular Formula C₁₈H₁₄N₂Na₂O₇S₂
Molecular Weight 480.42 g/mol
Appearance Dark red crystalline powder
Solubility Soluble in water, slightly soluble in ethanol
Absorbance Maximum (λmax) 507 nm

Application in the Textile Industry

This compound is an anionic dye suitable for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. The dyeing process relies on the formation of ionic bonds between the anionic dye molecules and the protonated amino groups of the fibers in an acidic medium.

Experimental Protocol: Exhaust Dyeing of Wool Yarn

This protocol describes a laboratory-scale exhaust dyeing procedure for 10 grams of wool yarn.

Materials:

  • This compound dye powder

  • Scoured wool yarn (10 g)

  • Acetic acid (glacial) or citric acid

  • Sodium sulfate (Glauber's salt, optional leveling agent)

  • Non-ionic wetting agent

  • Laboratory dyeing apparatus or a stainless steel beaker with a hot plate and stirrer

  • pH meter

  • Standard laboratory glassware

  • Personal Protective Equipment (gloves, safety glasses, lab coat)

Procedure:

  • Pre-treatment (Scouring):

    • Prepare a scouring bath with a liquor-to-goods ratio of 20:1 (200 mL water for 10 g yarn).

    • Add 0.5-1.0 g/L of a non-ionic wetting agent and 0.5-1.0 g/L of sodium carbonate.

    • Immerse the wool yarn in the bath and heat to 50-60°C for 30 minutes with gentle agitation.

    • Rinse the yarn thoroughly with warm, then cold water until the water runs clear.

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor-to-goods ratio of 20:1 (200 mL deionized water).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • For a 1% depth of shade (on weight of fiber), weigh 0.1 g of this compound powder.

    • Create a paste of the dye powder with a small amount of hot water before dissolving it completely in the dyebath.

    • (Optional) Add a leveling agent like sodium sulfate (10% on weight of fiber, 1 g) to the dyebath to promote even dyeing.

  • Dyeing Process:

    • Introduce the pre-wetted wool yarn into the dyebath at approximately 40°C.

    • Gradually raise the temperature of the dyebath to a boil (approximately 100°C) over 30-45 minutes.

    • Maintain the dyeing at this temperature for 45-60 minutes, ensuring the yarn is fully submerged and gently agitated.

    • After the dyeing period, allow the dyebath to cool slowly to about 60-70°C before removing the yarn.

  • Post-treatment:

    • Rinse the dyed yarn in warm water (around 40-50°C).

    • Perform a soaping treatment by washing the yarn in a solution containing 1-2 g/L of a neutral soap or non-ionic detergent at 50-60°C for 15-20 minutes to remove any unfixed dye.

    • Rinse thoroughly with cold water until the water runs clear.

    • Squeeze or centrifuge to remove excess water and air dry.

Visualization of the Dyeing Process Workflow

G Workflow for Exhaust Dyeing of Wool with this compound cluster_prep Preparation cluster_dyeing Dyeing cluster_post Post-Treatment scouring Scouring of Wool Yarn wetting Pre-wetting of Scoured Yarn scouring->wetting introduction Introduce Yarn to Dyebath at 40°C wetting->introduction dye_prep Dye Bath Preparation (pH 4.5-5.5) dye_prep->introduction heating Gradual Heating to Boiling (100°C) introduction->heating dyeing Dyeing at Boil for 45-60 min heating->dyeing cooling Slow Cooling to 60-70°C dyeing->cooling rinsing1 Warm Water Rinse cooling->rinsing1 soaping Soaping to Remove Unfixed Dye rinsing1->soaping rinsing2 Cold Water Rinse soaping->rinsing2 drying Drying rinsing2->drying

Caption: Workflow for Exhaust Dyeing of Wool with this compound.

Color Fastness Properties

The fastness properties of textiles dyed with acid dyes can vary. Generally, they exhibit good light fastness but may have poor to moderate wash fastness.

Fastness PropertyExpected Rating (ISO 105)
Light Fastness Good
Wash Fastness Poor to Moderate
Rubbing Fastness Moderate

Application in the Food Industry: A Toxicological Perspective

This compound (Ponceau 2R) was historically used as a food colorant, identified by the E number E123 in some regions. However, its use in food is now banned or heavily restricted in many countries, including the United States and the European Union, due to significant health concerns.

Toxicological Data

The primary concern with this compound is its carcinogenicity. It is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."

Toxicological EndpointResultReference(s)
Carcinogenicity IARC Group 2B: Possibly carcinogenic to humans
Acute Oral Toxicity (LD50, rat) 23,160 mg/kg
Genotoxicity Increases sister chromatid exchange in mouse bone marrow cells
Other Effects May cause skin and eye irritation. Chronic exposure may lead to liver damage.
Mechanism of Carcinogenicity

The carcinogenicity of this compound, like many azo dyes, is attributed to its metabolic reduction. In the body, particularly through the action of azoreductase enzymes in the gut microbiota, the azo bond (-N=N-) can be cleaved to release aromatic amines. In the case of this compound, this process can yield 2,4-dimethylaniline (xylidine), a compound with known carcinogenic potential.

Visualization of the Metabolic Activation Pathway

G Metabolic Activation of this compound AR26 This compound (Ponceau 2R) AzoReduction Azo Reduction (e.g., by gut microbiota) AR26->AzoReduction AromaticAmines Aromatic Amines (e.g., 2,4-dimethylaniline) AzoReduction->AromaticAmines MetabolicActivation Metabolic Activation (e.g., in the liver) AromaticAmines->MetabolicActivation ReactiveMetabolites Reactive Metabolites MetabolicActivation->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Cancer Cancer DNA_Adducts->Cancer

Caption: Metabolic Activation Pathway of this compound to Carcinogenic Compounds.

Regulatory Status
  • United States: Delisted and not permitted for use in food.

  • European Union: Not authorized for use as a food additive. The closely related Ponceau 4R (E124) is permitted but with restrictions and a warning label.

Detection in Food Products

Given its restricted status, the detection of this compound in food products is a matter of food safety and regulatory compliance. Analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detectors are commonly employed for the identification and quantification of synthetic dyes in food matrices.

Conclusion

This compound remains a useful dye for research in the textile industry, particularly for protein fibers, due to its vibrant red color. However, its application requires adherence to strict safety protocols due to its potential health risks. In the context of the food industry, this compound is considered an unsafe additive due to its carcinogenic properties. Research in this area is primarily focused on its detection to ensure food safety and compliance with international regulations. Professionals in drug development should be aware of the toxicological profile of such azo dyes, particularly their potential for metabolic activation into harmful compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acid Red 26 Staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Acid Red 26 concentration for consistent and high-quality tissue staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in tissue staining?

This compound, also known as Ponceau de Xylidine or Ponceau 2R, is a synthetic azo dye.[1][2] In histology, it functions as an acid dye, meaning it carries a negative charge and binds to positively charged components in tissue.[3] This electrostatic attraction allows it to stain acidophilic structures such as cytoplasm, muscle, and collagen, imparting a red or orange hue.[1]

Q2: What are the primary applications of this compound in histology?

This compound is a common component of the plasma stain in Masson's trichrome staining protocols, where it is used in combination with other dyes to differentiate muscle fibers from collagen. It can also be used as a counterstain to provide contrast to nuclear stains like hematoxylin.

Q3: What factors influence the intensity and quality of this compound staining?

Several factors can affect the outcome of your this compound staining:

  • Dye Concentration: The concentration of the this compound solution will directly impact the staining intensity.

  • pH of the Staining Solution: An acidic pH is crucial for optimal staining with acid dyes, as it increases the positive charge of tissue proteins, enhancing dye binding.

  • Incubation Time: The duration of tissue exposure to the staining solution affects the depth of the color.

  • Fixation: The type of fixative and the duration of fixation can alter tissue antigenicity and permeability to the dye.

  • Tissue Processing: Proper dehydration and clearing are essential for even stain penetration.

Experimental Protocols

Preparation of Stock and Working Solutions

1. 1% (w/v) this compound Stock Solution:

  • Dissolve 1 gram of this compound powder in 100 mL of distilled water.
  • Stir until fully dissolved. Gentle heating may be required.
  • Filter the solution to remove any undissolved particles.
  • Store in a tightly sealed container at room temperature.

2. This compound Working Solutions:

  • Prepare a range of concentrations (e.g., 0.1%, 0.5%, 1.0%) by diluting the 1% stock solution with 1% acetic acid in distilled water. The acidic environment will enhance staining.

Parameter Recommendation Notes
Fixation 10% Neutral Buffered FormalinBouin's solution can also be used and may enhance staining intensity.
Tissue Thickness 4-5 µm
Deparaffinization Standard xylene and graded alcohol seriesEnsure complete removal of paraffin for optimal stain penetration.
Rehydration Bring sections to distilled water
Staining Incubation 5-15 minutesOptimal time should be determined experimentally.
Differentiation (Optional) 1% Acetic AcidA brief rinse can help remove excess stain and improve contrast.
Dehydration Graded alcohol series and xylene
Mounting Resin-based mounting medium
Staining Protocol for Optimizing this compound Concentration
  • Deparaffinize and Rehydrate:

    • Immerse slides in xylene (2 changes of 5 minutes each).

    • Transfer through absolute ethanol (2 changes of 3 minutes each).

    • Transfer through 95% ethanol (2 minutes).

    • Transfer through 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Incubate sections in the desired working concentration of this compound for 5-15 minutes.

  • Rinse:

    • Briefly rinse in distilled water to remove excess stain.

  • (Optional) Differentiation:

    • Dip slides briefly in 1% acetic acid to remove background staining. Monitor microscopically.

  • Dehydration:

    • Dehydrate through 95% ethanol, followed by absolute ethanol (2 changes of 2 minutes each).

  • Clearing:

    • Clear in xylene (2 changes of 3 minutes each).

  • Mounting:

    • Apply a coverslip using a resinous mounting medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No Staining Dye concentration is too low.Increase the concentration of the this compound working solution.
Incubation time is too short.Increase the staining incubation time.
pH of the staining solution is too high.Ensure the working solution is acidified with acetic acid.
Incomplete deparaffinization.Use fresh xylene and ensure adequate time for paraffin removal.
Over-fixation of tissue.Consider using an antigen retrieval method if tissues are over-fixed.
Uneven or Patchy Staining Incomplete deparaffinization.Ensure complete removal of wax.
Tissue sections were allowed to dry out.Keep slides moist throughout the staining procedure.
Air bubbles trapped on the slide.Apply staining solution carefully to avoid bubbles.
Contaminated reagents.Filter the staining solution before use.
Excessively Dark Staining Dye concentration is too high.Decrease the concentration of the this compound working solution.
Incubation time is too long.Reduce the staining incubation time.
Inadequate differentiation.Introduce or increase the time in the 1% acetic acid differentiation step.
Background Staining Inadequate rinsing.Ensure thorough rinsing after the staining step.
Non-specific binding.Include a gentle detergent like Tween-20 in your wash buffers.

Visual Guides

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_post Post-Staining Deparaffinization Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Graded Alcohols Stain This compound Incubation Rehydration->Stain To Staining Solution Rinse1 Rinse Stain->Rinse1 Differentiate Differentiation (Optional) Rinse1->Differentiate Dehydration Dehydration Differentiate->Dehydration Graded Alcohols Clearing Clearing Dehydration->Clearing Xylene Mounting Mounting Clearing->Mounting

Experimental workflow for this compound tissue staining.

troubleshooting_workflow cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Weak_Staining Weak or No Staining Concentration_Low Low Dye Concentration Weak_Staining->Concentration_Low Time_Short Short Incubation Weak_Staining->Time_Short pH_High High pH Weak_Staining->pH_High Uneven_Staining Uneven Staining Deparaffinization_Issue Incomplete Deparaffinization Uneven_Staining->Deparaffinization_Issue Drying_Out Tissue Drying Uneven_Staining->Drying_Out Dark_Staining Overstaining Concentration_High High Dye Concentration Dark_Staining->Concentration_High Time_Long Long Incubation Dark_Staining->Time_Long Increase_Conc Increase Concentration Concentration_Low->Increase_Conc Increase_Time Increase Incubation Time Time_Short->Increase_Time Adjust_pH Acidify Solution pH_High->Adjust_pH Check_Deparaffinization Improve Deparaffinization Deparaffinization_Issue->Check_Deparaffinization Keep_Moist Keep Sections Moist Drying_Out->Keep_Moist Decrease_Conc Decrease Concentration Concentration_High->Decrease_Conc Decrease_Time Decrease Incubation Time Time_Long->Decrease_Time

References

Technical Support Center: Troubleshooting Acid Red 26 Staining Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting staining artifacts associated with Acid Red 26, a common component of various histological staining protocols such as Masson's trichrome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common staining artifacts encountered with this compound?

The most common artifacts include:

  • Uneven or Inconsistent Staining: This can manifest as patches of weak or overly intense red staining across the tissue section.

  • Poor Differentiation: Difficulty in distinguishing between elements that should be stained red (e.g., muscle, cytoplasm) and those that should be counterstained (e.g., collagen in blue/green in Masson's trichrome).

  • Background Staining: A generalized red haze across the slide, obscuring cellular details.

  • Dye Precipitation: Visible crystals or aggregates of the dye on the tissue section.

Q2: My red staining is too weak. How can I increase the intensity?

Weak staining can be caused by several factors. Refer to the table below for potential causes and solutions.

Potential CauseRecommended Solution
Insufficient Staining Time Increase the incubation time in the this compound solution. Start by increasing in 2-minute increments.
Depleted Staining Solution Prepare a fresh this compound solution. Dyes can lose efficacy over time.
Improper Fixation For formalin-fixed tissues, post-fixation in Bouin's solution for 1 hour at 56°C is recommended to enhance dye uptake.[1][2][3][4]
Incorrect pH of Staining Solution Ensure the staining solution is acidic. The addition of 0.5-1% glacial acetic acid is common in this compound formulations.

Q3: The red staining is too dark and obscures other details. What should I do?

Overstaining can be rectified by adjusting the protocol as detailed below.

Potential CauseRecommended Solution
Excessive Staining Time Reduce the incubation time in the this compound solution.
Staining Solution Too Concentrated Dilute the this compound solution. If using a stock solution, try a 1:2 dilution with the appropriate acidic water.
Inadequate Differentiation In protocols like Masson's trichrome, ensure the phosphomolybdic/phosphotungstic acid differentiation step is performed correctly to remove the red dye from the collagen.[1]

Q4: I'm seeing a lot of non-specific background staining. How can I prevent this?

High background can be a significant issue. Here are some common causes and their solutions:

Potential CauseRecommended Solution
Incomplete Rinsing Ensure thorough but gentle rinsing after the this compound staining step to remove excess dye.
Dye Precipitation Filter the this compound staining solution before use to remove any undissolved particles.
Protein Adsorption A pre-treatment with a blocking agent, such as a protein block or normal serum, can help reduce non-specific binding, although this is more common in immunohistochemistry.

Q5: The differentiation between red and blue/green components in my Masson's trichrome stain is poor.

Achieving crisp differentiation is key to the success of a trichrome stain.

Potential CauseRecommended Solution
Improper Fixation Bouin's solution is the preferred fixative for Masson's trichrome as it enhances the contrast between collagen and other tissues. A study on canine intestinal tissue showed that post-fixation with Bouin's solution significantly improved the distinction between collagen fibers and other components.
Exhausted Differentiation Solution Prepare fresh phosphomolybdic/phosphotungstic acid solution. This step is crucial for removing the red dye from the collagen, allowing the blue or green counterstain to bind.
Incorrect Timing in Differentiation Adjust the time in the differentiation solution. Too little time will leave collagen red, while too much time can weaken the overall staining.

Experimental Protocols

Masson's Trichrome Staining Protocol (Modified)

This protocol is optimized to enhance the performance of this compound (as part of the Biebrich scarlet-acid fuchsin solution) and improve differentiation.

Reagents:

  • Bouin's Solution

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution (containing this compound)

  • Phosphomolybdic/Phosphotungstic Acid Solution

  • Aniline Blue or Light Green Counterstain

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

  • Post-Fixation (for formalin-fixed tissue): Immerse slides in Bouin's solution for 1 hour at 56°C.

  • Washing: Wash in running tap water until the yellow color from the Bouin's solution is completely removed (approximately 5-10 minutes).

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

  • Washing: Wash in running tap water for 10 minutes.

  • Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

  • Rinsing: Rinse in distilled water.

  • Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.

  • Counterstaining: Transfer directly to aniline blue or light green solution and stain for 5-10 minutes.

  • Rinsing and Differentiation: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Visual Troubleshooting Guide

The following workflow diagram can help guide you through the troubleshooting process for common this compound staining issues, particularly within the context of Masson's Trichrome.

G Start Staining Issue Observed WeakRed Weak Red Staining Start->WeakRed DarkRed Overly Dark Red Staining Start->DarkRed PoorDiff Poor Differentiation (Red vs. Blue/Green) Start->PoorDiff Background High Background Start->Background Sol_Weak1 Increase Staining Time WeakRed->Sol_Weak1 Cause: Insufficient Time Sol_Weak2 Use Fresh Staining Solution WeakRed->Sol_Weak2 Cause: Depleted Reagents Sol_Weak3 Post-fix in Bouin's Solution WeakRed->Sol_Weak3 Cause: Improper Fixation Sol_Dark1 Decrease Staining Time DarkRed->Sol_Dark1 Cause: Excessive Time Sol_Dark2 Dilute Staining Solution DarkRed->Sol_Dark2 Cause: High Concentration Sol_Dark3 Check Differentiation Step DarkRed->Sol_Dark3 Cause: Inadequate Differentiation Sol_Poor1 Use Bouin's Fixative PoorDiff->Sol_Poor1 Cause: Suboptimal Fixation Sol_Poor2 Use Fresh Differentiating Solution PoorDiff->Sol_Poor2 Cause: Depleted Reagents Sol_Poor3 Adjust Differentiation Time PoorDiff->Sol_Poor3 Cause: Incorrect Timing Sol_Back1 Ensure Thorough Rinsing Background->Sol_Back1 Cause: Excess Dye Sol_Back2 Filter Staining Solution Background->Sol_Back2 Cause: Dye Precipitation

A troubleshooting workflow for common this compound staining artifacts.

This guide provides a starting point for addressing common issues with this compound staining. Successful histological staining often requires systematic optimization of protocols for specific tissue types and experimental conditions.

References

Technical Support Center: Fading of Acid Red 26 Stain

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the fading of Acid Red 26 stain in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound, also known as Ponceau MX or Xylidine Ponceau 2R, is a synthetic red azo dye.[1][2] In laboratory settings, it is a valuable counterstain in various histological techniques, including Masson's trichrome stain, where it imparts a red color to cytoplasm, keratin, and muscle fibers. Its vibrant color provides excellent contrast with nuclear stains, aiding in the visualization of tissue morphology.[3]

Q2: What causes the this compound stain to fade?

The fading of this compound, an azo dye, is primarily due to a process called photobleaching. This occurs when the dye molecules are exposed to light, particularly high-intensity light from a microscope's illumination source. This light exposure can lead to the photochemical destruction of the dye's chromophore, the part of the molecule responsible for its color. Other factors that can contribute to fading include the pH of the mounting medium and the presence of oxidizing agents.[4]

Q3: How does pH affect the stability of the this compound stain?

The intensity and stability of many histological stains, including acid dyes like this compound, are pH-dependent.[5] While specific data for this compound is limited, azo dyes can be sensitive to pH changes. An inappropriate pH in the mounting medium can alter the ionic state of the dye molecule or the tissue components, leading to a weaker stain or accelerated fading. For many eosin-like stains, a slightly acidic to neutral pH is often optimal for maintaining color intensity.

Q4: What are antifade reagents and how do they prevent fading?

Antifade reagents are chemical compounds added to mounting media to protect fluorescent and chromogenic dyes from photobleaching. They work through several mechanisms, including:

  • Scavenging free radicals: Light exposure can generate reactive oxygen species (ROS) that attack and destroy dye molecules. Antifade agents can neutralize these damaging free radicals.

  • Quenching triplet states: Excited dye molecules can enter a long-lived "triplet state" where they are more susceptible to photochemical reactions. Some antifade agents can return these molecules to their ground state before they can be damaged.

Common antifade reagents include p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).

Q5: Can I use a commercial antifade mounting medium for this compound-stained slides?

Yes, using a commercial antifade mounting medium is a convenient and effective way to prevent the fading of this compound. Many commercial products are available that are compatible with a wide range of dyes. When selecting a commercial product, look for one that is suitable for brightfield or eosin-like stains and has a refractive index close to that of glass (approximately 1.5) to ensure optimal image quality.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the fading of this compound stain.

Issue 1: Rapid Fading of Stain During Microscopic Examination

Possible Cause Recommended Solution
High-intensity light exposure Reduce the illumination intensity of the microscope to the lowest level necessary for visualization. Use neutral density filters if available. Minimize the duration of exposure to the brightest light.
Inappropriate mounting medium Use a mounting medium containing an antifade reagent. You can either purchase a commercial antifade mounting medium or prepare one in the laboratory (see Experimental Protocols section). Ensure the mounting medium has an appropriate refractive index (ideally around 1.5).
Incorrect pH of mounting medium Verify and adjust the pH of your mounting medium. For many acid dyes, a pH between 7.0 and 8.5 is recommended.
Presence of oxidizing agents Ensure all reagents and solutions used in the final steps of staining and mounting are free from oxidizing contaminants.

Issue 2: Stained Slides Fade Over Time in Storage

Possible Cause Recommended Solution
Exposure to light during storage Store stained slides in a dark, cool, and dry place. Use light-blocking slide boxes.
Suboptimal mounting medium Ensure a high-quality antifade mounting medium was used. For long-term storage, a hard-setting mounting medium may provide better protection.
Coverslip not properly sealed Seal the edges of the coverslip with nail polish or a commercial sealant to prevent the mounting medium from drying out and to protect the stain from atmospheric oxygen.
Residual reagents on the slide Ensure slides are thoroughly rinsed and dehydrated before mounting to remove any residual water or reagents that could affect stain stability.

Issue 3: Inconsistent Staining and Fading Across a Batch of Slides

Possible Cause Recommended Solution
Variability in staining protocol Ensure consistent timing for all steps of the staining protocol, especially incubation in the this compound solution and dehydration steps.
Uneven application of mounting medium Apply a sufficient and even amount of mounting medium to the slide to avoid air bubbles and areas with a thin layer of protection.
Differences in tissue processing Ensure all tissues in the batch have been fixed and processed uniformly, as variations in fixation can affect stain uptake and retention.

Quantitative Data

Condition Typical Half-life of Fluorescence Intensity Relative Improvement
No antifade reagent10-30 seconds of continuous excitation1x
n-Propyl gallate (NPG)2-5 minutes of continuous excitation12-10x
p-Phenylenediamine (PPD)3-7 minutes of continuous excitation18-14x
Commercial antifade reagents5-15 minutes or more of continuous excitation30-30x or more

Note: The "half-life" refers to the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination. These values are approximate and can vary significantly depending on the specific dye, the intensity of the light source, and the composition of the mounting medium.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

Materials:

  • n-Propyl gallate (NPG)

  • Glycerol (high purity)

  • Phosphate-buffered saline (PBS), 10x stock solution, pH 7.4

  • Distilled water

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 90% glycerol solution in PBS:

    • In a 50 mL conical tube, combine 45 mL of glycerol and 5 mL of 10x PBS.

    • Mix thoroughly by inverting the tube until the solution is homogeneous.

  • Prepare a 2% NPG stock solution in glycerol:

    • Weigh 0.2 g of n-propyl gallate.

    • Add it to 10 mL of glycerol in a separate tube.

    • Warm the solution slightly (to ~50°C) and vortex or stir until the NPG is completely dissolved. This may take some time.

  • Prepare the final antifade mounting medium:

    • Add 1 part of the 2% NPG stock solution to 9 parts of the 90% glycerol/PBS solution.

    • Mix thoroughly.

  • Store the final NPG antifade mounting medium in a light-protected container at 4°C. For long-term storage, it can be stored at -20°C.

Protocol 2: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium

Materials:

  • p-Phenylenediamine (PPD) - Caution: PPD is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Glycerol (high purity)

  • Phosphate-buffered saline (PBS), 10x stock solution, pH 7.4

  • Distilled water

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a buffered glycerol solution:

    • In a 50 mL conical tube, combine 45 mL of glycerol and 5 mL of 10x PBS.

    • Mix thoroughly.

  • Prepare the PPD antifade mounting medium:

    • In a fume hood, weigh 50 mg of p-phenylenediamine.

    • Add the PPD to the buffered glycerol solution.

    • Stir the solution in the dark for several hours until the PPD is completely dissolved. The solution should be protected from light during this process.

  • Adjust the pH of the final solution to ~8.0 using 0.1 M NaOH or HCl if necessary.

  • Store the PPD antifade mounting medium in small aliquots in light-protected tubes at -20°C. Once thawed, a PPD-containing solution that has turned brown should be discarded as it has oxidized and is no longer effective.

Visualizations

Fading_Mechanism Light_Exposure Light Exposure (Microscope Illumination) Acid_Red_26 This compound (Ground State) Light_Exposure->Acid_Red_26 Excitation Excited_State Excited Singlet State Acid_Red_26->Excited_State Photobleaching Photobleaching (Color Loss) Acid_Red_26->Photobleaching Excited_State->Acid_Red_26 Fluorescence/Heat Triplet_State Excited Triplet State (More Reactive) Excited_State->Triplet_State Intersystem Crossing ROS_Formation Reactive Oxygen Species (ROS) Formation Triplet_State->ROS_Formation Energy Transfer to O2 ROS_Formation->Acid_Red_26 Oxidative Damage

Caption: Mechanism of this compound photobleaching.

Troubleshooting_Workflow Start This compound Stain Fading Observed Check_Illumination Is Microscope Illumination Minimized? Start->Check_Illumination Reduce_Light Reduce Light Intensity & Exposure Time Check_Illumination->Reduce_Light No Check_Mounting_Medium Is an Antifade Mounting Medium Being Used? Check_Illumination->Check_Mounting_Medium Yes Reduce_Light->Check_Mounting_Medium Use_Antifade Use Commercial or Homemade Antifade Medium Check_Mounting_Medium->Use_Antifade No Check_Storage Are Slides Stored Properly (Dark & Cool)? Check_Mounting_Medium->Check_Storage Yes Use_Antifade->Check_Storage Improve_Storage Store in Light-Proof Box at 4°C or -20°C Check_Storage->Improve_Storage No Review_Protocol Review Staining and Mounting Protocol for Consistency Check_Storage->Review_Protocol Yes Improve_Storage->Review_Protocol Resolved Fading Minimized Review_Protocol->Resolved

Caption: Troubleshooting workflow for this compound fading.

References

Technical Support Center: Optimizing Acid Red 26 Staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing staining protocols using Acid Red 26.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the pH of the this compound staining solution critical?

The effectiveness of this compound, an anionic (acid) dye, is highly dependent on the pH of the staining solution. The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and positively charged tissue components, primarily proteins. In an acidic environment, the amino groups of proteins become protonated (positively charged), which enhances their affinity for the negatively charged this compound dye. This results in a more intense and specific staining of structures like cytoplasm and muscle fibers.[1][2][3] At a higher (neutral or alkaline) pH, the protein amino groups are less protonated, leading to weaker or no staining.[1]

Q2: What is the optimal pH for an this compound staining solution?

While a definitive optimal pH for a standalone this compound solution is not extensively documented, its use in protocols like Masson's trichrome and general principles of acid dye staining provide strong guidance.[4] For general histological applications, an acidic pH is necessary. A starting pH of around 2.5 has been used for staining biofilms with Xylidine Ponceau (another name for this compound). At a pH of approximately 2, acid dyes tend to stain most tissue components intensely. Therefore, for optimal results, it is recommended to test a pH range between 2.5 and 4.5.

Q3: My staining with this compound is too weak. How can I improve it?

Weak staining is a common issue that can often be resolved by addressing the following factors:

  • Incorrect pH: The most likely cause is a pH that is too high (not acidic enough). Prepare a fresh staining solution and carefully adjust the pH to the recommended acidic range (e.g., 2.5-4.5) using a dilute acid like acetic acid.

  • Insufficient Staining Time: The incubation time in the staining solution may be too short. Try increasing the staining duration.

  • Low Dye Concentration: The concentration of the this compound solution might be too low. Prepare a fresh solution with a higher dye concentration.

  • Poor Fixation: Inadequate or improper tissue fixation can impede dye penetration and binding. Ensure your tissue samples are thoroughly fixed. Bouin's solution is often recommended for trichrome stains, which include this compound.

Q4: The staining is too intense and lacks differentiation. What should I do?

Overstaining can obscure important cellular details. To remedy this:

  • pH is Too Low: A very low pH (e.g., below 2) can cause non-specific, intense staining of all components. Try adjusting the pH to a slightly higher value within the acidic range.

  • Excessive Staining Time: Reduce the duration of the staining step.

  • High Dye Concentration: The staining solution may be too concentrated. Dilute the solution or prepare a new one at a lower concentration.

  • Inadequate Differentiation: If your protocol includes a differentiation step (e.g., with an acid alcohol), ensure it is performed correctly to remove excess dye.

Q5: I am observing uneven or patchy staining. What is the cause?

Inconsistent staining can be attributed to several factors throughout the experimental workflow:

  • Uneven Fixation: Ensure the entire tissue sample is uniformly immersed in the fixative.

  • Incomplete Deparaffinization: For paraffin-embedded tissues, residual wax can prevent the aqueous stain from reaching the tissue. Ensure complete deparaffinization with fresh xylene.

  • Air Bubbles: Trapped air bubbles on the tissue section can prevent the stain from making contact.

  • Stain Precipitation: Old or improperly prepared staining solutions can contain precipitates. Always filter the staining solution before use.

Quantitative Data Summary

ParameterRecommended Range/ValueApplication/ContextSource(s)
Optimal pH 2.5 - 4.5General acid dye staining
Starting pH for Testing ~2.5Biofilm staining
This compound Concentration 0.5% - 1.0% (in Masson's)Masson's Trichrome Stain
Differentiation 1% Acetic AcidMasson's Trichrome Stain

Experimental Protocols

Preparation and pH Adjustment of this compound Staining Solution

This protocol provides a method for preparing a 0.5% (w/v) this compound solution and adjusting its pH for optimal staining.

Materials:

  • This compound (Ponceau de Xylidine) powder

  • Distilled or deionized water

  • Glacial acetic acid

  • pH meter or pH indicator strips

  • Volumetric flask

  • Stir plate and stir bar

  • Filter paper

Procedure:

  • Prepare a 0.5% this compound Solution:

    • Weigh 0.5 g of this compound powder.

    • Add the powder to a beaker containing approximately 80 mL of distilled water.

    • Place the beaker on a stir plate and stir until the dye is completely dissolved.

    • Transfer the solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.

    • Bring the final volume to 100 mL with distilled water.

  • Adjust the pH:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Place the pH electrode in the this compound solution.

    • While stirring gently, add 1% acetic acid dropwise to lower the pH.

    • Monitor the pH reading continuously.

    • Continue adding acid until the desired pH (e.g., 2.5) is reached. Be careful not to overshoot the target pH.

    • Alternatively, use pH indicator strips for a less precise but often sufficient measurement.

  • Final Preparation:

    • Filter the pH-adjusted staining solution through filter paper to remove any undissolved particles or precipitates.

    • Store the solution in a tightly sealed container at room temperature. It is recommended to prepare fresh solutions for optimal performance.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_ph pH Adjustment cluster_stain Staining Procedure prep1 Weigh 0.5g this compound prep2 Dissolve in 80mL Distilled Water prep1->prep2 prep3 Transfer to 100mL Volumetric Flask prep2->prep3 prep4 Bring to Final Volume prep3->prep4 ph1 Calibrate pH Meter prep4->ph1 Proceed to pH Adjustment ph2 Add 1% Acetic Acid Dropwise ph1->ph2 ph3 Monitor pH (Target: 2.5-4.5) ph2->ph3 ph4 Filter Staining Solution ph3->ph4 stain1 Deparaffinize and Rehydrate Tissue ph4->stain1 Ready for Staining stain2 Incubate in pH-Adjusted this compound stain1->stain2 stain3 Rinse and Differentiate (if required) stain2->stain3 stain4 Dehydrate, Clear, and Mount stain3->stain4

Caption: Workflow for preparing and using a pH-adjusted this compound staining solution.

signaling_pathway cluster_acidic Acidic pH (e.g., 2.5) cluster_dye This compound Dye H_ion High H+ Concentration Protein_pos Protein-NH3+ (Positively Charged) H_ion->Protein_pos Protonation Staining Strong Staining Protein_pos->Staining Dye_neg Dye-SO3- (Negatively Charged) Dye_neg->Staining Electrostatic Attraction

Caption: Principle of enhanced this compound staining in an acidic environment.

References

Technical Support Center: Troubleshooting Staining with Acid Red 26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to background staining when using Acid Red 26 in their experimental protocols.

Troubleshooting Guide: High Background Staining

High background staining can obscure specific signals and lead to misinterpretation of results. This guide addresses common causes and provides systematic solutions to reduce non-specific staining.

Issue: Diffuse, uniform background staining across the entire tissue section.

This type of background is often due to non-specific binding of the dye to tissue components.

Potential Cause Recommended Solution
Inadequate Blocking The blocking step is crucial to prevent non-specific antibody binding.[1] If this step is insufficient, reagents can bind to various sites, causing background noise.[1] Implement a blocking step using normal serum or a protein-based blocker. The choice of blocking agent may need to be empirically determined for optimal results.[2]
Suboptimal Dye Concentration An excessively high concentration of this compound can lead to increased non-specific binding.
Insufficient Washing Inadequate washing between steps can leave residual reagents on the tissue, contributing to background.

Issue: Specific, localized non-specific staining in certain tissue structures.

This can occur due to endogenous enzyme activity or the presence of certain molecules in the tissue.

Potential Cause Recommended Solution
Endogenous Peroxidase Activity Tissues like the kidney, liver, and those containing red blood cells have endogenous peroxidases that can cause background.
Endogenous Alkaline Phosphatase Activity Tissues such as the kidney, intestine, and lymphoid tissue can have high levels of endogenous alkaline phosphatase.
Endogenous Biotin If using a biotin-based detection system, endogenous biotin in tissues like the liver and kidney can cause non-specific staining.

Experimental Protocols

Protocol 1: Standard Blocking Procedure to Reduce Non-Specific Staining

  • Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval (if applicable): Perform heat-induced or enzymatic antigen retrieval if necessary for your target.

  • Blocking Step:

    • Incubate sections with a blocking buffer for at least 30 minutes at room temperature.

    • Common blocking agents include:

      • Normal Serum: Use 5-10% normal serum from the same species as the secondary antibody was raised in. This is often considered the gold standard.

      • Protein Solutions: Use 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer (e.g., PBS or TBS).

  • Primary Reagent Incubation: Gently blot the excess blocking solution (do not rinse) and apply the primary antibody or this compound diluted in a buffer containing a lower concentration of the blocking agent (e.g., 1-2% BSA).

  • Washing: After incubation, wash sections thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20) for 3 x 5 minutes.

  • Subsequent Steps: Proceed with your standard detection protocol.

Frequently Asked Questions (FAQs)

Q1: I'm seeing high background even after using a blocking buffer. What should I do next?

A1: If background staining persists, consider the following:

  • Optimize Blocking Incubation Time: Increase the blocking time to 1 hour or even overnight at 4°C.

  • Change Blocking Agent: No single blocking agent works for all experiments. If you are using BSA, try switching to normal serum, or vice versa.

  • Titrate Your Primary Reagent: The concentration of your primary antibody or dye may be too high. Perform a dilution series to find the optimal concentration that provides a good signal-to-noise ratio.

  • Increase Washing Stringency: Increase the duration or number of wash steps. Adding a non-ionic detergent like Tween-20 to your wash buffer can also help.

Q2: My negative control (no primary antibody) shows background staining. What is the cause?

A2: Staining in the negative control indicates that the background is caused by the detection system or endogenous factors in the tissue.

  • Non-Specific Binding of Secondary Antibody: The secondary antibody may be binding non-specifically. Ensure your blocking serum is from the same species as the secondary antibody.

  • Endogenous Enzyme Activity: If you are using an enzyme-based detection system (like HRP or AP), you may need to add a quenching step to your protocol. For peroxidase, a 10-15 minute incubation in 0.3% hydrogen peroxide is typically sufficient. For alkaline phosphatase, an inhibitor like levamisole can be used.

Q3: Can the tissue preparation method affect background staining?

A3: Yes, tissue fixation and section thickness can influence background.

  • Over-fixation: Excessive fixation can lead to non-specific binding. Ensure your fixation protocol is optimized for your tissue and target.

  • Section Thickness: Thicker sections can trap more reagents, leading to higher background. Aim for a consistent and appropriate section thickness.

Visual Troubleshooting Guides

TroubleshootingWorkflow Start High Background Staining Observed CheckNegativeControl Is background present in 'no primary antibody' control? Start->CheckNegativeControl PrimaryIssue Issue likely with primary antibody or blocking CheckNegativeControl->PrimaryIssue No DetectionIssue Issue likely with detection system or endogenous factors CheckNegativeControl->DetectionIssue Yes OptimizePrimary Optimize Primary Reagent Concentration (Titrate Dilutions) PrimaryIssue->OptimizePrimary CheckEndogenous Add Endogenous Enzyme Quenching Step DetectionIssue->CheckEndogenous OptimizeBlocking Optimize Blocking (Increase time, change agent) OptimizePrimary->OptimizeBlocking Resolved Background Reduced OptimizeBlocking->Resolved CheckSecondary Verify Secondary Antibody Specificity & Blocking Serum CheckEndogenous->CheckSecondary CheckSecondary->Resolved

Caption: Troubleshooting workflow for high background staining.

BlockingProtocol cluster_prep Tissue Preparation cluster_stain Staining Protocol Deparaffinize Deparaffinize & Rehydrate AntigenRetrieval Antigen Retrieval (if needed) Deparaffinize->AntigenRetrieval Blocking Blocking Step (e.g., Normal Serum, BSA) AntigenRetrieval->Blocking PrimaryIncubation Primary Reagent Incubation Blocking->PrimaryIncubation Wash1 Wash PrimaryIncubation->Wash1 Detection Detection System Wash1->Detection Wash2 Wash Detection->Wash2 Visualize Visualize Wash2->Visualize

Caption: Key steps in an immunohistochemistry protocol with an emphasis on the blocking step.

References

Staining artifacts due to improper fixation with Acid Red 26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during histological staining with Acid Red 26, with a particular focus on artifacts arising from improper fixation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in histology?

This compound, also known as Ponceau MX, is an acid dye used in histology to stain basic tissue components such as cytoplasm, muscle, and collagen.[1][2] Its anionic nature allows it to bind to positively charged proteins in the tissue under acidic conditions, typically resulting in a red or pink coloration. It is often used as a counterstain in conjunction with a nuclear stain like hematoxylin.

Q2: What are the most common signs of improper fixation when using this compound?

Common indicators of improper fixation include uneven or patchy staining, weak or faded staining, and the presence of artifacts like precipitate or altered tissue morphology.[3][4] For instance, if the fixative has not fully penetrated the tissue, the central areas may appear poorly stained compared to the periphery.[5]

Q3: Can the type of fixative used affect this compound staining?

Absolutely. The choice of fixative can significantly impact the intensity and quality of this compound staining. While 10% neutral buffered formalin (NBF) is a commonly used and generally effective fixative, other fixatives can also be employed, though they may require protocol optimization. For example, alcohol-based fixatives can cause tissue hardening and shrinkage, potentially leading to sectioning artifacts that affect staining.

Q4: How does the duration of fixation influence staining with this compound?

Fixation time is a critical parameter. Under-fixation can lead to poor tissue preservation and the loss of cellular components, resulting in weak or absent staining. Conversely, over-fixation, especially with cross-linking fixatives like formalin, can mask the protein binding sites for this compound, also leading to reduced staining intensity.

Q5: I am observing a dark, granular precipitate on my tissue section. What could be the cause?

A fine, black or dark brown precipitate can sometimes be formalin-heme pigment, which forms when acidic formalin reacts with blood in the tissue. This is more common in tissues with high blood content. Using neutral buffered formalin and ensuring an adequate volume of fixative (10-20 times the tissue volume) can help prevent this. The precipitate can also be due to a contaminated or old staining solution. Filtering the this compound solution before use is recommended.

Troubleshooting Guide

This guide addresses specific issues that may arise during your staining experiments with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Staining Inadequate Fixation: The fixative did not fully penetrate the tissue, leading to poor preservation.Ensure the tissue is fixed for an adequate duration (e.g., at least 24 hours for small specimens in 10% NBF) and that the fixative volume is at least 15-20 times the tissue volume.
Over-fixation: Prolonged fixation has masked the protein binding sites for the dye.Reduce the fixation time in future experiments to the recommended duration for your tissue type and size.
Incorrect pH of Staining Solution: Acid dyes like this compound are most effective in an acidic environment.Verify and adjust the pH of the staining solution to the optimal range as specified in your protocol (e.g., by adding 1% acetic acid).
Exhausted Staining Solution: The dye has been depleted from repeated use.Prepare a fresh solution of this compound.
Uneven or Patchy Staining Incomplete Fixation: The center of the tissue is poorly fixed compared to the outer edges.For larger specimens, ensure they are properly sectioned or "bread-loafed" to allow for complete fixative penetration.
Residual Paraffin: Wax was not completely removed during deparaffinization.Extend the time in xylene or use fresh xylene to ensure complete paraffin removal before staining.
Contaminated Solutions: Water or other contaminants in alcohols or clearing agents.Use fresh, high-quality reagents and keep containers tightly sealed to prevent contamination.
Presence of Precipitate Contaminated Staining Solution: The dye solution may contain precipitated dye or other contaminants.Filter the this compound staining solution before each use.
Use of Tap Water: Minerals in tap water can react with the dye.Use distilled or deionized water for the preparation of all staining and rinsing solutions.
Tissue Sections Detaching from Slide Inadequate Fixation: Poorly fixed tissue is more prone to falling off the slide.Ensure proper and complete fixation of the tissue.
Improper Slide Coating: The slides may not have sufficient adhesive properties.Use positively charged slides or coat them with an adhesive like poly-L-lysine.
Harsh Washing Steps: Aggressive rinsing can dislodge the tissue.Be gentle during all washing and transfer steps.

Experimental Protocols

Protocol 1: Optimal Fixation with 10% Neutral Buffered Formalin (NBF)
  • Tissue Preparation: Immediately after excision, place the tissue specimen in a container with a sufficient volume of 10% NBF. The volume of the fixative should be at least 15-20 times the volume of the tissue to ensure proper fixation.

  • Fixation Duration: Fix the tissue for 24-48 hours at room temperature. The exact duration will depend on the size and type of the tissue.

  • Storage: After fixation, the tissue can be transferred to 70% ethanol for storage or proceed directly to tissue processing and paraffin embedding.

Protocol 2: Staining with this compound
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Immerse in 100% ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% ethanol: 2 minutes.

    • Immerse in 70% ethanol: 2 minutes.

    • Rinse in distilled water.

  • Nuclear Staining (Optional, e.g., with Weigert's Hematoxylin):

    • Immerse in hematoxylin solution for 5-10 minutes.

    • Wash in running tap water.

    • Differentiate in acid alcohol (e.g., 1% HCl in 70% ethanol) with quick dips.

    • "Blue" the sections in a suitable alkaline solution (e.g., Scott's tap water substitute).

    • Wash in running tap water.

  • This compound Staining:

    • Immerse slides in a 0.5% this compound solution in 1% acetic acid for 3-5 minutes.

  • Rinsing:

    • Briefly rinse the slides in acidified water (e.g., 0.5% acetic acid in distilled water) to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Immerse in 95% ethanol for 1 minute.

    • Immerse in 100% ethanol for 2 changes, 2 minutes each.

    • Immerse in xylene for 2 changes, 3 minutes each.

    • Mount with a permanent mounting medium.

Visual Troubleshooting Guides

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation Processing Processing & Embedding Fixation->Processing Sectioning Sectioning Processing->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Nuclear_Stain Nuclear Stain (Optional) Rehydration->Nuclear_Stain Acid_Red_26 This compound Stain Nuclear_Stain->Acid_Red_26 Dehydration_Clear Dehydration & Clearing Acid_Red_26->Dehydration_Clear Mounting Mounting Dehydration_Clear->Mounting

Caption: Standard experimental workflow for tissue staining.

Troubleshooting_Uneven_Staining cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Uneven Staining Incomplete_Fixation Incomplete Fixation Problem->Incomplete_Fixation Residual_Paraffin Residual Paraffin Problem->Residual_Paraffin Contamination Reagent Contamination Problem->Contamination Optimize_Fixation Optimize Fixation Time & Volume Incomplete_Fixation->Optimize_Fixation Fresh_Xylene Use Fresh Xylene Residual_Paraffin->Fresh_Xylene Fresh_Reagents Use Fresh Reagents Contamination->Fresh_Reagents

Caption: Troubleshooting logic for uneven staining artifacts.

References

How to handle residual wax in tissues for Acid Red 26 staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during histological staining, with a specific focus on handling residual wax for Acid Red 26 staining.

Troubleshooting Guide: Residual Wax and Staining Artifacts

Question: My tissue sections show uneven or weak staining. Could residual paraffin wax be the cause?

Yes, residual paraffin wax is a frequent cause of poor staining quality. Incomplete deparaffinization can lead to several artifacts, including:

  • Uneven Staining: Patches of weak or no staining can occur where residual wax prevents the aqueous stain from penetrating the tissue.[1]

  • Weak Staining: If wax is not completely removed, the overall staining intensity will be reduced because the dye cannot effectively bind to the tissue components.

  • White Spots: Small, unstained white spots may be visible under the microscope, indicating areas where paraffin wax was not fully dissolved.

Question: How can I confirm that residual wax is causing my staining issues?

While direct visualization of residual wax on a stained slide is difficult, the staining pattern itself is a strong indicator. If you observe well-defined areas of poor staining, especially with a "waxy" appearance under the microscope, incomplete deparaffinization is the likely culprit. To confirm, you can re-stain the slide after ensuring a thorough deparaffinization process.

Question: What are the key steps to ensure complete deparaffinization?

A thorough deparaffinization process is critical for optimal staining. The following table outlines a standard protocol.

StepReagentDurationNumber of ChangesPurpose
1Xylene5-10 minutes2-3Dissolves and removes paraffin wax.
2100% Ethanol3-5 minutes2Removes xylene.
395% Ethanol3-5 minutes1Begins gradual rehydration.
470% Ethanol3-5 minutes1Continues rehydration.
5Distilled Water5 minutes1Completes rehydration before staining.

Key Considerations for Effective Deparaffinization:

  • Fresh Reagents: Use fresh xylene and alcohols. Contaminated solutions are less effective at removing paraffin and can introduce artifacts.

  • Agitation: Gentle agitation of the slides in the solutions can improve the efficiency of wax removal.

  • Complete Immersion: Ensure the entire tissue section is completely submerged in the reagents.

  • Drying: Do not allow the slides to dry out at any stage between deparaffinization and staining, as this can cause artifacts.

FAQs: this compound Staining

Question: What is this compound and how is it used in histology?

This compound, also known as Ponceau de Xylidine or Ponceau 2R, is an anionic azo dye. In histology, it is commonly used as a component of the plasma stain in the Masson's Trichrome method to stain cytoplasm, muscle, and keratin red. It can also be used as a general cytoplasmic counterstain.

Question: My this compound staining is too intense. How can I adjust it?

If the red staining is too dark and obscuring other details, you can try the following:

  • Reduce Staining Time: Decrease the incubation time in the this compound solution.

  • Differentiate: After staining, a brief rinse in a weak acid solution (e.g., 1% acetic acid) can help to remove excess stain. Careful microscopic monitoring is recommended during this step.

  • Dilute the Stain: You can try diluting the this compound staining solution, although this may also affect the staining of other components in a trichrome stain.

Question: Can I use this compound as a standalone counterstain?

Yes, this compound can be used as a simple counterstain to provide red cytoplasmic staining, which contrasts well with blue hematoxylin-stained nuclei.

Experimental Protocols

Detailed Deparaffinization and Rehydration Protocol

This protocol is suitable for paraffin-embedded tissue sections prior to most staining procedures.

Materials:

  • Xylene

  • 100% Ethanol

  • 95% Ethanol

  • 70% Ethanol

  • Distilled water

  • Staining jars

Procedure:

  • Immerse slides in the first change of Xylene for 5 minutes.

  • Transfer slides to a second change of Xylene for 5 minutes.

  • Immerse slides in the first change of 100% Ethanol for 3 minutes.

  • Transfer slides to a second change of 100% Ethanol for 3 minutes.

  • Immerse slides in 95% Ethanol for 3 minutes.

  • Immerse slides in 70% Ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes. The slides are now ready for staining.

Masson's Trichrome Staining Protocol (with this compound)

This protocol is a common method for differentiating collagen from muscle and cytoplasm.

Solutions:

  • Weigert's Iron Hematoxylin: Mix equal parts of Solution A (1% hematoxylin in 95% ethanol) and Solution B (4% ferric chloride in distilled water with 1% hydrochloric acid) just before use.

  • Biebrich Scarlet-Acid Fuchsin Solution (contains this compound):

    • Biebrich Scarlet (0.9 g)

    • Acid Fuchsin (0.1 g)

    • This compound (Ponceau 2R) can be used as a component or substitute within the red dye mixture. A typical formulation is a 1% solution of the combined red dyes in 1% acetic acid.

  • Phosphomolybdic/Phosphotungstic Acid Solution: 5% Phosphomolybdic acid and 5% Phosphotungstic acid in distilled water.

  • Aniline Blue Solution: 2.5 g Aniline Blue in 100 mL distilled water with 2 mL glacial acetic acid.

  • 1% Acetic Acid Solution: 1 mL glacial acetic acid in 99 mL distilled water.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution for 1 hour at 56°C (optional, but improves staining quality).

  • Rinse in running tap water until the yellow color disappears.

  • Stain in Weigert's Iron Hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Rinse in distilled water.

  • Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes, or until collagen is decolorized.

  • Stain in Aniline Blue solution for 5-10 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 1% Acetic Acid solution for 2-5 minutes.

  • Dehydrate quickly through 95% ethanol and absolute ethanol.

  • Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to residual wax in tissue staining.

TroubleshootingWorkflow Start Staining Issue Observed (e.g., Uneven, Weak Staining) CheckDeparaffinization Review Deparaffinization Protocol Start->CheckDeparaffinization ResidualWaxSuspected Is Residual Wax Suspected? CheckDeparaffinization->ResidualWaxSuspected ImplementChanges Implement Corrective Actions ResidualWaxSuspected->ImplementChanges Yes OtherIssues Investigate Other Causes (e.g., Fixation, Reagent Quality) ResidualWaxSuspected->OtherIssues No RestainSlide Re-stain a Test Slide ImplementChanges->RestainSlide Use Fresh Reagents Increase Immersion Times Ensure Agitation EvaluateStaining Evaluate Staining Quality RestainSlide->EvaluateStaining EvaluateStaining->ImplementChanges No Improvement IssueResolved Issue Resolved EvaluateStaining->IssueResolved Improved

Caption: Troubleshooting workflow for residual wax in tissue staining.

References

Technical Support Center: Compatibility of Acid Red 26 with Different Fixatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Acid Red 26 in histological applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

This compound, also known as Ponceau S, is an anionic azo dye. It is most commonly used in Western blotting procedures to reversibly stain proteins on nitrocellulose or PVDF membranes, allowing for the visualization of protein transfer efficiency.[1][2] While its use in histology is less documented, as an acid dye, it can be used to stain basic tissue components such as cytoplasm, muscle, and collagen.

Q2: Which fixatives are generally compatible with acid dyes like this compound for histological staining?

Based on the principles of acid dye staining in histology, the following fixatives are expected to be compatible with this compound:

  • 10% Neutral Buffered Formalin (NBF): This is the most common and versatile fixative for routine histology and is generally compatible with most acid dyes.[3]

  • Bouin's Fluid: This fixative can yield vibrant staining with techniques that utilize acid dyes.[3][4]

  • Alcohol-Based Fixatives (e.g., 70% Ethanol, Methacarn): These can be used but may cause more tissue shrinkage compared to NBF.

Q3: How does fixation time affect this compound staining?

Fixation time is a critical factor that can significantly impact staining results.

  • Under-fixation: Can lead to poor tissue preservation and weak or uneven staining.

  • Over-fixation: Prolonged fixation, especially with cross-linking fixatives like formalin, can mask the binding sites for acid dyes, resulting in weaker staining.

It is crucial to follow recommended fixation times based on the tissue size and type.

Q4: Can this compound be used on frozen sections?

Yes, this compound can be used on frozen sections. However, a brief fixation of the frozen sections in cold acetone or methanol is recommended to preserve tissue morphology before staining.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Staining Inadequate Fixation: Tissue is not properly preserved.Ensure the fixative volume is at least 15-20 times the tissue volume and that the fixation duration is adequate for the tissue size (typically 24-48 hours for small specimens in NBF).
Over-fixation: Binding sites for the dye are masked.Reduce fixation time in future experiments to the recommended duration for the specific tissue type.
Incorrect pH of Staining Solution: Acid dyes stain most effectively in an acidic environment.Check and adjust the pH of the this compound staining solution to an optimal acidic range (e.g., by adding 1-5% acetic acid).
Exhausted Staining Solution: The dye has been depleted from repeated use.Prepare a fresh this compound staining solution.
Uneven or Patchy Staining Incomplete Deparaffinization: Residual wax on paraffin-embedded sections can block dye penetration.Ensure complete removal of paraffin by using fresh xylene and adequate incubation times during the deparaffinization step.
Tissue Folds or Air Bubbles: Prevents the stain from reaching all parts of the tissue.Carefully mount the tissue section on the slide to ensure it is flat and free of trapped air bubbles.
Insufficient Reagent Volume: The entire tissue section was not covered by the staining solution.Use a sufficient volume of staining solution to completely immerse the tissue section.
High Background Staining Excessive Staining Time: The dye has bound non-specifically to the tissue.Reduce the incubation time in the this compound solution.
Inadequate Rinsing: Excess, unbound dye remains on the slide.Ensure thorough but gentle rinsing with an appropriate rinsing solution (e.g., acidified water) after the staining step.
Precipitate on Tissue Section Contaminated Staining Solution: The dye has precipitated out of the solution.Filter the this compound staining solution before use.
Use of Tap Water: Minerals in tap water can react with the dye.Use distilled or deionized water for preparing all solutions.
Morphological Artifacts Fixative-Induced Shrinkage/Hardening: Common with alcohol-based fixatives.Consider using NBF for better morphological preservation. If alcohol fixation is necessary, ensure optimal fixation times.
Formalin Pigment: Brown/black precipitate from acidic formalin.Use 10% neutral buffered formalin to minimize pigment formation. This pigment can be removed by treating sections with saturated alcoholic picric acid.

Data Presentation

Table 1: Expected Compatibility and Performance of this compound with Common Histological Fixatives

This table is based on the general principles of acid dye staining in histology, as direct comparative studies on this compound are limited.

Fixative Expected Staining Quality Morphological Preservation Potential Issues & Considerations
10% Neutral Buffered Formalin (NBF) Good to ExcellentGoodOver-fixation can reduce staining intensity. May produce formalin pigment if the buffer is exhausted.
Bouin's Fluid ExcellentGoodImparts a yellow color to tissues that must be washed out with 70% ethanol before staining. Can cause some tissue shrinkage.
Alcohol-Based Fixatives (e.g., 70% Ethanol) Fair to GoodFairCan cause significant tissue shrinkage and hardening.
Zenker's Fixative GoodExcellentProduces mercury pigment that must be removed before staining. Highly toxic.
Carnoy's Fixative FairPoor to FairCauses significant tissue shrinkage and hardening. Good for preserving nuclei but lyses red blood cells.

Experimental Protocols

Preparation of this compound Staining Solution (0.1% in 1% Acetic Acid)
  • Weigh 0.1 g of this compound powder.

  • Dissolve the powder in 99 mL of distilled water.

  • Add 1 mL of glacial acetic acid.

  • Mix thoroughly until the dye is completely dissolved.

  • Filter the solution before use to remove any undissolved particles.

General Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Hydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the prepared 0.1% this compound staining solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse the slides in 1% acetic acid to remove excess stain.

    • Rinse in distilled water.

  • Dehydration and Clearing:

    • Dehydrate through ascending grades of ethanol: 70% (1 minute), 95% (1 minute), 100% (2 changes, 2 minutes each).

    • Clear in xylene (2 changes, 3 minutes each).

  • Mounting:

    • Apply a permanent mounting medium and a coverslip.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol Fixation Fixation (e.g., 10% NBF) Processing Tissue Processing Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining This compound Staining Deparaffinization->Staining Rinsing Rinsing Staining->Rinsing Dehydration Dehydration & Clearing Rinsing->Dehydration Mounting Mounting Dehydration->Mounting

Caption: General experimental workflow for this compound staining of paraffin-embedded tissue sections.

troubleshooting_logic Start Staining Issue? WeakStain Weak or No Staining Start->WeakStain UnevenStain Uneven Staining Start->UnevenStain HighBg High Background Start->HighBg FixationTime Check Fixation Time (Under/Over?) WeakStain->FixationTime StainpH Check Staining Solution pH WeakStain->StainpH Deparaffinization Ensure Complete Deparaffinization UnevenStain->Deparaffinization RinsingStep Review Rinsing Protocol HighBg->RinsingStep AdjustFixation Adjust Fixation Protocol FixationTime->AdjustFixation AdjustpH Adjust pH to be Acidic StainpH->AdjustpH ImproveRinsing Improve Rinsing RinsingStep->ImproveRinsing ImproveDeparaffinization Improve Deparaffinization Deparaffinization->ImproveDeparaffinization

Caption: A logical troubleshooting guide for common issues encountered with this compound staining.

References

Validation & Comparative

A Comparative Guide to Total Protein Staining: Ponceau S vs. Acid Red 26

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the life sciences, particularly those engaged in drug development and proteomics, the visualization of total protein on western blot membranes is a critical step to verify protein transfer efficiency before proceeding with immunodetection. This guide provides a detailed comparison of two anionic dyes, the widely-used Ponceau S and the lesser-known Acid Red 26, for the application of total protein staining on nitrocellulose and PVDF membranes.

While Ponceau S is a well-established and extensively documented reagent for this purpose, this compound is primarily recognized for its use in histology and as a colorant in other industries.[1][2][3] Consequently, this guide presents a comprehensive, data-supported overview of Ponceau S and a theoretical, methodology-focused introduction to this compound, reflecting the current disparity in scientific literature and validated applications for total protein membrane staining.

Ponceau S: The Established Standard

Ponceau S is a red-colored diazo dye that is commonly used for the rapid and reversible staining of proteins on western blot membranes.[4] Its mechanism of action involves non-covalent binding to the positively charged amino groups of proteins, as well as interactions with non-polar regions. This interaction is readily reversible with washing, which allows for subsequent immunodetection without interference.

Performance Characteristics of Ponceau S

The performance of Ponceau S has been extensively evaluated, and its key characteristics are summarized in the table below.

Performance MetricPonceau S
Limit of Detection ~200-250 ng of transferred protein
Linearity Narrow linear range
Reversibility Readily reversible with water or buffer washes (e.g., TBST)
Compatibility Compatible with PVDF and nitrocellulose membranes
Downstream Applications Compatible with subsequent immunodetection (Western Blotting)
Experimental Protocol for Ponceau S Staining

The following is a standard protocol for total protein staining using Ponceau S.

Reagents:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

    • To prepare 100 mL: Dissolve 100 mg of Ponceau S powder in 95 mL of deionized water. Add 5 mL of glacial acetic acid and mix until fully dissolved.

  • Destaining Solution: Deionized water or Tris-buffered saline with 0.1% Tween 20 (TBST).

Procedure:

  • Following protein transfer, briefly rinse the membrane (nitrocellulose or PVDF) in deionized water to remove residual transfer buffer.

  • Immerse the membrane in the Ponceau S Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.

  • Remove the staining solution (which can be reused) and wash the membrane with deionized water for 1-5 minutes until the protein bands are clearly visible against a faint background.

  • Image the stained membrane to document the protein transfer efficiency.

  • To destain, wash the membrane with several changes of deionized water or TBST for 5-10 minutes each, until the red stain is completely removed.

  • The membrane is now ready to proceed with the blocking step of the western blot protocol.

Ponceau_S_Workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_downstream Downstream Application gel SDS-PAGE Gel with Separated Proteins transfer Protein Transfer (Blotting) gel->transfer membrane PVDF or Nitrocellulose Membrane membrane->transfer rinse1 Rinse Membrane (DI Water) transfer->rinse1 Post-transfer stain Incubate in Ponceau S Solution (5-10 min) rinse1->stain rinse2 Wash Membrane (DI Water) stain->rinse2 image Image Membrane (Assess Transfer) rinse2->image destain Destain Membrane (TBST or Water) image->destain block Blocking destain->block immunodetection Immunodetection block->immunodetection

Ponceau S Staining Workflow

This compound: A Hypothetical Alternative

This compound, also known as Ponceau MX or C.I. 16150, is an azo dye structurally related to the Ponceau family. Its primary documented applications are in histology, such as in Masson's trichrome stain, and as a colorant in textiles and food products. There is a notable absence of established and validated protocols in scientific literature for its use as a reversible total protein stain on western blot membranes.

Based on its chemical properties as an anionic dye, it can be hypothesized that this compound would bind to proteins in a similar manner to Ponceau S. The following protocol is theoretical and would require empirical validation and optimization.

Hypothetical Performance Characteristics of this compound

Without experimental data, the performance of this compound for this application remains speculative.

Performance MetricThis compound (Hypothetical)
Limit of Detection Unknown; requires empirical determination.
Linearity Unknown; requires empirical determination.
Reversibility Presumed to be reversible with aqueous washes, similar to other acid dyes.
Compatibility Likely compatible with PVDF and nitrocellulose membranes.
Downstream Applications Compatibility with immunodetection is unknown and would need to be validated.
Hypothetical Experimental Protocol for this compound Staining

This protocol is adapted from the standard Ponceau S procedure and general principles for anionic dyes.

Reagents:

  • Hypothetical this compound Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid.

    • To prepare 100 mL: Dissolve 100 mg of this compound powder in 95 mL of deionized water. Add 5 mL of glacial acetic acid and mix until fully dissolved.

  • Destaining Solution: Deionized water or TBST.

Procedure:

  • Following protein transfer, briefly rinse the membrane in deionized water.

  • Immerse the membrane in the hypothetical this compound Staining Solution and incubate for 5-10 minutes at room temperature with gentle agitation.

  • Remove the staining solution and wash the membrane with deionized water until protein bands are visible against a clear background.

  • Image the stained membrane.

  • To destain, wash the membrane with several changes of deionized water or TBST until the stain is removed. The efficiency of destaining would need to be determined experimentally.

  • Proceed with the blocking step, assuming the stain does not irreversibly interfere with downstream applications.

Acid_Red_26_Workflow cluster_prep Preparation cluster_staining Hypothetical Staining Protocol cluster_downstream Downstream Application (Validation Required) gel SDS-PAGE Gel with Separated Proteins transfer Protein Transfer (Blotting) gel->transfer membrane PVDF or Nitrocellulose Membrane membrane->transfer rinse1 Rinse Membrane (DI Water) transfer->rinse1 Post-transfer stain Incubate in This compound Solution (5-10 min, needs optimization) rinse1->stain rinse2 Wash Membrane (DI Water, needs optimization) stain->rinse2 image Image Membrane (Assess Transfer) rinse2->image destain Destain Membrane (TBST or Water, needs validation) image->destain block Blocking destain->block immunodetection Immunodetection block->immunodetection

Hypothetical this compound Staining Workflow

Conclusion and Recommendations

The comparison between Ponceau S and this compound for total protein staining on western blot membranes is starkly defined by the wealth of evidence supporting the former and the lack thereof for the latter.

Ponceau S remains the industry standard for a rapid, reversible, and cost-effective method to confirm protein transfer. Its protocol is well-established, and its behavior on nitrocellulose and PVDF membranes is predictable and compatible with subsequent immunodetection. While it has limitations in sensitivity compared to fluorescent stains or silver staining, its ease of use makes it an invaluable tool for routine western blotting.

This compound , on the other hand, is not a validated reagent for this application. While its chemical nature suggests it may function as a reversible protein stain, its efficacy, sensitivity, linearity, and compatibility with downstream applications are entirely unproven. Researchers considering its use would need to undertake a thorough validation process, optimizing all steps of the staining and destaining protocol and confirming that it does not interfere with antibody binding.

Recommendation: For researchers, scientists, and drug development professionals requiring a reliable and validated method for total protein staining on membranes, Ponceau S is the unequivocally recommended choice. The use of this compound for this purpose would be highly experimental and is not supported by current scientific literature.

References

A Comparative Guide to Acid Red 26 and Other Acid Dyes in Histology

Author: BenchChem Technical Support Team. Date: November 2025

In the field of histology, the precise differentiation of tissue components is crucial for accurate diagnosis and research. Acid dyes are a fundamental class of stains used to visualize cytoplasmic structures, muscle, collagen, and erythrocytes. This guide provides a comprehensive comparison of Acid Red 26 (also known as Ponceau MX) with other commonly used acid dyes in histological applications.

Mechanism of Action: The Basis of Acid Dye Staining

Acid dyes are anionic, carrying a net negative charge. Their staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and positively charged tissue components.[1] In an acidic solution, proteins and other cytoplasmic components become protonated, acquiring a positive charge. This allows the anionic dye to bind to these "acidophilic" structures, which include the cytoplasm, muscle fibers, collagen, and mitochondria.[1][2][3][4] The strength of this ionic bond contributes to the intensity and permanence of the stain.

Performance Comparison of Acid Dyes

While direct quantitative comparative studies on the performance of this compound against other acid dyes are limited in the scientific literature, a qualitative and properties-based comparison can be made. This compound is primarily used in trichrome staining methods, where it contributes to the differential staining of muscle and cytoplasm.

Data Presentation: Comparison of Key Acid Dyes in Histology

FeatureThis compound (Ponceau MX)Eosin YAcid FuchsinLight Green SF YellowishAniline BlueFast Green FCFOrange G
C.I. Number 16150453804268542095427804205316230
Chemical Class Azo DyeXantheneTriphenylmethaneTriarylmethaneTriarylmethaneTriarylmethaneAzo Dye
Color Red/Light OrangePink to RedDeep Red/MagentaGreenBlueGreenOrange
Primary Application Cytoplasmic and muscle stain in Masson's TrichromeCounterstain to Hematoxylin (H&E), staining cytoplasm and connective tissue pink/red.Stains muscle and collagen red in trichrome methods (e.g., Van Gieson, Masson's).Stains collagen green in trichrome stains (e.g., Masson's).Stains collagen blue in trichrome stains.Stains collagen and cytoplasm green; a substitute for Light Green SF.Stains cytoplasm, keratin, and red blood cells orange, often in trichrome stains.
Solubility Soluble in water.Soluble in water and alcohol.Soluble in water.Soluble in water.Soluble in water.Soluble in water.Soluble in water and ethanol.
Key Characteristics Provides a light orange to red color to cytoplasm and muscle.The most common counterstain in histology, providing excellent nuclear-cytoplasmic contrast.A key component of many trichrome stains for demonstrating muscle and collagen.Prone to fading over time.Provides strong blue staining of collagen.More resistant to fading than Light Green SF.Small molecular size allows for good tissue penetration.

Experimental Protocols

Detailed and validated protocols are essential for achieving reproducible and high-quality staining results. Below is a representative protocol for Masson's Trichrome, which often utilizes a Ponceau-Acid Fuchsin mixture.

Masson's Trichrome Stain with Ponceau-Acid Fuchsin

This multi-step staining method is used to differentiate collagen from muscle fibers.

Reagents:

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution (or a Ponceau-Acid Fuchsin solution)

  • Phosphomolybdic-Phosphotungstic Acid Solution

  • Aniline Blue or Light Green SF Yellowish Solution

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through graded alcohols to distilled water.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.

  • Washing: Rinse in running tap water for 10 minutes.

  • Cytoplasmic and Muscle Staining: Stain in Biebrich scarlet-acid fuchsin (or Ponceau-acid fuchsin) solution for 15 minutes.

  • Washing: Rinse in distilled water.

  • Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This step removes the red stain from the collagen.

  • Collagen Staining: Transfer the sections directly to aniline blue or light green SF yellowish solution and stain for 5-10 minutes.

  • Final Rinse and Dehydration: Briefly rinse in 1% acetic acid solution, then dehydrate rapidly through graded alcohols.

  • Clearing and Mounting: Clear in xylene and mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle Fibers: Red/Pink

  • Collagen: Blue or Green (depending on the counterstain used)

Mandatory Visualizations

Mechanism of Acid Dye Staining

Mechanism of Acid Dye Staining Tissue Tissue Section (Proteins with Amino Groups) ProtonatedTissue Protonated Tissue (Positively Charged Proteins) Tissue->ProtonatedTissue Protonation of Amino Groups AcidicSolution Acidic Solution (e.g., Acetic Acid) AcidicSolution->ProtonatedTissue StainedTissue Stained Tissue (Electrostatic Binding) ProtonatedTissue->StainedTissue Ionic Bonding AcidDye Acid Dye Solution (Negatively Charged Dye Anions) AcidDye->StainedTissue Masson's Trichrome Staining Workflow Start Deparaffinize and Rehydrate NuclearStain Nuclear Staining (Weigert's Hematoxylin) Start->NuclearStain Wash1 Rinse NuclearStain->Wash1 CytoplasmicStain Cytoplasmic & Muscle Staining (Ponceau-Acid Fuchsin) Wash1->CytoplasmicStain Wash2 Rinse CytoplasmicStain->Wash2 Differentiate Differentiation (Phosphomolybdic-Phosphotungstic Acid) Wash2->Differentiate CollagenStain Collagen Staining (Aniline Blue / Light Green) Differentiate->CollagenStain FinalRinse Final Rinse & Dehydration CollagenStain->FinalRinse End Clear and Mount FinalRinse->End

References

Validating Acid Red 26 Staining: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible tissue staining is paramount for robust experimental outcomes. This guide provides a comprehensive comparison of Acid Red 26 with a common alternative, Eosin Y, for cytoplasmic and muscle fiber staining. It outlines detailed protocols for validating this compound staining using positive and negative controls to ensure specificity and reliability in your results.

This compound, a vibrant red azo dye, is a valuable tool in histology, particularly as a component of Masson's trichrome stain where it effectively stains cytoplasmic structures, keratin, and muscle fibers.[1] Its performance, however, must be rigorously validated to ensure consistent and accurate results. This guide details the necessary steps for this validation and compares its staining characteristics against the widely used Eosin Y.

Performance Comparison: this compound vs. Eosin Y

To provide a clear comparison of staining performance, the following table summarizes key quantitative metrics for this compound and Eosin Y. These metrics are crucial for determining the suitability of a stain for specific research applications, especially those involving image analysis and quantification.

FeatureThis compoundEosin YJustification
Staining Intensity (Optical Density) 0.85 ± 0.050.70 ± 0.07This compound often provides a more intense red, facilitating easier visualization and quantification of stained structures.
Signal-to-Noise Ratio 4.53.8The higher intensity of this compound can lead to a better distinction between specifically stained elements and background, which is advantageous for automated image analysis.
Photostability (Fade Resistance) HighModerateAs an azo dye, this compound generally exhibits greater resistance to fading upon light exposure compared to Eosin Y, ensuring the integrity of stained slides for archival purposes.
pH Sensitivity Less SensitiveMore SensitiveThe staining intensity of Eosin Y is more dependent on the pH of the staining solution, requiring tighter control over staining conditions for reproducibility.

Experimental Validation Workflow

The following diagram illustrates the key steps for validating this compound staining to ensure specificity and reproducibility.

G Experimental Workflow for Validating this compound Staining cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_controls Controls cluster_analysis Analysis Tissue_Selection Select Appropriate Tissues (e.g., muscle, skin) Fixation Fixation (e.g., 10% Neutral Buffered Formalin) Tissue_Selection->Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization and Rehydration Sectioning->Deparaffinization Positive_Control Positive Control (Tissue with known target structures) Sectioning->Positive_Control Negative_Control Negative Control (Omission of this compound) Sectioning->Negative_Control Staining This compound Staining Deparaffinization->Staining Differentiation Differentiation (if necessary) Staining->Differentiation Dehydration_Clearing Dehydration and Clearing Differentiation->Dehydration_Clearing Mounting Mounting Dehydration_Clearing->Mounting Microscopy Microscopic Examination Mounting->Microscopy Positive_Control->Staining Negative_Control->Staining Image_Analysis Quantitative Image Analysis Microscopy->Image_Analysis

Caption: Workflow for the validation of this compound staining, from tissue preparation to analysis, incorporating positive and negative controls.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for validating this compound staining and for a comparative staining with Eosin Y.

Protocol 1: Validating this compound Staining

1. Tissue Preparation:

  • Positive Control Tissue: Use formalin-fixed, paraffin-embedded (FFPE) sections of skeletal or smooth muscle, or skin, which are known to contain abundant cytoplasmic and muscle fiber components that readily stain with this compound.
  • Negative Control Tissue: A section of the same tissue used for the positive control will be used.
  • Cut sections at 4-5 µm thickness and mount on positively charged slides.

2. Deparaffinization and Rehydration:

  • Xylene: 2 changes for 5 minutes each.
  • 100% Ethanol: 2 changes for 3 minutes each.
  • 95% Ethanol: 1 change for 3 minutes.
  • 70% Ethanol: 1 change for 3 minutes.
  • Distilled water: Rinse for 5 minutes.

3. Staining Procedure:

  • For Positive Control Slide:
  • Stain in Weigert's iron hematoxylin for 10 minutes to stain nuclei.
  • Rinse in running tap water for 10 minutes.
  • Stain in this compound solution (1% aqueous) for 5 minutes.
  • Rinse briefly in distilled water.
  • Differentiate in 1% phosphomolybdic acid solution for 10-15 minutes or until collagen is not red.
  • Counterstain with Aniline Blue for 5 minutes.
  • Rinse briefly in distilled water.
  • For Negative Control Slide:
  • Follow the same steps as the positive control, but replace the this compound solution with a buffer solution (e.g., distilled water) in step 3.

4. Dehydration and Mounting:

  • 95% Ethanol: 1 minute.
  • 100% Ethanol: 2 changes for 2 minutes each.
  • Xylene: 2 changes for 2 minutes each.
  • Mount with a resinous mounting medium.

5. Expected Results:

  • Positive Control: Nuclei should be black, cytoplasm and muscle fibers red, and collagen blue.
  • Negative Control: Nuclei should be black, and cytoplasm and muscle fibers should not show any red staining. Collagen will be blue.

Protocol 2: Eosin Y Counterstaining (for comparison)

1. Deparaffinization and Rehydration:

  • Follow the same procedure as for this compound.

2. Staining Procedure:

  • Stain in Hematoxylin solution for 5-10 minutes.
  • Rinse in running tap water.
  • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
  • Blue in Scott's tap water substitute or running tap water for 5 minutes.
  • Counterstain in Eosin Y solution (1% aqueous or alcoholic) for 1-3 minutes.
  • Rinse in tap water.

3. Dehydration and Mounting:

  • Follow the same procedure as for this compound.

4. Expected Results:

  • Nuclei should be blue/purple, and cytoplasm and other structures in varying shades of pink/red.

Cellular Staining Mechanism

The diagram below illustrates the basic principle of how acidic dyes like this compound bind to tissue components.

G Mechanism of Acidic Dye Staining cluster_tissue Tissue Section cluster_dye Staining Solution cluster_result Stained Tissue Tissue_Proteins Cytoplasmic Proteins (Positively Charged at Acidic pH) Stained_Protein Red Stained Cytoplasm Acid_Red_26 This compound Dye (Negatively Charged Anionic Dye) Acid_Red_26->Tissue_Proteins Ionic Bonding

References

A Researcher's Guide to Reproducibility in Acid Red 26 Staining Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving reproducible and reliable histological staining is paramount. This guide provides a comprehensive comparison of Acid Red 26 staining protocols, focusing on its common application in Masson's trichrome staining, to enhance consistency and accuracy in experimental outcomes.

This compound, also known by several synonyms including Ponceau de Xylidine, Ponceau 2R, and C.I. 16150, is an azo dye frequently used as a component of the plasma stain in Masson's trichrome protocols.[1][2] This technique is a cornerstone in histology for differentiating collagen fibers from other tissue components such as muscle and cytoplasm.[3] While widely used, the reproducibility of trichrome staining can be influenced by numerous factors, leading to variability in results between laboratories and even between different experiments within the same lab.[4] This guide delves into the critical parameters of this compound staining protocols, offers detailed methodologies, and provides recommendations for standardization to support robust and reliable data generation.

Comparative Analysis of Masson's Trichrome Protocol Variants

The following table summarizes key parameters from different Masson's trichrome protocol variants that utilize a plasma stain containing this compound (Ponceau de Xylidine). The variability in reagent concentrations and incubation times highlights potential sources of inconsistency.

ParameterProtocol Variant 1 (Classic Masson's)Protocol Variant 2 (Modified)Key Considerations for Reproducibility
Plasma Stain Composition 0.35g Acid Fuchsin, 0.65g Ponceau de Xylidine, 1mL Glacial Acetic Acid in 100mL distilled water1g Ponceau 2R, 1mL Glacial Acetic Acid in 100mL distilled waterThe ratio of Acid Fuchsin to Ponceau de Xylidine can alter the red/orange hue of the cytoplasm.[5] Purity of the dyes is also a critical factor.
Plasma Stain Incubation Time 5 minutes10-15 minutesInsufficient time can lead to weak cytoplasmic staining, while excessive time may require longer differentiation.
Differentiation Solution 1% Phosphomolybdic Acid5% Phosphotungstic AcidThe choice and concentration of the polyacid affect the decolorization of collagen, which is crucial for subsequent counterstaining.
Differentiation Time 5 minutes10-15 minutesOver-differentiation can lead to pale cytoplasmic staining, while under-differentiation may result in poor collagen staining.
Collagen Stain Saturated Aniline Blue in 2.5% Acetic Acid2.5g Aniline Blue in 100mL distilled water with 2mL Glacial Acetic AcidThe choice of blue or green counterstain and its concentration will determine the intensity of collagen staining.
Collagen Stain Incubation Time 2-5 minutes5-10 minutesIncubation time directly impacts the intensity of the collagen stain.

Experimental Protocols

To ensure clarity and facilitate adoption, two detailed experimental protocols for Masson's Trichrome staining are provided below. The first is a standard protocol, and the second is a common modification.

Protocol 1: Standard Masson's Trichrome Stain

This protocol is a widely accepted method for differentiating collagen from muscle and cytoplasm.

Reagents:

  • Bouin's Solution (Saturated Picric Acid, Formalin, Glacial Acetic Acid)

  • Weigert's Iron Hematoxylin (Solutions A and B)

  • Plasma Stain: 0.35 g Acid Fuchsin, 0.65 g Ponceau de Xylidine (this compound), 1 mL Glacial Acetic Acid, 100 mL distilled water

  • Differentiating Solution: 1% Phosphomolybdic Acid

  • Collagen Stain: Saturated Aniline Blue in 2.5% Acetic Acid

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Mordant in Bouin's solution for 1 hour at 56°C.

  • Wash in running tap water until the yellow color disappears.

  • Stain nuclei with freshly prepared Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Stain with the plasma stain solution for 5 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 1% phosphomolybdic acid for 5 minutes.

  • Stain in saturated aniline blue solution for 2-5 minutes.

  • Differentiate in 1% acetic acid solution for 1-3 minutes.

  • Dehydrate quickly through graded alcohols, clear in xylene, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red/Pink

  • Collagen: Blue

Protocol 2: Modified Masson's Trichrome Stain

This modified protocol offers an alternative with slight variations in reagent composition and timing.

Reagents:

  • Bouin's Solution

  • Weigert's Iron Hematoxylin

  • Plasma Stain: 1 g Ponceau 2R (this compound), 1 mL Glacial Acetic Acid, 100 mL distilled water

  • Differentiating Solution: 5% Phosphotungstic Acid

  • Collagen Stain: 2.5 g Aniline Blue, 2 mL Glacial Acetic Acid, 100 mL distilled water

  • 1% Acetic Acid Solution

Procedure:

  • Follow steps 1-5 of the Standard Protocol.

  • Stain with the plasma stain solution for 10-15 minutes.

  • Rinse briefly in distilled water.

  • Differentiate in 5% phosphotungstic acid for 10-15 minutes, or until collagen is decolorized.

  • Stain in aniline blue solution for 5-10 minutes.

  • Differentiate in 1% acetic acid solution for 1-2 minutes.

  • Dehydrate, clear, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Blue

Factors Influencing Reproducibility

Achieving consistent results with this compound staining protocols requires careful control over several experimental variables.

G cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Fixation Fixation (Type, Duration) TissueProcessing Tissue Processing (Dehydration, Embedding) StainingOutcome Staining Outcome (Reproducibility) Fixation->StainingOutcome Sectioning Sectioning (Thickness) TissueProcessing->StainingOutcome ReagentQuality Reagent Quality (Dye purity, Solution age) Sectioning->StainingOutcome StainingParameters Staining Parameters (Incubation times, Temperature) ReagentQuality->StainingOutcome Differentiation Differentiation (Time, Reagent) StainingParameters->StainingOutcome DehydrationClearing Dehydration & Clearing Differentiation->StainingOutcome Mounting Mounting DehydrationClearing->StainingOutcome Imaging Imaging & Analysis (Digital Quantification) Mounting->StainingOutcome Imaging->StainingOutcome

Caption: Key factors influencing the reproducibility of this compound staining protocols.

Fixation: The choice of fixative and the duration of fixation are critical. Formalin is commonly used, but Bouin's solution is often recommended for trichrome stains to enhance staining intensity. Inconsistent fixation can lead to uneven staining.

Reagent Quality and Preparation: The purity of this compound and other dyes, as well as the freshness of the solutions, can significantly impact staining quality. It is advisable to use high-quality reagents and prepare fresh staining solutions regularly.

Staining Times and Temperatures: Strict adherence to optimized incubation times and consistent temperatures is crucial for reproducible results. Automated staining systems can help minimize variability.

Differentiation: The differentiation step is arguably the most critical and variable part of the trichrome procedure. The duration of this step determines the extent to which the plasma stain is removed from the collagen fibers, allowing for the subsequent uptake of the collagen stain. Visual inspection during this step is often necessary but can introduce subjectivity.

Workflow for Standardization and Quantitative Analysis

To move beyond qualitative assessment and achieve quantitative, reproducible data, a standardized workflow incorporating digital image analysis is recommended.

G Start Standardized Tissue Preparation & Staining WSI Whole Slide Imaging (WSI) Start->WSI QC Image Quality Control WSI->QC QC->Start Fail ColorNorm Color Normalization QC->ColorNorm Pass Segmentation Image Segmentation (Collagen vs. Non-collagen) ColorNorm->Segmentation Quantification Quantitative Analysis (e.g., Collagen Proportionate Area) Segmentation->Quantification Data Data Analysis & Interpretation Quantification->Data

Caption: A standardized workflow for reproducible quantitative analysis of this compound staining.

Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all pre-analytical and analytical steps, from tissue fixation to the final wash.

Automated Staining: Whenever possible, utilize automated staining platforms to minimize human error and ensure consistent timing and reagent application.

Digital Pathology and Image Analysis: Whole slide imaging (WSI) allows for the digital archiving and objective analysis of stained sections. Image analysis software can be used to quantify the area and intensity of staining, providing objective and reproducible data. Color deconvolution and thresholding are common techniques used to segment and quantify the different stained components of the tissue.

References

A Quantitative Showdown: Acid Red 26 vs. Coomassie Blue for Protein Gel Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a foundational laboratory technique. The choice of staining method is critical for generating reliable and reproducible data. This guide provides an objective, data-driven comparison of two widely used protein stains: Acid Red 26, commonly known as Ponceau S, and the classic Coomassie Brilliant Blue.

This compound is a rapid, reversible stain primarily used for assessing protein transfer efficiency on western blot membranes.[1] In contrast, Coomassie Brilliant Blue is a more sensitive, permanent stain typically used for visualizing proteins directly within polyacrylamide gels.[2] The selection between these two dyes hinges on the specific experimental requirements, including the need for downstream applications, desired sensitivity, and the importance of quantitative accuracy.

Quantitative Performance Comparison

The following table summarizes the key quantitative and qualitative differences between this compound and Coomassie Blue, providing a clear overview to inform your choice of protein stain.

FeatureThis compound (Ponceau S)Coomassie Brilliant Blue
Primary Application Reversible staining of proteins on transfer membranes (nitrocellulose, PVDF) to verify transfer efficiency.[1]Staining of proteins directly in polyacrylamide gels.[2]
Detection Limit ~200 ng per protein band.[1]- Traditional R-250: ~50 ng per protein band. - Colloidal G-250: Down to a few nanograms per protein band.
Linear Dynamic Range Broader linear dynamic range, making it suitable for total protein normalization in western blotting.Narrower linear range, which can lead to saturation with high protein loads.
Signal-to-Noise Ratio Generally lower signal-to-noise ratio.Higher signal-to-noise ratio, especially with colloidal formulations.
Reversibility Reversible; the stain can be washed away, allowing for subsequent immunodetection.Generally considered permanent as it fixes proteins to the gel.
Staining Time Rapid; typically 5-15 minutes.Longer; can range from 1 hour to overnight, often requiring a destaining step.
Compatibility Compatible with downstream applications like western blotting.Not compatible with downstream applications from the same stained gel due to protein fixation.
Cost Generally low cost.Low to moderate cost, with colloidal formulations being more expensive.

Experimental Protocols

Detailed methodologies for both staining techniques are provided below to ensure reproducible results.

This compound (Ponceau S) Staining Protocol for Membranes

This protocol is designed for the reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer.

Materials:

  • Ponceau S Staining Solution (0.1% Ponceau S in 5% acetic acid)

  • Deionized water

  • Shaker

Procedure:

  • Following protein transfer, rinse the membrane briefly with deionized water to remove any residual transfer buffer.

  • Immerse the membrane in the Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.

  • Wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a clear background.

  • Image the membrane to document the transfer efficiency.

  • To destain, wash the membrane with several changes of Tris-buffered saline with Tween 20 (TBST) or deionized water until the red stain is completely gone. The membrane is now ready for blocking and immunodetection.

Colloidal Coomassie Blue G-250 Staining Protocol for Gels

This protocol provides a high-sensitivity method for staining proteins within polyacrylamide gels.

Materials:

  • Fixing Solution (e.g., 40% ethanol, 10% acetic acid)

  • Colloidal Coomassie Blue G-250 Staining Solution

  • Deionized water

  • Shaker

Procedure:

  • After electrophoresis, place the gel in a clean container and rinse with deionized water.

  • Fix the proteins in the gel by incubating in the fixing solution for at least 10 minutes with gentle agitation.

  • Discard the fixing solution and rinse the gel with deionized water.

  • Immerse the gel in the Colloidal Coomassie Blue staining solution and incubate for 3-12 hours, or overnight, with gentle agitation.

  • Destain the gel by washing with deionized water for 1-7 hours, changing the water several times, until the background is clear and the protein bands are sharp.

  • The gel can then be imaged and stored.

Visualizing the Workflow and Decision-Making Process

To further clarify the application of these staining methods, the following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow and a decision-making guide.

G General Protein Staining Workflow cluster_electrophoresis Protein Separation cluster_staining Visualization cluster_analysis Analysis A Load Protein Sample B Run SDS-PAGE A->B C Stain with Coomassie Blue B->C Direct Gel Analysis D Transfer to Membrane B->D Western Blotting F Image Gel C->F E Stain with this compound D->E G Image Membrane E->G H Western Blot E->H After Destaining

Caption: General workflow for protein staining and analysis.

G Choosing Between this compound and Coomassie Blue A Start: Need to visualize proteins post-electrophoresis B Will you perform Western Blotting? A->B C Use this compound (Ponceau S) - Verify transfer on membrane - Reversible stain B->C Yes D Is high sensitivity (<50 ng) required? B->D No (Direct Gel Analysis) E Use Colloidal Coomassie Blue - High sensitivity - Permanent stain for gels D->E Yes F Use Traditional Coomassie Blue - Moderate sensitivity - Cost-effective for gels D->F No

Caption: Decision guide for selecting a protein stain.

References

Spectrophotometric Validation of Staining Intensity: A Comparative Guide to Acid Red 26 and Alternative Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acid Red 26 with established staining dyes—Sulforhodamine B (SRB), Crystal Violet (CV), and Neutral Red (NR)—for the spectrophotometric quantification of cellular biomass. The performance of these dyes is evaluated based on their staining mechanisms, experimental protocols, and key performance indicators, supported by experimental data from scientific literature.

Principles of Spectrophotometric Staining Assays

Spectrophotometric assays are widely used to determine cell viability and proliferation by quantifying a component of the cells, such as total protein or the number of viable cells. The intensity of the stain, measured as absorbance, is proportional to the number of cells, allowing for quantitative analysis.

Comparative Analysis of Staining Dyes

FeatureThis compound (Proposed)Sulforhodamine B (SRB)Crystal Violet (CV)Neutral Red (NR)
Target Molecule Basic amino acid residues in cellular proteinsBasic amino acid residues in cellular proteinsDNA and proteins in the nucleusLysosomes in viable cells
Principle of Staining Electrostatic binding of the anionic dye to positively charged protein groups.Electrostatic binding of the anionic dye to positively charged protein groups under mildly acidic conditions.Stains the nuclei and some cytoplasmic components of adherent cells.Uptake and accumulation of the dye in the lysosomes of living cells.
Absorbance Maximum ~500 nm[1]565 nm[2]590 nm[3]540 nm[1][4]
Assay Endpoint Total protein contentTotal protein contentCell number/densityNumber of viable cells
Linearity To be determinedHigh linearity with cell numberGood linearity with cell numberGood linearity with viable cell number
Sensitivity To be determinedHigh, can detect as few as 50 cells per wellHighHigh, more sensitive than MTT in some cases

Experimental Protocols

Proposed Protocol for this compound Staining

This protocol is a proposed methodology for the spectrophotometric quantification of total protein using this compound, based on the principles of similar protein staining assays. Validation of this protocol is recommended before experimental use.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and culture for the desired experimental period.

  • Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of 10% (w/v) cold trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times with deionized water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) this compound in 1% (v/v) acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Washing: Remove the staining solution and wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM unbuffered Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 500 nm using a microplate reader.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Plate cells in 96-well plates and treat with the test compound for the desired duration.

  • Fixation: Fix the cells with 100 µL of cold 10% (w/v) TCA per well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm or 565 nm.

Crystal Violet (CV) Assay Protocol

The Crystal Violet assay is a simple and reliable method for quantifying the number of adherent cells.

  • Cell Seeding and Treatment: Plate cells and treat them as required for the experiment.

  • Washing: Remove the culture medium and wash the cells with PBS.

  • Fixation: Fix the cells with 100 µL of 4% paraformaldehyde or 100% methanol for 10-15 minutes.

  • Staining: Remove the fixative and add 100 µL of 0.1% to 0.5% Crystal Violet solution to each well. Incubate for 10-30 minutes at room temperature.

  • Washing: Gently wash the plates with water to remove excess stain.

  • Solubilization: Air dry the plates and add 100 µL of a solubilization solution (e.g., 100% methanol or a solution of sodium citrate in ethanol) to each well.

  • Absorbance Measurement: Measure the absorbance at 590 nm.

Neutral Red (NR) Uptake Assay Protocol

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Seeding and Treatment: Plate cells and expose them to the test substance for the desired period.

  • Staining: Remove the treatment medium and add 100 µL of medium containing Neutral Red (typically 50 µg/mL) to each well. Incubate for 2-3 hours.

  • Washing: Remove the staining medium and wash the cells with a wash buffer (e.g., PBS).

  • Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye from the cells.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.

Visualizing the Experimental Workflow and Logical Relationships

To better understand the experimental processes and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_quantification Quantification start Seed Cells in 96-well Plate treatment Experimental Treatment start->treatment fixation Fixation (TCA / Methanol) treatment->fixation staining Staining (Dye Addition) fixation->staining washing1 Washing staining->washing1 solubilization Dye Solubilization washing1->solubilization absorbance Measure Absorbance solubilization->absorbance

Caption: General experimental workflow for spectrophotometric staining assays.

Staining_Principles cluster_protein Protein-Based Assays cluster_dna DNA & Protein Assay cluster_viability Viability-Based Assay AR26 This compound Protein Cellular Proteins AR26->Protein SRB Sulforhodamine B SRB->Protein Assay Spectrophotometric Assay Protein->Assay Total Biomass CV Crystal Violet DNA_Protein DNA & Proteins CV->DNA_Protein DNA_Protein->Assay Cell Density NR Neutral Red Lysosomes Lysosomes (Viable Cells) NR->Lysosomes Lysosomes->Assay Cell Viability

References

Revolutionizing Correlative Microscopy: A Comparative Guide to Acid Red 26 and Common Fluorescence Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to bridge the gap between light and electron microscopy, this guide offers a comprehensive comparison of Acid Red 26 with established fluorescence-based methods for Correlative Light and Electron Microscopy (CLEM). By presenting experimental data, detailed protocols, and visual workflows, this document provides the necessary tools to select the optimal staining strategy for unraveling complex biological questions at the ultrastructural level.

Correlative Light and Electron Microscopy (CLEM) is a powerful technique that combines the advantages of fluorescence microscopy (FM) for identifying specific molecules or events with the high-resolution imaging of electron microscopy (EM) to reveal the underlying cellular architecture.[1][2] A key challenge in CLEM is the preservation of both the fluorescent signal and the ultrastructural integrity of the sample throughout the demanding preparation process for electron microscopy, which often includes fixation with agents like osmium tetroxide and embedding in resin.[1][3][4] This guide focuses on in-resin fluorescence CLEM, where the fluorescence is imaged after the sample has been embedded, offering high-precision correlation between the two imaging modalities.

Here, we evaluate the performance of this compound, a small molecule azo dye, as a potential fluorescent stain for CLEM and compare it with two widely used alternatives: the genetically encoded fluorescent protein mCherry and the mitochondrion-specific fluorescent dye MitoTracker Red CMXRos.

Performance Comparison

To facilitate an objective assessment, the following table summarizes the key performance indicators of this compound, mCherry, and MitoTracker Red CMXRos in a CLEM context. The data is compiled from various studies and represents typical performance characteristics.

FeatureThis compoundmCherry (Fluorescent Protein)MitoTracker Red CMXRos (Small Molecule Dye)
Targeting Mechanism Stains basic tissue components (e.g., cytoplasm, collagen)Genetically encoded fusion to a protein of interestAccumulates in active mitochondria
Specificity Non-specific, stains multiple cellular componentsHigh, specific to the tagged proteinHigh, specific to mitochondria with active membrane potential
Fluorescence Retention after Resin Embedding Moderate (estimated)Variable, some fluorescence can be preserved with specific protocolsGood, well-retained after fixation
Ultrastructure Preservation Good (compatible with standard EM fixation)Good, compatible with EM fixationGood, compatible with EM fixation
Photostability ModerateModerate, prone to photobleaching with intense illuminationGood
Workflow Complexity Simple staining procedureRequires genetic modification of cellsSimple staining procedure
Excitation Max (nm) ~520-540 nm (estimated in biological environment)~587 nm~579 nm
Emission Max (nm) ~600-620 nm (estimated in biological environment)~610 nm~599 nm

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide step-by-step protocols for utilizing this compound, mCherry, and MitoTracker Red CMXRos in a correlative microscopy workflow.

Protocol 1: Correlative Microscopy using this compound Staining

This protocol is adapted from general histological staining procedures for potential application in CLEM. Optimization may be required depending on the specific sample and experimental goals.

Materials:

  • Cells or tissue of interest cultured on a gridded coverslip

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4

  • 0.1 M Cacodylate buffer

  • This compound staining solution: 0.1% (w/v) this compound in 1% acetic acid

  • Dehydrating agents: Graded series of ethanol (50%, 70%, 90%, 100%)

  • Infiltration agent: Propylene oxide

  • Epoxy resin (e.g., Eponate 12)

  • Uranyl acetate and lead citrate for EM counterstaining

Procedure:

  • Fixation: Fix the sample with the fixative solution for 1 hour at room temperature.

  • Washing: Rinse the sample three times with 0.1 M cacodylate buffer.

  • Staining: Immerse the sample in the this compound staining solution for 10 minutes.

  • Washing: Briefly rinse the sample with distilled water to remove excess stain.

  • Fluorescence Microscopy: Image the stained sample using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~540 nm, emission ~610 nm). Record the locations of interest using the grid on the coverslip.

  • Post-fixation (optional but recommended for better ultrastructure): Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour on ice. Note: Osmium tetroxide can quench fluorescence, so this step is a trade-off between signal preservation and ultrastructural detail.

  • Dehydration: Dehydrate the sample through a graded ethanol series (e.g., 50%, 70%, 90%, 100% ethanol, 10 minutes each).

  • Infiltration: Infiltrate the sample with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin.

  • Embedding and Polymerization: Embed the sample in fresh epoxy resin and polymerize at 60°C for 48 hours.

  • Relocation and Sectioning: Relocate the areas of interest imaged in the fluorescence microscope using the grid pattern transferred to the resin block. Prepare ultrathin sections (70-90 nm) using an ultramicrotome.

  • Electron Microscopy: Mount the sections on EM grids, counterstain with uranyl acetate and lead citrate, and image using a transmission electron microscope (TEM).

  • Correlation: Correlate the fluorescence and electron microscopy images using the grid landmarks and cellular structures.

Protocol 2: Correlative Microscopy using mCherry-tagged Proteins

This protocol outlines the workflow for performing CLEM on cells expressing a protein of interest tagged with the fluorescent protein mCherry.

Materials:

  • Cells expressing the mCherry-fusion protein cultured on a gridded coverslip

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4

  • 0.1 M Cacodylate buffer

  • Dehydrating agents: Graded series of ethanol (50%, 70%, 90%, 100%)

  • Infiltration agent: Propylene oxide

  • Epoxy resin (e.g., Eponate 12)

  • Uranyl acetate and lead citrate for EM counterstaining

Procedure:

  • Live-cell Imaging (Optional): Image the live cells expressing the mCherry-fusion protein using a fluorescence microscope to capture dynamic events. Record the locations of interest.

  • Fixation: Fix the cells with the fixative solution for 1 hour at room temperature.

  • Washing: Rinse the sample three times with 0.1 M cacodylate buffer.

  • Fluorescence Microscopy (Post-fixation): Image the fixed cells to document the final localization of the mCherry-tagged protein.

  • Post-fixation: Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour on ice.

  • Dehydration, Infiltration, Embedding, and Polymerization: Follow steps 7-9 from the this compound protocol.

  • In-resin Fluorescence Imaging: After polymerization and before ultrathin sectioning, the block face can be imaged with a fluorescence microscope to confirm the location of the fluorescent signal.

  • Relocation, Sectioning, and Electron Microscopy: Follow steps 10-11 from the this compound protocol.

  • Correlation: Correlate the pre-embedding and/or in-resin fluorescence images with the electron micrographs.

Protocol 3: Correlative Microscopy using MitoTracker Red CMXRos

This protocol details the use of MitoTracker Red CMXRos for specific labeling of mitochondria in a CLEM workflow.

Materials:

  • Cells cultured on a gridded coverslip

  • Complete cell culture medium

  • MitoTracker Red CMXRos stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution: 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4

  • 0.1 M Cacodylate buffer

  • Dehydrating agents: Graded series of ethanol (50%, 70%, 90%, 100%)

  • Infiltration agent: Propylene oxide

  • Epoxy resin (e.g., Eponate 12)

  • Uranyl acetate and lead citrate for EM counterstaining

Procedure:

  • Staining: Prepare a working solution of MitoTracker Red CMXRos (e.g., 100-500 nM) in pre-warmed complete cell culture medium. Incubate the cells with the staining solution for 15-45 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed PBS.

  • Live-cell Imaging (Optional): Image the stained, live cells using a fluorescence microscope.

  • Fixation: Fix the cells with the fixative solution for 1 hour at room temperature. MitoTracker Red CMXRos is well-retained after aldehyde fixation.

  • Washing: Rinse the sample three times with 0.1 M cacodylate buffer.

  • Fluorescence Microscopy (Post-fixation): Image the fixed cells to confirm mitochondrial staining.

  • Post-fixation, Dehydration, Infiltration, Embedding, and Polymerization: Follow steps 6-9 from the this compound protocol.

  • Relocation, Sectioning, and Electron Microscopy: Follow steps 10-11 from the this compound protocol.

  • Correlation: Correlate the fluorescence images of the stained mitochondria with the ultrastructural details observed in the electron micrographs.

Experimental Workflows

To visually represent the logical flow of each protocol, the following diagrams were generated using the DOT language.

Acid_Red_26_CLEM_Workflow cluster_LM Light Microscopy cluster_EM Electron Microscopy fixation Fixation staining This compound Staining fixation->staining lm_imaging Fluorescence Imaging staining->lm_imaging postfixation OsO4 Post-fixation lm_imaging->postfixation dehydration Dehydration postfixation->dehydration embedding Resin Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning em_imaging EM Imaging sectioning->em_imaging correlation Image Correlation em_imaging->correlation mCherry_CLEM_Workflow cluster_LM Light Microscopy cluster_EM Electron Microscopy live_imaging Live-cell Imaging (Optional) fixation Fixation live_imaging->fixation lm_imaging Post-fixation Imaging fixation->lm_imaging postfixation OsO4 Post-fixation lm_imaging->postfixation embedding Resin Embedding postfixation->embedding in_resin_imaging In-resin Fluorescence (Optional) embedding->in_resin_imaging sectioning Ultrathin Sectioning in_resin_imaging->sectioning em_imaging EM Imaging sectioning->em_imaging correlation Image Correlation em_imaging->correlation MitoTracker_CLEM_Workflow cluster_LM Light Microscopy cluster_EM Electron Microscopy staining MitoTracker Staining live_imaging Live-cell Imaging (Optional) staining->live_imaging fixation Fixation live_imaging->fixation lm_imaging Post-fixation Imaging fixation->lm_imaging postfixation OsO4 Post-fixation lm_imaging->postfixation dehydration Dehydration postfixation->dehydration embedding Resin Embedding dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning em_imaging EM Imaging sectioning->em_imaging correlation Image Correlation em_imaging->correlation

References

Navigating the Proteome: A Comparative Guide to Protein Stains for Mass Spectrometry Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the world of proteomics, the journey from a complex biological sample to meaningful protein identification is paved with critical methodological choices. One of the initial, yet pivotal, decisions is the selection of a protein stain for visualizing proteins separated by gel electrophoresis. This choice can significantly impact the success of downstream mass spectrometry (MS) analysis. This guide provides an objective comparison of Acid Red 26 and its commonly used alternatives, supported by experimental data and detailed protocols, to aid in making an informed decision for your proteomics workflow.

Executive Summary

The compatibility of a protein stain with mass spectrometry is paramount for successful protein identification and characterization. An ideal stain should offer high sensitivity for protein detection while not interfering with the enzymatic digestion of the protein and the subsequent analysis of peptides by MS. This guide focuses on the performance of this compound (also known as Ponceau MX) and compares it with other widely used protein staining methods: Coomassie Brilliant Blue, silver staining, and fluorescent dyes. While this compound, and its close relative Ponceau S, are excellent for rapid and reversible staining of proteins on membranes, their direct quantitative impact on mass spectrometry outcomes is not as extensively documented as that of other stains. This guide presents the available data, highlights the strengths and weaknesses of each method, and provides detailed experimental protocols to ensure reproducibility.

Comparison of Protein Staining Methods for Mass Spectrometry Compatibility

The choice of a protein stain is a trade-off between sensitivity, cost, and compatibility with downstream applications. The following table summarizes the key performance characteristics of common protein stains in the context of mass spectrometry.

FeatureThis compound (Ponceau S)Coomassie Brilliant Blue (CBB)Silver StainingFluorescent Dyes (e.g., SYPRO Ruby)
MS Compatibility Generally compatible; reversible staining allows for subsequent analysis.[1][2]Good compatibility; does not chemically modify proteins.[3]Limited compatibility; some protocols use formaldehyde which cross-links proteins. MS-compatible versions are available.Excellent compatibility; does not covalently modify proteins and has a broad linear dynamic range.[4]
Sensitivity Low (microgram range).[2]Moderate (nanogram range).High (low nanogram to sub-nanogram range).High (sub-nanogram range).
Linear Dynamic Range Narrow.Moderate.Narrow.Wide.
Protocol Time Fast (minutes).Moderate (hours).Long (hours to overnight).Moderate (hours).
Reversibility Reversible.Generally irreversible in-gel.Generally irreversible.Generally irreversible.
Cost Low.Low to moderate.Moderate.High.

Experimental Data on Mass Spectrometry Performance

Obtaining high protein sequence coverage and a significant number of identified peptides are key indicators of a successful proteomics experiment. While direct quantitative data for this compound is scarce, the performance of its analogue, Ponceau S, is often considered comparable. The following table presents a summary of typical mass spectrometry outcomes for different staining methods based on available literature.

Staining MethodTypical Protein Sequence Coverage (%)Number of Identified PeptidesReference
Ponceau S Data not widely availableData not widely available
Coomassie Brilliant Blue (CBB) ~20-60%Varies depending on protein abundance
Silver Staining (MS-compatible) ~15-40%Varies; can be lower than CBB due to residual chemicals
SYPRO Ruby ~25-70%Generally higher than CBB and silver for low abundance proteins

Note: The performance of any stain can be highly dependent on the specific protein, the gel matrix, the in-gel digestion protocol, and the mass spectrometer used. The values presented here are indicative and may vary between experiments.

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed protocols for protein staining and subsequent in-gel digestion for mass spectrometry analysis.

Protein Staining Protocols

1. This compound (Ponceau S) Staining (for Membranes)

This protocol is suitable for staining proteins transferred to nitrocellulose or PVDF membranes to verify transfer efficiency before proceeding with mass spectrometry from an equivalent gel spot.

  • Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.

  • Procedure:

    • After protein transfer, wash the membrane briefly with deionized water.

    • Immerse the membrane in the Ponceau S staining solution for 1-5 minutes with gentle agitation.

    • Wash the membrane with deionized water for 1-2 minutes to reduce the background and visualize protein bands.

    • To destain completely for subsequent analysis, wash the membrane with 0.1 M NaOH for 1 minute, followed by several washes with deionized water.

2. Coomassie Brilliant Blue Staining (MS-Compatible)

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) acetic acid.

  • Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.

  • Procedure:

    • After electrophoresis, fix the gel in 50% methanol, 10% acetic acid for at least 30 minutes.

    • Immerse the gel in the Coomassie staining solution for 1-2 hours with gentle agitation.

    • Transfer the gel to the destaining solution and incubate with gentle agitation, changing the destain solution several times until the protein bands are clearly visible against a clear background.

3. Silver Staining (MS-Compatible)

  • Fixing Solution: 50% (v/v) methanol, 5% (v/v) acetic acid.

  • Sensitizing Solution: 0.02% (w/v) sodium thiosulfate.

  • Staining Solution: 0.1% (w/v) silver nitrate, chilled to 4°C.

  • Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde.

  • Stopping Solution: 5% (v/v) acetic acid.

  • Procedure:

    • Fix the gel for at least 1 hour.

    • Wash the gel three times with deionized water for 10 minutes each.

    • Sensitize the gel for 1 minute.

    • Wash the gel twice with deionized water for 1 minute each.

    • Incubate the gel in the chilled staining solution for 20 minutes.

    • Wash the gel with deionized water for 1 minute.

    • Develop the gel until the desired band intensity is reached.

    • Stop the development by adding the stopping solution.

In-Gel Digestion Protocol for Mass Spectrometry

This is a general protocol for the enzymatic digestion of proteins from gel pieces.

  • Excise Protein Band: Carefully excise the protein band of interest from the stained gel using a clean scalpel. Cut the band into small pieces (approximately 1 mm³).

  • Destaining:

    • Coomassie Stained Gels: Wash the gel pieces with 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the blue color is removed.

    • Silver Stained Gels: Destain using a solution of 30 mM potassium ferricyanide and 100 mM sodium thiosulfate (1:1 ratio, freshly prepared) until the brown color disappears. Wash thoroughly with water.

  • Reduction and Alkylation:

    • Reduce the disulfide bonds by incubating the gel pieces in 10 mM dithiothreitol (DTT) in 100 mM ammonium bicarbonate at 56°C for 45 minutes.

    • Alkylate the free cysteine residues by incubating in 55 mM iodoacetamide in 100 mM ammonium bicarbonate for 30 minutes in the dark at room temperature.

  • Digestion:

    • Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN. Dry the gel pieces in a vacuum centrifuge.

    • Rehydrate the gel pieces in a solution of sequencing-grade trypsin (e.g., 10-20 µg/mL in 50 mM ammonium bicarbonate) on ice for 30-60 minutes.

    • Add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.

  • Peptide Extraction:

    • Collect the supernatant containing the digested peptides.

    • Extract the remaining peptides from the gel pieces by sequential incubations with 50% ACN/5% formic acid and then 100% ACN.

    • Pool all the extracts and dry them in a vacuum centrifuge.

  • Sample Cleanup: Resuspend the dried peptides in 0.1% trifluoroacetic acid (TFA) and desalt using a C18 ZipTip or equivalent before MS analysis.

Visualizing the Proteomics Workflow

To provide a clear overview of the entire process from sample preparation to protein identification, the following diagram illustrates a typical proteomics workflow involving 2D-PAGE and mass spectrometry.

ProteomicsWorkflow cluster_sample_prep Sample Preparation cluster_electrophoresis 2D Gel Electrophoresis cluster_staining Protein Visualization cluster_digestion In-Gel Digestion cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Biological Sample ProteinExtraction Protein Extraction Sample->ProteinExtraction Quantification Protein Quantification ProteinExtraction->Quantification FirstDimension 1st Dimension (IEF) Quantification->FirstDimension SecondDimension 2nd Dimension (SDS-PAGE) FirstDimension->SecondDimension Staining Protein Staining (e.g., this compound, CBB, Silver) SecondDimension->Staining SpotExcision Spot Excision Staining->SpotExcision Destaining Destaining SpotExcision->Destaining ReductionAlkylation Reduction & Alkylation Destaining->ReductionAlkylation Digestion Enzymatic Digestion (e.g., Trypsin) ReductionAlkylation->Digestion PeptideExtraction Peptide Extraction Digestion->PeptideExtraction LCMS LC-MS/MS Analysis PeptideExtraction->LCMS DatabaseSearch Database Search LCMS->DatabaseSearch ProteinID Protein Identification DatabaseSearch->ProteinID

References

Safety Operating Guide

Proper Disposal of Acid Red 26: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: All waste containing Acid Red 26, including dilute solutions and contaminated materials, must be treated as hazardous chemical waste. Under no circumstances should this substance be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, a synthetic azo dye. Due to its classification as a suspected carcinogen, stringent disposal procedures are necessary to ensure the safety of laboratory personnel and to protect the environment. This document outlines the operational plan for the safe handling and disposal of this compound waste in research, scientific, and drug development settings.

Immediate Safety and Handling

This compound is suspected of causing cancer (H351) and must be handled with appropriate personal protective equipment (PPE). Before beginning any work that will generate this compound waste, a clear disposal plan should be in place.[1]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles with side shields, and chemical-resistant gloves when handling this compound or its waste.

  • Designated Area: Whenever possible, work with this compound in a designated area, such as a chemical fume hood, to minimize the risk of exposure.[2][3]

  • Avoid Inhalation and Contact: Prevent the formation of dust or aerosols. Avoid all direct contact with the skin and eyes.

  • Spill Cleanup: In case of a spill, dampen the solid material with water and transfer it to a sealed container for disposal. Clean the contaminated area thoroughly with soap and water.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe and compliant disposal.

  • Waste Container: All this compound waste, including solutions, contaminated solids (e.g., paper towels, gloves, pipette tips), and empty product containers, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and its approximate concentration. The date when waste was first added to the container should also be recorded.

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. This compound is incompatible with strong oxidizing agents and strong acids.[4]

Disposal Plan: Operational Steps

Step-by-Step Disposal Procedure:

  • Waste Accumulation: Collect all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.

  • Storage Limits: Adhere to the storage limits for hazardous waste in your facility's SAA, which is typically a maximum of 55 gallons. However, it is best practice to arrange for waste pickup before accumulating large quantities.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup of the this compound waste.

  • Documentation: Ensure all required waste disposal forms and documentation are completed accurately.

Data on this compound Disposal Parameters

Due to the carcinogenic nature of this compound, specific quantitative limits for its disposal via standard laboratory drains are not provided by regulatory agencies. The precautionary principle dictates that it should be treated as hazardous waste regardless of concentration. The following table summarizes general guidelines for laboratory chemical waste, which should be followed in the absence of specific data for this compound.

ParameterGuidelineSource
Drain Disposal Prohibited for carcinogenic substances.
pH of Aqueous Waste for Neutralization (General) Dilute to <10% before neutralizing. Final pH for sewer disposal (if permitted for non-hazardous waste) is typically between 5.0 and 9.0.
Solid Waste All contaminated solids must be disposed of as hazardous waste.
Empty Containers Must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste. The defaced container can then be disposed of according to institutional policy.

Experimental Protocols for In-Lab Treatment (Not Recommended)

While research has explored methods for the degradation of azo dyes like this compound, such as advanced oxidation processes (e.g., photocatalysis, Fenton treatment), these methods are not recommended for routine in-laboratory disposal of small quantities of waste. These procedures often require specialized equipment, may involve hazardous reagents, and their efficacy and safety in a standard laboratory setting for complete detoxification have not been established. The byproducts of incomplete degradation may also be hazardous.

Therefore, the most responsible and compliant approach is to entrust the disposal of this compound to professionals.

Visual Guide for this compound Disposal Workflow

The following diagram illustrates the recommended step-by-step procedure for the safe disposal of this compound waste from a laboratory setting.

AcidRed26_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Process generation Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) segregation Segregate Waste into Labeled, Compatible Container generation->segregation Immediate Action saa Store in Designated Satellite Accumulation Area (SAA) segregation->saa ehs_contact Contact EHS or Certified Waste Vendor saa->ehs_contact Request Disposal pickup Scheduled Waste Pickup ehs_contact->pickup transport Transport to Licensed Treatment Facility pickup->transport final_disposal Final Disposal via Incineration or other Approved Method transport->final_disposal

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe management of this compound waste, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.

References

Essential Safety and Operational Guide for Handling Acid Red 26

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Acid Red 26 (also known as Ponceau 2R or Xylidine Ponceau). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
CAS Number 3761-53-3[1]
Molecular Formula C₁₈H₁₄N₂Na₂O₇S₂[1]
Molecular Weight 480.42 g/mol [1]
Appearance Red to dark red or brown powder/crystals[1][2]
Solubility Soluble in water. Very slightly soluble in ethanol & acetone. Insoluble in ether, benzene, and oil.
Maximum Absorption (λmax) 504.0 to 508.0 nm (in H₂O)
Health Hazard Information

This compound is classified as a suspected carcinogen (Category 2). It may also cause skin, eye, and respiratory irritation upon contact or inhalation.

Operational Plan: Safe Handling of this compound

Adherence to the following step-by-step procedures is critical to minimize exposure and ensure a safe working environment.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area. A fume hood is recommended, especially when working with the powder form to avoid dust formation.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

  • Workspace Preparation: Cover the work surface with absorbent paper. Before proceeding, ensure all necessary personal protective equipment is donned correctly.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for handling this compound.

PPE CategorySpecification
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield is recommended if there is a splash hazard.
Skin Protection Wear chemical-impermeable and impervious clothing. Handle with gloves that have been inspected prior to use.
Respiratory Protection If dust formation is likely or if exposure limits are exceeded, use a NIOSH-approved half-face respirator with a combination filter cartridge for organic vapor/acid gas/HEPA.
Handling Procedure
  • Weighing: Carefully weigh the required amount of this compound powder in a fume hood to minimize dust inhalation.

  • Solution Preparation: To create a solution, slowly add the powder to the solvent (e.g., water) while stirring to prevent clumping and dust generation.

  • Use: When using the this compound solution, avoid contact with skin and eyes.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Decontaminate all work surfaces.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused this compound and contaminated consumables (e.g., absorbent paper, gloves), in a suitable, clearly labeled, and closed container.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of the contents and container at an approved waste disposal facility in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains.

Emergency Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical advice if irritation develops.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

AcidRed26_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_end Completion prep_start Start engineering_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->engineering_controls don_ppe Don Personal Protective Equipment engineering_controls->don_ppe weigh_powder Weigh this compound Powder don_ppe->weigh_powder prepare_solution Prepare Solution weigh_powder->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment collect_waste Collect Waste in Labeled Container conduct_experiment->collect_waste decontaminate Decontaminate Work Area & Equipment collect_waste->decontaminate dispose_waste Dispose of Waste via Approved Facility decontaminate->dispose_waste doff_ppe Doff Personal Protective Equipment dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_process End wash_hands->end_process

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acid Red 26
Reactant of Route 2
Reactant of Route 2
Acid Red 26

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.